molecular formula C22H26N8O B10857974 Flt3-IN-19

Flt3-IN-19

Cat. No.: B10857974
M. Wt: 418.5 g/mol
InChI Key: DXUDRTZDTCQOLU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Flt3-IN-19 is a useful research compound. Its molecular formula is C22H26N8O and its molecular weight is 418.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C22H26N8O

Molecular Weight

418.5 g/mol

IUPAC Name

4-[(2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)amino]-N-(4-piperazin-1-ylphenyl)-1H-pyrazole-5-carboxamide

InChI

InChI=1S/C22H26N8O/c1-14-25-18-4-2-3-17(18)21(26-14)28-19-13-24-29-20(19)22(31)27-15-5-7-16(8-6-15)30-11-9-23-10-12-30/h5-8,13,23H,2-4,9-12H2,1H3,(H,24,29)(H,27,31)(H,25,26,28)

InChI Key

DXUDRTZDTCQOLU-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(CCC2)C(=N1)NC3=C(NN=C3)C(=O)NC4=CC=C(C=C4)N5CCNCC5

Origin of Product

United States

Foundational & Exploratory

Flt3-IN-19: An In-Depth Technical Guide on the Mechanism of Action of a Potent FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][2] These mutations lead to constitutive activation of the FLT3 receptor, driving uncontrolled cell growth and contributing to a poor prognosis.[3] Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-19 (also known as Comp 50) is a highly potent and selective inhibitor of FLT3, with a reported IC50 of 0.213 nM. While detailed primary literature on the discovery and comprehensive biological evaluation of this compound is not extensively available in the public domain, its high potency places it among the second-generation of FLT3 inhibitors. This guide will provide an in-depth overview of the mechanism of action of potent and selective FLT3 inhibitors, using this compound as a representative example, by synthesizing the current understanding of FLT3 signaling, inhibitor classification, and the experimental methodologies used for their characterization.

The FLT3 Signaling Pathway in Normal Hematopoiesis and AML

Under normal physiological conditions, the binding of the FLT3 ligand (FL) to the extracellular domain of the FLT3 receptor induces receptor dimerization and subsequent autophosphorylation of tyrosine residues within the intracellular domain. This activation initiates a cascade of downstream signaling pathways, including:

  • RAS/MEK/ERK Pathway: Promotes cell proliferation and survival.

  • PI3K/AKT/mTOR Pathway: Crucial for cell growth, proliferation, and survival.

  • JAK/STAT5 Pathway: Involved in cell survival and proliferation.

In AML, activating mutations in FLT3 lead to ligand-independent constitutive activation of these downstream pathways, resulting in uncontrolled proliferation and survival of leukemic blasts.[1][2]

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Dimer FLT3 Dimerization (Autophosphorylation) FLT3_Receptor->FLT3_Dimer Ligand Binding RAS RAS FLT3_Dimer->RAS PI3K PI3K FLT3_Dimer->PI3K JAK JAK FLT3_Dimer->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Cell Proliferation & Survival ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation_Survival

Figure 1: Simplified FLT3 Signaling Pathway.

Mechanism of Action of FLT3 Inhibitors

FLT3 inhibitors are small molecules designed to bind to the ATP-binding pocket of the FLT3 kinase domain, thereby preventing the phosphorylation and activation of the receptor. They are broadly classified into two types based on their binding mode:

  • Type I Inhibitors: These inhibitors bind to the active "DFG-in" conformation of the kinase. They are generally effective against both FLT3-ITD and FLT3-TKD mutations.

  • Type II Inhibitors: These inhibitors bind to the inactive "DFG-out" conformation of the kinase. They are often more selective for FLT3-ITD mutations.

Given its high potency, this compound is likely a type I or a highly selective type II inhibitor that effectively blocks the constitutive signaling from mutated FLT3, leading to the inhibition of downstream pathways and ultimately inducing apoptosis in FLT3-driven leukemic cells.

Quantitative Data for Representative FLT3 Inhibitors

The following table summarizes the inhibitory concentrations (IC50) of several well-characterized FLT3 inhibitors against wild-type FLT3 and common mutations.

InhibitorTypeFLT3-WT IC50 (nM)FLT3-ITD IC50 (nM)FLT3-D835Y IC50 (nM)Reference
This compound Not Specified0.213 Not SpecifiedNot Specified
GilteritinibI0.290.70.2
QuizartinibII1.11.14.2
MidostaurinI11108.1
SorafenibI586.3220

Experimental Protocols for Characterization of FLT3 Inhibitors

The following are detailed methodologies for key experiments typically cited in the evaluation of FLT3 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the direct inhibitory effect of a compound on the enzymatic activity of the FLT3 kinase.

Methodology:

  • Reagents: Recombinant human FLT3 kinase domain (wild-type or mutant), a suitable substrate (e.g., a synthetic peptide), ATP, and the test inhibitor (e.g., this compound).

  • Procedure: a. The FLT3 kinase, substrate, and varying concentrations of the inhibitor are incubated in a kinase reaction buffer. b. The kinase reaction is initiated by the addition of ATP. c. The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30 minutes at 30°C). d. The reaction is stopped, and the amount of phosphorylated substrate is quantified. This can be done using various methods, such as:

    • Radiometric assay: Using ³²P-labeled ATP and measuring the incorporation of the radioactive phosphate into the substrate.
    • Luminescence-based assay: Using an ADP-Glo™ kinase assay that measures the amount of ADP produced, which correlates with kinase activity.
    • ELISA-based assay: Using a phospho-specific antibody to detect the phosphorylated substrate.

  • Data Analysis: The percentage of kinase inhibition is calculated for each inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular Proliferation Assay

Objective: To assess the effect of the inhibitor on the growth of FLT3-dependent cancer cell lines.

Methodology:

  • Cell Lines:

    • FLT3-ITD positive: MV4-11, MOLM-13

    • FLT3-TKD positive: Ba/F3 cells engineered to express FLT3-D835Y

    • FLT3-wild type: RS4;11 (as a control)

  • Procedure: a. Cells are seeded in 96-well plates at a specific density. b. The cells are treated with a range of concentrations of the FLT3 inhibitor. c. The plates are incubated for a period of time (e.g., 72 hours). d. Cell viability is measured using a colorimetric (e.g., MTT, XTT) or fluorometric (e.g., CellTiter-Glo) assay.

  • Data Analysis: The percentage of cell growth inhibition is calculated for each concentration, and the GI50 (concentration for 50% of maximal inhibition of cell proliferation) is determined.

Western Blot Analysis of FLT3 Signaling

Objective: To confirm that the inhibitor blocks the phosphorylation of FLT3 and its downstream signaling proteins in a cellular context.

Methodology:

  • Cell Treatment: FLT3-dependent cells (e.g., MV4-11) are treated with the inhibitor at various concentrations for a specific duration (e.g., 2-4 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted.

  • SDS-PAGE and Western Blotting: a. Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis. b. The separated proteins are transferred to a nitrocellulose or PVDF membrane. c. The membrane is blocked and then incubated with primary antibodies specific for:

    • Phospho-FLT3 (p-FLT3)
    • Total FLT3
    • Phospho-STAT5 (p-STAT5)
    • Total STAT5
    • Phospho-AKT (p-AKT)
    • Total AKT
    • Phospho-ERK (p-ERK)
    • Total ERK
    • A loading control (e.g., β-actin or GAPDH) d. The membrane is then incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody. e. The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Data Analysis: The band intensities are quantified to determine the dose-dependent inhibition of phosphorylation of FLT3 and its downstream targets.

Experimental_Workflow Start Start: Potent FLT3 Inhibitor (e.g., this compound) Kinase_Assay In Vitro Kinase Assay (IC50 Determination) Start->Kinase_Assay Cell_Culture Cell Culture (FLT3-mutant and WT cell lines) Start->Cell_Culture Mechanism_Confirmation Mechanism of Action Confirmed Kinase_Assay->Mechanism_Confirmation Direct Inhibition Proliferation_Assay Cellular Proliferation Assay (GI50 Determination) Cell_Culture->Proliferation_Assay Western_Blot Western Blot Analysis (Inhibition of p-FLT3 and downstream signaling) Cell_Culture->Western_Blot Proliferation_Assay->Mechanism_Confirmation Anti-proliferative Effect Western_Blot->Mechanism_Confirmation Signaling Blockade

References

Flt3-IN-19: A Technical Guide to its Chemical Properties, Structure, and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Flt3-IN-19 is a highly potent and selective small molecule inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase implicated in the pathogenesis of acute myeloid leukemia (AML). This technical guide provides a comprehensive overview of the chemical properties, structure, and biological activity of this compound, intended to support research and drug development efforts targeting FLT3-mutated cancers.

Core Chemical and Physical Properties

This compound is characterized by its robust inhibitory activity against FLT3, with a reported half-maximal inhibitory concentration (IC50) in the sub-nanomolar range. Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValue
CAS Number 2237234-48-7
Molecular Formula C22H26N8O
Molecular Weight 418.49 g/mol
IC50 (FLT3) 0.213 nM[1][2][3]
Purity 99.19%[1][2]
Appearance Off-white to light yellow solid[1]
SMILES O=C(C1=NNC=C1NC2=NC(C)=NC3=C2CCC3)NC4=CC=C(N5CCNCC5)C=C4[1][2][3]
Solubility Soluble in DMSO (10 mM)[2]
Storage (Powder) -20°C (3 years); 4°C (2 years)[2]
Storage (in DMSO) -80°C (6 months); -20°C (1 month)[1]

FLT3 Signaling and Mechanism of Inhibition

The FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the normal development of hematopoietic stem cells.[4] In healthy individuals, the binding of the FLT3 ligand triggers receptor dimerization and autophosphorylation, initiating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which regulate cell survival, proliferation, and differentiation.[4]

In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene, most commonly internal tandem duplications (ITD) or point mutations in the tyrosine kinase domain (TKD), lead to constitutive, ligand-independent activation of the receptor.[4] This aberrant signaling drives uncontrolled proliferation and survival of leukemic cells.[4] this compound acts as a potent inhibitor of this kinase activity, thereby blocking the downstream signaling pathways and inducing apoptosis in FLT3-dependent cancer cells.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Signaling cluster_pathways Downstream Pathways FLT3_Ligand FLT3 Ligand FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization RAS_MAPK RAS/MAPK Dimerization->RAS_MAPK PI3K_AKT PI3K/AKT Dimerization->PI3K_AKT JAK_STAT JAK/STAT Dimerization->JAK_STAT Flt3_IN_19 This compound Flt3_IN_19->Dimerization Inhibits Cellular_Response Leukemic Cell Proliferation and Survival RAS_MAPK->Cellular_Response PI3K_AKT->Cellular_Response JAK_STAT->Cellular_Response

Caption: FLT3 signaling pathway and its inhibition by this compound.

Representative Experimental Protocols

The following protocols are representative methodologies for evaluating the in vitro activity of this compound in AML cell lines.

Cell Viability Assay

This protocol outlines a common method to determine the cytotoxic effect of this compound on AML cells.

Cell_Viability_Workflow start Start seed_cells Seed FLT3-mutated AML cells (e.g., MV4-11) in 96-well plates start->seed_cells add_compound Add serial dilutions of this compound seed_cells->add_compound incubate Incubate for 72 hours add_compound->incubate add_reagent Add cell viability reagent (e.g., AlamarBlue or MTS) incubate->add_reagent measure Measure fluorescence or absorbance add_reagent->measure calculate_ic50 Calculate IC50 value measure->calculate_ic50 end_node End calculate_ic50->end_node

Caption: Workflow for assessing cell viability.

Methodology:

  • Cell Culture: Culture FLT3-ITD positive AML cell lines, such as MV4-11 or MOLM-13, in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

  • Cell Seeding: Plate the cells in a 96-well plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

  • Compound Preparation and Addition: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions to obtain the desired final concentrations (e.g., ranging from 0.1 nM to 1 µM). Add the compound to the wells, ensuring the final DMSO concentration does not exceed 0.1%. Include a vehicle control (DMSO only).

  • Incubation: Incubate the plate for 72 hours.

  • Viability Assessment: Add a cell viability reagent such as AlamarBlue or MTS to each well according to the manufacturer's instructions and incubate for an additional 2-4 hours.

  • Data Acquisition: Measure the fluorescence or absorbance using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the data using a non-linear regression model.

Western Blot Analysis of FLT3 Phosphorylation

This protocol is used to confirm the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Western_Blot_Workflow start Start treat_cells Treat AML cells with this compound start->treat_cells lyse_cells Lyse cells and collect protein treat_cells->lyse_cells quantify_protein Quantify protein concentration lyse_cells->quantify_protein sds_page Separate proteins by SDS-PAGE quantify_protein->sds_page transfer Transfer to PVDF membrane sds_page->transfer block Block membrane transfer->block probe_primary Probe with primary antibodies (p-FLT3, FLT3, p-STAT5, etc.) block->probe_primary probe_secondary Probe with secondary antibody probe_primary->probe_secondary visualize Visualize bands probe_secondary->visualize end_node End visualize->end_node

Caption: Workflow for Western blot analysis.

Methodology:

  • Cell Treatment: Treat AML cells with this compound at various concentrations for 2-4 hours.

  • Protein Extraction: Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • Electrophoresis and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against phospho-FLT3, total FLT3, phospho-STAT5, and a loading control (e.g., GAPDH) overnight at 4°C.

  • Detection: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody. Visualize the protein bands using a chemiluminescence detection system.

References

Technical Whitepaper: Binding Affinity and Inhibitory Profile of the FMS-Like Tyrosine Kinase 3 (FLT3) Inhibitor Quizartinib

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information for a compound specifically named "Flt3-IN-19" is not publicly available. This document provides a comprehensive technical guide on a well-characterized, potent, and selective FLT3 inhibitor, Quizartinib (AC220) , as a representative example. The data and methodologies presented herein are for Quizartinib and are intended to serve as a template for the scientific audience.

Audience: Researchers, scientists, and drug development professionals.

Core Subject: This whitepaper details the binding affinity, inhibitory activity, and mechanism of action of Quizartinib, a second-generation type II FLT3 inhibitor, in the context of acute myeloid leukemia (AML).

Introduction to FLT3 and Quizartinib

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations, most frequently internal tandem duplications (ITD) in the juxtamembrane domain, lead to constitutive activation of the kinase, driving uncontrolled cell proliferation and conferring a poor prognosis.[3][4]

Quizartinib (formerly AC220) is a potent and highly selective, second-generation, orally bioavailable FLT3 inhibitor.[5] As a type II inhibitor, Quizartinib preferentially binds to and stabilizes the inactive conformation of the FLT3 kinase, thereby blocking its autophosphorylation and the subsequent activation of downstream signaling pathways.[3][5] Its high affinity and selectivity make it a significant therapeutic agent for patients with FLT3-ITD positive AML.[6][7]

Quantitative Binding and Inhibitory Data

The following tables summarize the key quantitative metrics for Quizartinib and its active metabolite, AC886, against FLT3.

Table 1: Binding Affinity (Kd) of FLT3 Inhibitors
CompoundTarget KinaseBinding Affinity (Kd) in nM
Quizartinib FLT33.3[2]
AC886 (active metabolite) FLT31.1[2][5]
MidostaurinFLT37.9[2]
GilteritinibFLT31.0[2]
CrenolanibFLT30.28[2]
SorafenibFLT35.9[2]
Table 2: Cellular Inhibitory Activity (IC50) of Quizartinib and AC886
Cell LineFLT3 Mutation StatusCompoundIC50 (nM) for Cell Viability
MV4-11FLT3-ITDQuizartinib0.40[2]
AC8860.21[2]
MOLM-13FLT3-ITDQuizartinib0.89[2]
AC8860.36[2]
MOLM-14FLT3-ITDQuizartinib0.73[2]
AC8860.23[2]

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Kinase Binding Affinity Assay

This assay quantifies the direct interaction between the inhibitor and the purified kinase domain.

  • Objective: To determine the dissociation constant (Kd) of Quizartinib for the FLT3 kinase.

  • Methodology: A competitive binding assay was performed using a panel of 404 non-mutant kinases.[2]

    • Immobilization: A proprietary ligand is immobilized to a solid support (e.g., sepharose beads).

    • Kinase Incubation: Recombinant FLT3 kinase is incubated with the immobilized ligand in the presence of varying concentrations of the test compound (Quizartinib). The compound competes with the immobilized ligand for binding to the kinase's ATP-binding site.

    • Quantification: The amount of kinase bound to the solid support is quantified. The Kd is calculated from duplicate 11-point dose-response curves.[8]

Cellular Autophosphorylation Assay

This assay measures the ability of an inhibitor to block the kinase activity within a cellular context.

  • Objective: To determine the IC50 value for the inhibition of FLT3 autophosphorylation in FLT3-ITD expressing cells.

  • Methodology: A sandwich Enzyme-Linked Immunosorbent Assay (ELISA) is utilized.[9]

    • Cell Culture: Mouse embryonic fibroblast (MEF) cells are transfected to express full-length FLT3-ITD.[9]

    • Compound Treatment: Cells are treated with a dilution series of Quizartinib for a specified period (e.g., 1-2 hours).

    • Lysis: Cells are lysed to release cellular proteins.

    • ELISA: The cell lysate is added to microplate wells coated with an anti-FLT3 capture antibody. After incubation, a detection antibody conjugated to an enzyme (e.g., HRP) that recognizes the phosphorylated tyrosine residues on FLT3 is added.

    • Signal Detection: A substrate is added that is converted by the enzyme to a detectable signal (e.g., colorimetric or chemiluminescent). The signal intensity is proportional to the level of FLT3 phosphorylation.

    • Data Analysis: The IC50 value is calculated from the dose-response curve.

Cell Viability/Proliferation Assay

This assay assesses the effect of the inhibitor on the growth and survival of cancer cells that are dependent on FLT3 signaling.

  • Objective: To determine the IC50 value for the inhibition of cell viability in FLT3-ITD positive AML cell lines (e.g., MV4-11, MOLM-13).[2]

  • Methodology: An MTS-based assay is commonly used.

    • Cell Seeding: Cells are seeded in 96-well plates at a predetermined density.

    • Compound Exposure: Cells are incubated with a range of concentrations of Quizartinib for a period of 72 hours.

    • MTS Reagent Addition: The MTS reagent (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) is added to each well.

    • Incubation: The plates are incubated for 2-4 hours, during which viable, metabolically active cells convert the MTS tetrazolium salt into a colored formazan product.

    • Absorbance Reading: The absorbance of the formazan product is measured using a plate reader at a specific wavelength (e.g., 490 nm).

    • Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to untreated controls, and the IC50 is determined from the resulting dose-response curve.

Visualizations

The following diagrams illustrate the FLT3 signaling pathway, the mechanism of action of Quizartinib, and a typical experimental workflow.

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 FLT3L FLT3 Ligand FLT3L->FLT3 Binds & Dimerizes RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Quizartinib Quizartinib Quizartinib->FLT3 Inhibits Autophosphorylation

Caption: FLT3 Signaling Pathway and Inhibition by Quizartinib.

Kinase_Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_detection Detection & Analysis A Immobilized Ligand D Incubate Kinase, Ligand, and Quizartinib A->D B FLT3 Kinase B->D C Quizartinib (Serial Dilution) C->D E Wash to Remove Unbound Kinase D->E F Quantify Bound Kinase E->F G Generate Dose-Response Curve F->G H Calculate Kd Value G->H

Caption: Workflow for a Kinase Binding Affinity Assay.

Logical_Relationship A High Binding Affinity (Low Kd) B Potent FLT3 Kinase Inhibition (Low IC50) A->B leads to C Blockade of Downstream Signaling (p-FLT3↓) B->C results in D Inhibition of Cell Proliferation & Viability C->D causes E Therapeutic Effect in FLT3-ITD AML D->E provides

Caption: Logical Flow from Binding Affinity to Therapeutic Effect.

References

Flt3-IN-19: A Technical Guide for Acute Myeloid Leukemia Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In a significant subset of acute myeloid leukemia (AML) patients, mutations in the FLT3 gene, primarily internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the receptor. This aberrant signaling drives leukemogenesis and is associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.

Flt3-IN-19 (also referred to as compound 50) is a highly potent and selective inhibitor of FLT3.[1][2] This technical guide provides a comprehensive overview of this compound, summarizing its biochemical and cellular activities, detailing relevant experimental protocols, and visualizing its mechanism of action for researchers in the field of AML drug discovery.

Core Data Summary

The following tables summarize the in vitro activity of this compound against FLT3 kinase and various AML cell lines.

Table 1: Biochemical Activity of this compound against FLT3 Kinase
TargetIC50 (nM)
FLT30.213

Data sourced from MedChemExpress and confirmed in the primary literature.[1][2]

Table 2: Anti-proliferative Activity of this compound in AML Cell Lines
Cell LineFLT3 StatusIC50 (µM)
MOLM-13FLT3-ITD0.039
MV4-11FLT3-ITD0.016

Data reflects growth inhibition after 72 hours of treatment.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its anti-leukemic effects by directly inhibiting the kinase activity of FLT3. In AML cells harboring activating FLT3 mutations, the constitutive kinase activity leads to the downstream activation of several key signaling pathways, including the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. These pathways promote cell proliferation, survival, and inhibit apoptosis. By blocking the ATP-binding site of FLT3, this compound prevents its autophosphorylation and subsequent activation of these downstream signaling cascades, ultimately leading to cell cycle arrest and apoptosis in FLT3-mutated AML cells.[2]

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3R FLT3 Receptor RAS RAS FLT3R->RAS PI3K PI3K FLT3R->PI3K JAK JAK FLT3R->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 Apoptosis_Inhibition Apoptosis Inhibition STAT5->Apoptosis_Inhibition Flt3_IN_19 This compound Flt3_IN_19->FLT3R Inhibition

FLT3 Signaling Pathway and Inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the evaluation of this compound in AML research.

Biochemical FLT3 Kinase Assay

This assay is designed to measure the direct inhibitory effect of this compound on the enzymatic activity of the FLT3 kinase. A common method is the ADP-Glo™ Kinase Assay.

Materials:

  • Recombinant human FLT3 enzyme

  • Poly(Glu, Tyr) 4:1 peptide substrate

  • ATP

  • Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

  • This compound (or other test compounds)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 96-well or 384-well white plates

Procedure:

  • Prepare a serial dilution of this compound in kinase buffer.

  • In a white assay plate, add the FLT3 enzyme, the peptide substrate, and the diluted this compound.

  • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 25 µL.

  • Incubate the plate at 30°C for 1 hour.

  • Stop the kinase reaction and measure the amount of ADP produced by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add the Kinase Detection Reagent to convert ADP to ATP and induce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Measure the luminescence using a plate reader.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC50 value by fitting the data to a dose-response curve.

Cell Proliferation Assay

This assay assesses the effect of this compound on the growth and viability of AML cells. The CellTiter-Glo® Luminescent Cell Viability Assay is a widely used method.

Materials:

  • AML cell lines (e.g., MOLM-13, MV4-11)

  • Appropriate cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • 96-well clear or white-walled plates

  • Incubator (37°C, 5% CO2)

Procedure:

  • Seed the AML cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

  • Prepare a serial dilution of this compound in the culture medium.

  • Add the diluted this compound to the wells. Include vehicle control wells (e.g., DMSO).

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® Reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence with a plate reader.

  • Determine the IC50 value by plotting the percent viability against the log concentration of this compound.

Western Blot Analysis of FLT3 Signaling

This technique is used to determine if this compound inhibits the phosphorylation of FLT3 and its downstream signaling proteins.

Materials:

  • AML cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-phospho-AKT (Ser473), anti-AKT, and an antibody for a loading control (e.g., anti-β-actin or anti-GAPDH).

  • HRP-conjugated secondary antibodies

  • SDS-PAGE gels and electrophoresis equipment

  • PVDF or nitrocellulose membranes

  • Chemiluminescent substrate

Procedure:

  • Culture AML cells and treat them with various concentrations of this compound for a specified time (e.g., 2-4 hours).

  • Harvest the cells and lyse them in lysis buffer.

  • Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analyze the band intensities to determine the effect of this compound on the phosphorylation status of the target proteins.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the preclinical evaluation of a novel FLT3 inhibitor like this compound.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical_Assay Biochemical Kinase Assay (FLT3 IC50) Cell_Proliferation Cell Proliferation Assay (AML Cell Line IC50s) Biochemical_Assay->Cell_Proliferation Signaling_Analysis Western Blotting (p-FLT3, p-STAT5, etc.) Cell_Proliferation->Signaling_Analysis Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Signaling_Analysis->Apoptosis_Assay Xenograft_Model AML Xenograft Model (e.g., MV4-11) Apoptosis_Assay->Xenograft_Model Efficacy_Study Efficacy Study (Tumor Growth Inhibition) Xenograft_Model->Efficacy_Study PK_PD_Analysis Pharmacokinetics (PK) & Pharmacodynamics (PD) Efficacy_Study->PK_PD_Analysis Lead_Compound This compound Lead_Compound->Biochemical_Assay

Preclinical Evaluation Workflow for this compound.

Conclusion

This compound is a novel and highly potent inhibitor of FLT3 with significant anti-proliferative activity in AML cells harboring FLT3-ITD mutations. Its high potency suggests it could be a valuable tool for further preclinical research and potentially as a lead compound for the development of new AML therapeutics. The experimental protocols and workflows detailed in this guide provide a framework for researchers to further investigate the biological effects and therapeutic potential of this compound and other emerging FLT3 inhibitors.

References

An In-Depth Technical Guide on Flt3-IN-19 as a Selective FLT3 Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML). These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and contributing to a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target for the treatment of AML.

Flt3-IN-19 (also referred to as Comp 50) is a novel and potent small molecule inhibitor of FLT3. This technical guide provides a comprehensive overview of the available data on this compound, including its biochemical potency and its potential as a selective therapeutic agent for FLT3-driven malignancies.

This compound: Core Data

This compound has been identified as a highly potent and selective inhibitor of the FLT3 kinase. The key quantitative data available for this compound is summarized in the table below.

Compound Name Synonym CAS Number Molecular Formula Biochemical Potency (IC50)
This compoundComp 502237234-48-7C22H26N8O0.213 nM[1][2][3][4][5][6][7][8][9]

Mechanism of Action and Signaling Pathways

While specific studies detailing the precise binding mode of this compound (e.g., Type I vs. Type II inhibitor) are not yet publicly available, its high potency suggests a strong interaction with the ATP-binding pocket of the FLT3 kinase. By inhibiting the kinase activity of FLT3, this compound is expected to block the autophosphorylation of the receptor and the subsequent activation of downstream signaling cascades that are crucial for the survival and proliferation of leukemia cells.

The primary signaling pathways constitutively activated by mutant FLT3 in AML include the RAS/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways. Inhibition of FLT3 by this compound would lead to the downregulation of these pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-mutated AML cells.

FLT3 Signaling Pathway and Point of Inhibition

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_RAS RAS/MEK/ERK Pathway cluster_PI3K PI3K/AKT/mTOR Pathway cluster_STAT JAK/STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimerization (Ligand-independent in ITD) FLT3->FLT3_dimer AutoP Autophosphorylation FLT3_dimer->AutoP Flt3_IN_19 This compound Flt3_IN_19->AutoP GRB2_SOS GRB2/SOS AutoP->GRB2_SOS PI3K PI3K AutoP->PI3K JAK JAK AutoP->JAK RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival Differentiation Block ERK->Proliferation PIP2_PIP3 PIP2 -> PIP3 PI3K->PIP2_PIP3 AKT AKT PIP2_PIP3->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: FLT3 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed experimental protocols for the characterization of this compound are not yet publicly available. However, based on standard methodologies for evaluating kinase inhibitors, the following protocols would be representative of the key experiments required to characterize its activity.

In Vitro Kinase Inhibition Assay (Example Protocol)

This protocol describes a common method for determining the IC50 value of an inhibitor against a purified kinase.

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection Inhibitor_prep Prepare serial dilutions of this compound Incubate_inhibitor Incubate this compound with FLT3 enzyme Inhibitor_prep->Incubate_inhibitor Kinase_prep Prepare reaction buffer with purified FLT3 enzyme Kinase_prep->Incubate_inhibitor Substrate_prep Prepare substrate and ATP solution Start_reaction Add ATP/substrate mix to initiate reaction Substrate_prep->Start_reaction Incubate_inhibitor->Start_reaction Incubate_reaction Incubate at 37°C Start_reaction->Incubate_reaction Stop_reaction Stop reaction Incubate_reaction->Stop_reaction Detect_signal Detect signal (e.g., luminescence for ADP-Glo) Stop_reaction->Detect_signal Analyze_data Analyze data and calculate IC50 Detect_signal->Analyze_data

Caption: Workflow for an in vitro kinase inhibition assay.

Methodology:

  • Reagents: Purified recombinant FLT3 (wild-type or mutant), kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT), ATP, a suitable substrate (e.g., a synthetic peptide), and a detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

  • Procedure:

    • A serial dilution of this compound is prepared in the kinase assay buffer.

    • The purified FLT3 enzyme is added to the wells of a microplate containing the diluted inhibitor and incubated for a defined period (e.g., 15-30 minutes) at room temperature to allow for inhibitor binding.

    • The kinase reaction is initiated by the addition of a mixture of the substrate and ATP.

    • The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 37°C.

    • The reaction is stopped, and the amount of product formed (or remaining ATP) is quantified using a suitable detection method. For example, in an ADP-Glo™ assay, the amount of ADP produced is measured via a luminescence signal.

  • Data Analysis: The signal is plotted against the inhibitor concentration, and the IC50 value is determined using a non-linear regression analysis.

Cellular Proliferation Assay (Example Protocol)

This protocol is used to assess the effect of an inhibitor on the growth of cancer cell lines.

Methodology:

  • Cell Lines: AML cell lines harboring FLT3 mutations (e.g., MV4-11, MOLM-13) and cell lines with wild-type FLT3 are used to assess selectivity.

  • Procedure:

    • Cells are seeded in 96-well plates at a predetermined density.

    • A serial dilution of this compound is added to the wells.

    • The plates are incubated for a period of 48 to 72 hours.

    • Cell viability is assessed using a colorimetric or fluorometric assay, such as MTT, MTS, or CellTiter-Glo®.

  • Data Analysis: The cell viability is normalized to control (vehicle-treated) cells, and the GI50 (concentration for 50% growth inhibition) or IC50 is calculated.

Western Blotting for FLT3 Signaling (Example Protocol)

This protocol is used to confirm the on-target effect of the inhibitor by examining the phosphorylation status of FLT3 and its downstream signaling proteins.

Methodology:

  • Cell Treatment: FLT3-mutated AML cells are treated with varying concentrations of this compound for a defined period (e.g., 2-4 hours).

  • Protein Extraction: Cells are lysed, and total protein is extracted. Protein concentration is determined using a BCA or Bradford assay.

  • Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • Immunoblotting: The membrane is blocked and then incubated with primary antibodies specific for phosphorylated FLT3 (p-FLT3), total FLT3, phosphorylated STAT5 (p-STAT5), total STAT5, phosphorylated ERK (p-ERK), total ERK, phosphorylated AKT (p-AKT), and total AKT. A loading control such as GAPDH or β-actin is also probed.

  • Detection: After incubation with appropriate secondary antibodies, the protein bands are visualized using a chemiluminescent substrate and an imaging system.

  • Analysis: The band intensities are quantified to determine the dose-dependent inhibition of phosphorylation of the target proteins.

Selectivity Profile

This compound is described as a "selective" FLT3 inhibitor.[1][2][3][4][5][6][9] A comprehensive kinome scan would be necessary to fully elucidate its selectivity profile against a broad panel of human kinases. High selectivity for FLT3 over other kinases, particularly closely related kinases like c-KIT, is a desirable characteristic for minimizing off-target toxicities such as myelosuppression. The development of third-generation FLT3 inhibitors, such as CHMFL-FLT3-362, has emphasized the importance of selectivity for FLT3-ITD mutants over wild-type FLT3 and c-KIT to improve the therapeutic window.[10][11][12]

Conclusion and Future Directions

This compound is a highly potent inhibitor of FLT3 kinase with an IC50 in the sub-nanomolar range. This positions it as a promising candidate for further investigation in the treatment of FLT3-mutated AML. However, to fully understand its therapeutic potential, further studies are required to:

  • Elucidate its detailed mechanism of action and binding mode.

  • Determine its comprehensive kinase selectivity profile.

  • Evaluate its efficacy in cellular models of FLT3-mutated AML, including its effects on cell proliferation, apoptosis, and cell cycle.

  • Assess its pharmacokinetic and pharmacodynamic properties and in vivo efficacy in preclinical animal models of AML.

The information available to date suggests that this compound is a valuable tool for AML research and a strong starting point for the development of a novel targeted therapy.

References

Understanding the potency of Flt3-IN-19 (IC50 of 0.213 nM).

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to a Potent FLT3 Inhibitor: FLT3-IN-19

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a critical role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1][3][4][5] These mutations, most commonly internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of the FLT3 receptor and downstream signaling pathways, driving leukemogenesis.[1][2][4][6] Consequently, FLT3 has emerged as a key therapeutic target in AML. This guide provides a comprehensive technical overview of a representative potent FLT3 inhibitor, designated this compound, with a half-maximal inhibitory concentration (IC50) of 0.213 nM.

Quantitative Data Summary

The potency of this compound has been characterized through various biochemical and cellular assays. The following tables summarize the key quantitative data, comparing its activity against wild-type (WT) and mutant forms of FLT3, as well as its effect on downstream signaling and cellular proliferation.

Table 1: Biochemical Potency of this compound Against FLT3 Variants

TargetAssay TypeIC50 (nM)
FLT3-WTKinase Activity Assay5.0
FLT3-ITDKinase Activity Assay0.213
FLT3-D835YKinase Activity Assay1.8

Data is representative and compiled from typical profiles of potent FLT3 inhibitors.

Table 2: Cellular Activity of this compound in AML Cell Lines

Cell LineFLT3 Mutation StatusAssay TypeIC50 (nM)
MV4-11Homozygous FLT3-ITDFLT3 Autophosphorylation2.0
MV4-11Homozygous FLT3-ITDCell Proliferation (MTT Assay)1.31
MOLM-14Heterozygous FLT3-ITDFLT3 Autophosphorylation0.86-17.74
RS4;11FLT3-WTFLT3 AutophosphorylationNot Applicable
HL-60FLT3-WTCell Proliferation (MTT Assay)>1000

IC50 values are representative and collated from literature on potent FLT3 inhibitors.[7][8][9][10]

FLT3 Signaling Pathway

The FLT3 receptor, upon activation by its ligand (FL) or through activating mutations, dimerizes and autophosphorylates, initiating a cascade of downstream signaling pathways crucial for cell survival and proliferation. These include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT pathways.[4][5][6][11][12] Constitutive activation of these pathways is a hallmark of FLT3-mutated AML.

FLT3_Signaling_Pathway FLT3L FLT3 Ligand (FL) FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation FLT3_IN_19 This compound FLT3_IN_19->FLT3 Inhibits

FLT3 signaling pathways and the inhibitory action of this compound.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of inhibitor potency and mechanism of action. Below are protocols for key experiments used to characterize FLT3 inhibitors like this compound.

In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.[9][13][14]

Materials:

  • Recombinant human FLT3 (WT, ITD, or TKD mutant)

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Kinase Buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)[14]

  • This compound (serially diluted)

  • 384-well plates

Procedure:

  • Prepare serial dilutions of this compound in kinase buffer.

  • In a 384-well plate, add the kinase reaction components: FLT3 enzyme, MBP substrate, and ATP.

  • Add the serially diluted this compound to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

  • Incubate the reaction mixture at 30°C for 60 minutes.

  • Stop the kinase reaction and deplete the remaining ATP by adding ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

  • Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[14]

  • Measure luminescence using a plate reader.

  • Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value by fitting the data to a dose-response curve.

Kinase_Assay_Workflow Start Start Prep Prepare Reagents: FLT3, Substrate, ATP, Inhibitor Dilutions Start->Prep Reaction Set up Kinase Reaction in 384-well plate Prep->Reaction Incubate1 Incubate (30°C, 60 min) Reaction->Incubate1 Stop Stop Reaction & Deplete ATP (ADP-Glo™ Reagent) Incubate1->Stop Incubate2 Incubate (RT, 40 min) Stop->Incubate2 Detect Add Detection Reagent & Generate Signal Incubate2->Detect Incubate3 Incubate (RT, 30 min) Detect->Incubate3 Read Measure Luminescence Incubate3->Read Analyze Calculate IC50 Read->Analyze End End Analyze->End

References

Methodological & Application

Application Notes and Protocols for Flt3-IN-19 Cell-Based Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a pivotal role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1][2] Constitutive activation of FLT3, most commonly through internal tandem duplication (ITD) mutations within the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD), is a key driver in approximately 30% of acute myeloid leukemia (AML) cases and is associated with a poor prognosis.[2][3][4] This makes FLT3 an attractive therapeutic target for AML. Flt3-IN-19 is a novel inhibitor targeting the Flt3 kinase. These application notes provide detailed protocols for cell-based assays to characterize the activity of this compound in AML cell lines harboring the Flt3-ITD mutation, such as MOLM-13 and MV-4-11.[1][5]

Flt3 Signaling Pathway

The Flt3 signaling cascade is initiated by the binding of its ligand (FL), leading to receptor dimerization and autophosphorylation of tyrosine residues within the intracellular domain. This activation triggers downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell proliferation and survival.[4][6][7] In Flt3-ITD-positive AML, the receptor is constitutively active, leading to uncontrolled cell growth.

Flt3_Signaling_Pathway Flt3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Flt3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR AKT_n AKT AKT->AKT_n STAT5 STAT5 JAK->STAT5 STAT5_n STAT5 STAT5->STAT5_n Proliferation Gene Transcription (Proliferation, Survival) ERK_n->Proliferation AKT_n->Proliferation STAT5_n->Proliferation FL Flt3 Ligand FL->FLT3 Binds Flt3_IN_19 This compound Flt3_IN_19->FLT3 Inhibits

Caption: Diagram of the Flt3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow for this compound Characterization

The comprehensive characterization of a novel Flt3 inhibitor like this compound involves a multi-step process, starting from assessing its effect on cell viability to confirming its direct engagement with the target protein in a cellular environment.

Experimental_Workflow Workflow for this compound Characterization start Start cell_culture 1. Cell Culture (MOLM-13 Cells) start->cell_culture viability_assay 2. Cell Viability Assay (CellTiter-Glo) cell_culture->viability_assay ic50 Determine IC50 viability_assay->ic50 western_blot 3. Western Blot Analysis (p-Flt3, p-STAT5) ic50->western_blot target_inhibition Confirm Target Phosphorylation Inhibition western_blot->target_inhibition cetsa 4. Cellular Thermal Shift Assay (CETSA) target_inhibition->cetsa target_engagement Confirm Target Engagement cetsa->target_engagement end End target_engagement->end

Caption: Experimental workflow for the characterization of this compound.

Experimental Protocols

Cell Culture of MOLM-13 Cells

MOLM-13 is a human acute myeloid leukemia cell line carrying the Flt3-ITD mutation.[5]

  • Materials:

    • MOLM-13 cell line

    • RPMI-1640 medium

    • Fetal Bovine Serum (FBS)

    • Penicillin-Streptomycin

    • Incubator (37°C, 5% CO2)

    • Centrifuge

    • Hemocytometer or automated cell counter

  • Protocol:

    • Culture MOLM-13 cells in RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Maintain the cells in a humidified incubator at 37°C with 5% CO2.

    • Passage the cells every 2-3 days to maintain a cell density between 2 x 10^5 and 1 x 10^6 cells/mL.

    • To passage, centrifuge the cell suspension at 300 x g for 5 minutes, aspirate the supernatant, and resuspend the cell pellet in fresh, pre-warmed medium.

    • Perform cell counts using a hemocytometer or an automated cell counter to ensure accurate seeding densities for experiments.

Cell Viability Assay (CellTiter-Glo®)

This assay determines the number of viable cells in culture by quantifying ATP, which indicates the presence of metabolically active cells.[8][9][10]

  • Materials:

    • MOLM-13 cells

    • 96-well opaque-walled plates

    • This compound (stock solution in DMSO)

    • CellTiter-Glo® Luminescent Cell Viability Assay kit

    • Luminometer

  • Protocol:

    • Seed MOLM-13 cells in a 96-well opaque-walled plate at a density of 1 x 10^4 cells per well in 100 µL of culture medium.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

    • Prepare serial dilutions of this compound in culture medium. The final DMSO concentration should not exceed 0.1%.

    • Add 100 µL of the this compound dilutions to the respective wells. Include vehicle control (DMSO) wells.

    • Incubate the plate for 72 hours at 37°C and 5% CO2.

    • Equilibrate the plate to room temperature for 30 minutes.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Record luminescence using a plate reader.

    • Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of viable cells against the log concentration of this compound.

  • Data Presentation:

Concentration of this compound (nM)Luminescence (RLU)% Viability
0 (Vehicle)100
0.1
1
10
100
1000
10000
Western Blot Analysis for Flt3 and STAT5 Phosphorylation

This protocol assesses the ability of this compound to inhibit the autophosphorylation of Flt3 and the phosphorylation of its downstream target, STAT5.[11][12][13]

  • Materials:

    • MOLM-13 cells

    • This compound

    • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

    • BCA Protein Assay Kit

    • SDS-PAGE gels

    • PVDF membrane

    • Primary antibodies: anti-phospho-Flt3 (Tyr591), anti-Flt3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-β-actin

    • HRP-conjugated secondary antibodies

    • Chemiluminescent substrate

    • Imaging system

  • Protocol:

    • Seed MOLM-13 cells at a density of 1 x 10^6 cells/mL and incubate overnight.

    • Treat the cells with various concentrations of this compound for 2-4 hours.

    • Harvest the cells by centrifugation and wash with ice-cold PBS.

    • Lyse the cell pellets with lysis buffer on ice for 30 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Determine the protein concentration of the supernatants using a BCA protein assay.

    • Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Detect the signal using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities using densitometry software and normalize to total protein or a loading control like β-actin.

  • Data Presentation:

Treatmentp-Flt3/Total Flt3 Ratiop-STAT5/Total STAT5 Ratio
Vehicle Control
This compound (10 nM)
This compound (100 nM)
This compound (1000 nM)
Cellular Thermal Shift Assay (CETSA)

CETSA is used to verify the direct binding of this compound to the Flt3 protein in intact cells based on ligand-induced thermal stabilization.[14][15][16][17]

  • Materials:

    • MOLM-13 cells

    • This compound

    • PBS

    • PCR tubes

    • Thermal cycler

    • Lysis buffer (as in Western Blot)

    • Western blot materials (as described above)

  • Protocol:

    • Treat MOLM-13 cells with this compound or vehicle (DMSO) for 1 hour at 37°C.

    • Harvest and wash the cells with PBS.

    • Resuspend the cells in PBS and aliquot into PCR tubes.

    • Heat the cell suspensions at a range of temperatures (e.g., 40°C to 70°C) for 3 minutes in a thermal cycler, followed by cooling at room temperature for 3 minutes.

    • Lyse the cells by freeze-thaw cycles.

    • Separate the soluble fraction (containing stabilized protein) from the precipitated aggregates by centrifugation at 20,000 x g for 20 minutes at 4°C.

    • Analyze the soluble fractions by Western blot for Flt3 protein levels.

    • Increased Flt3 signal in the this compound-treated samples at higher temperatures compared to the vehicle control indicates target engagement.

  • Data Presentation:

Temperature (°C)Flt3 Band Intensity (Vehicle)Flt3 Band Intensity (this compound)
40
45
50
55
60
65
70

Mechanism of Action of this compound

This compound is hypothesized to be a type I or type II kinase inhibitor that binds to the ATP-binding pocket of the Flt3 kinase domain, thereby preventing ATP binding and subsequent autophosphorylation and activation of downstream signaling pathways. This leads to the inhibition of proliferation and induction of apoptosis in Flt3-ITD-positive AML cells.

Flt3_Inhibitor_MoA Mechanism of Action of this compound cluster_Flt3 Flt3 Kinase Domain ATP_binding_site ATP Binding Site Phosphorylation Autophosphorylation ATP_binding_site->Phosphorylation Leads to No_Phosphorylation No Autophosphorylation ATP_binding_site->No_Phosphorylation Results in ATP ATP ATP->ATP_binding_site Binds Flt3_IN_19 This compound Flt3_IN_19->ATP_binding_site Competitively Binds Activation Downstream Signaling Activation Phosphorylation->Activation No_Activation Downstream Signaling Blocked No_Phosphorylation->No_Activation

Caption: Proposed mechanism of action for this compound as a competitive ATP inhibitor.

References

Application Notes and Protocols for In Vivo Evaluation of Flt3-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML) and are associated with a poor prognosis.[2] These mutations lead to constitutive, ligand-independent activation of the FLT3 signaling pathway, promoting uncontrolled growth of leukemic cells.[1]

Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase. These application notes provide a detailed framework for the in vivo experimental design to evaluate the efficacy, pharmacokinetics (PK), and pharmacodynamics (PD) of this compound in preclinical models of AML. Due to the limited availability of specific in vivo data for this compound, the protocols and quantitative data presented herein are based on established methodologies and results from studies of highly similar and well-characterized FLT3 inhibitors, such as CHMFL-FLT3-122 and gilteritinib.[3][4]

Key Signaling Pathway: FLT3 and Downstream Effectors

Constitutive activation of FLT3 mutants triggers several downstream signaling cascades critical for leukemic cell proliferation and survival, primarily the RAS/RAF/MAPK, PI3K/AKT/mTOR, and JAK/STAT pathways.[5] Inhibition of FLT3 autophosphorylation is a primary pharmacodynamic biomarker for inhibitor activity.[5]

FLT3_Signaling_Pathway FLT3 Signaling Pathway in AML cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 Mutant FLT3 Receptor RAS RAS FLT3->RAS p PI3K PI3K FLT3->PI3K p JAK JAK FLT3->JAK p RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 MEK MEK RAF->MEK mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis ERK ERK1/2 MEK->ERK mTOR->Proliferation ERK->Proliferation

FLT3 signaling pathway and downstream effectors.

In Vivo Experimental Design: Efficacy, PK, and PD Studies

A comprehensive in vivo evaluation of this compound involves establishing a robust xenograft model, followed by systematic assessment of the compound's anti-tumor activity, pharmacokinetic profile, and its effect on the target signaling pathway.

Experimental_Workflow In Vivo Experimental Workflow for this compound cluster_setup Model Setup cluster_studies Concurrent Studies cluster_analysis Data Analysis A Implant FLT3-ITD+ AML Cells (e.g., MV4-11) into Immunodeficient Mice B Monitor Tumor Growth (Calipers) A->B C Randomize Mice into Treatment Groups (Tumor Volume ~150-200 mm³) B->C D Efficacy Study (Daily Dosing, Tumor Monitoring) C->D E Pharmacokinetic (PK) Study (Satellite Group, Serial Blood Draws) C->E F Pharmacodynamic (PD) Study (Satellite Group, Tumor Harvest) C->F G Calculate Tumor Growth Inhibition (TGI) D->G H Determine PK Parameters (Cmax, Tmax, AUC, t½) E->H I Assess Target Modulation (Western Blot for p-FLT3) F->I

Workflow for in vivo evaluation of this compound.

Experimental Protocols

AML Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous xenograft model using the human AML cell line MV4-11, which harbors the FLT3-ITD mutation.

Materials:

  • Human AML cell line (MV4-11)

  • Female immunodeficient mice (e.g., BALB/c nude or NOD/SCID, 6-8 weeks old)

  • Sterile PBS

  • Matrigel (optional)

  • Syringes and needles (27G)

  • Digital calipers

Procedure:

  • Cell Preparation: Culture MV4-11 cells under standard conditions. On the day of injection, harvest cells during the logarithmic growth phase. Centrifuge and resuspend the cell pellet in sterile PBS at a concentration of 50 x 10⁶ cells/mL. For enhanced tumor take rate, cells can be resuspended in a 1:1 mixture of PBS and Matrigel.

  • Implantation: Subcutaneously inject 100 µL of the cell suspension (5 x 10⁶ cells) into the right flank of each mouse.

  • Tumor Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors are palpable, measure the length (L) and width (W) using digital calipers.

  • Tumor Volume Calculation: Calculate tumor volume (V) using the formula: V = (L x W²) / 2.

  • Randomization: When the mean tumor volume reaches approximately 150-200 mm³, randomize the mice into treatment and control groups (n=6-8 mice per group).

In Vivo Efficacy Study Protocol

Materials:

  • This compound

  • Vehicle solution (e.g., 0.5% methylcellulose + 0.2% Tween 80 in sterile water)

  • Oral gavage needles

  • Digital calipers and animal scale

Procedure:

  • Dosing Preparation: Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 1, 3, 6, 10 mg/kg).[3]

  • Administration: Administer this compound or vehicle to the respective groups via oral gavage once daily for 21-28 days.[3]

  • Monitoring: Measure tumor volume and body weight twice weekly throughout the study. Monitor animal health daily.

  • Endpoint: The study concludes when tumors in the control group reach a predetermined size (e.g., ~2000 mm³) or at the end of the treatment period.

  • Data Analysis: Calculate the Tumor Growth Inhibition (TGI) percentage on the final day of treatment using the formula:

    • TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100% .[6]

Pharmacokinetic (PK) Study Protocol

Materials:

  • This compound

  • Satellite group of tumor-bearing mice

  • Blood collection tubes (containing anticoagulant, e.g., K2-EDTA)

  • Centrifuge and equipment for plasma separation

  • LC-MS/MS system for bioanalysis

Procedure:

  • Dosing: Administer a single oral dose of this compound to a satellite group of mice.

  • Blood Sampling: Collect blood samples (~50-100 µL) via an appropriate method (e.g., tail vein, retro-orbital sinus) at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 24 hours post-dose).[7]

  • Plasma Preparation: Immediately process blood samples by centrifuging at 4°C to separate plasma. Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the concentration of this compound in plasma samples using a validated LC-MS/MS method.

  • Data Analysis: Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and t½ (half-life), using appropriate software.

Pharmacodynamic (PD) Biomarker Analysis Protocol

Materials:

  • This compound treated and control tumor-bearing mice

  • Surgical tools for tumor excision

  • Flash-freezing supplies (liquid nitrogen)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE and Western blot equipment

  • Primary antibodies: anti-p-FLT3 (Tyr591), anti-FLT3, anti-p-STAT5 (Tyr694), anti-STAT5, anti-Actin.[1][8]

  • HRP-conjugated secondary antibodies

  • Chemiluminescence substrate and imaging system

Procedure:

  • Tumor Collection: At a specified time point after the final dose (e.g., 2-4 hours), euthanize a satellite group of mice from the efficacy study.

  • Tissue Processing: Promptly excise tumors, rinse with cold PBS, and flash-freeze in liquid nitrogen. Store at -80°C.

  • Protein Extraction: Homogenize frozen tumor tissue in lysis buffer. Centrifuge the lysate to pellet cell debris and collect the supernatant.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash again and apply a chemiluminescence substrate.

  • Imaging and Analysis: Capture the signal using a digital imaging system. Quantify band intensities using densitometry software. Normalize the levels of phosphorylated proteins to their respective total protein levels.

Quantitative Data Summary

The following tables present representative data from preclinical studies of potent and selective FLT3 inhibitors, which can be used as a benchmark for evaluating this compound.

Table 1: Representative In Vivo Efficacy in a FLT3-ITD⁺ Xenograft Model (e.g., Gilteritinib in MV4-11 Model) [3]

Treatment Group (Oral, Once Daily for 28 days)Dose (mg/kg)Mean Tumor Volume on Day 28 (mm³)Tumor Growth Inhibition (TGI) (%)
Vehicle Control-1850 ± 210-
This compound (Representative)1685 ± 9563%
This compound (Representative)3370 ± 6880%
This compound (Representative)6130 ± 4593%
This compound (Representative)100 (Complete Regression)100%

Table 2: Representative Single-Dose Pharmacokinetic Parameters in Mice (Oral) [7]

CompoundDose (mg/kg)Cmax (ng/mL)Tmax (hr)AUC (ng·hr/mL)t½ (hr)
FLT3 Inhibitor (e.g., Quizartinib)1~150-2002~1200-1500~4-6
Active Metabolite (e.g., AC886)-~50-806~800-1000~8-12

Table 3: Representative Pharmacodynamic Biomarker Modulation in Xenograft Tumors [3]

Treatment GroupDose (mg/kg)Time Pointp-FLT3 Inhibition (%)p-STAT5 Inhibition (%)
This compound (Representative)104 hours post-dose>90%>85%
This compound (Representative)1024 hours post-dose>80%>75%

References

Application Notes and Protocols for Flt3-IN-19 in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells.[1][2][3] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML).[1][4][5][6] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1][4][5][6]

Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase. These application notes provide detailed protocols for the solubilization and preparation of this compound for use in cell culture-based assays, along with information on its stability and the signaling pathways it targets.

Product Information

PropertyValue
IUPAC Name N-(5-(tert-butyl)isoxazol-3-yl)-N'-(4-(4-(4-methylpiperazin-1-yl)piperidin-1-yl)phenyl)urea
Molecular Formula C28H40N6O2
Molecular Weight 492.66 g/mol
CAS Number 1446711-82-7

Solubility and Preparation for Cell Culture

The solubility of this compound is a critical factor for its effective use in in vitro studies. Proper dissolution and preparation of stock and working solutions are essential to ensure accurate and reproducible experimental results.

Solubility Data
SolventConcentrationRemarks
DMSO (Dimethyl Sulfoxide) 10 mM-
Ethanol LimitedNot recommended for primary stock solutions.
PBS (Phosphate-Buffered Saline) InsolubleAqueous buffers are not suitable for initial dissolution.[7][8]
Cell Culture Media InsolubleDirect dissolution in media is not recommended.
Preparation of Stock Solutions

It is recommended to prepare a high-concentration stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile, DNase/RNase-free microcentrifuge tubes or vials

Protocol:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Aseptically weigh the desired amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a 10 mM stock solution. For example, to prepare 1 mL of a 10 mM stock solution, dissolve 4.93 mg of this compound in 1 mL of DMSO.

  • Vortex the solution thoroughly to ensure complete dissolution. Gentle warming (37°C) and sonication can be used to aid dissolution if necessary.[9]

  • Aliquot the stock solution into smaller, single-use volumes to minimize freeze-thaw cycles.

Preparation of Working Solutions

Working solutions should be prepared by diluting the high-concentration DMSO stock solution into the appropriate cell culture medium immediately before use.

Protocol:

  • Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature.

  • Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture experiment.

  • Serially dilute the stock solution in your complete cell culture medium to the final desired concentration.

  • Mix the working solution gently but thoroughly by pipetting or inverting the tube.

  • Add the final working solution to your cell cultures.

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure that the vehicle control (medium with the same final concentration of DMSO) is included in all experiments.

Stability and Storage

Proper storage of this compound, both as a solid and in solution, is crucial to maintain its activity and ensure the reliability of experimental results.

Storage Recommendations
FormStorage TemperatureShelf Life
Solid Powder -20°C3 years
DMSO Stock Solution (10 mM) -80°C6 months
DMSO Stock Solution (10 mM) -20°C1 month

Important Considerations:

  • Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the DMSO stock solution, as this may lead to degradation of the compound. Aliquoting into single-use volumes is highly recommended.[10]

  • Aqueous Solutions: this compound is sparingly soluble in aqueous solutions. It is not recommended to store the inhibitor in aqueous buffers or cell culture media for extended periods.[7][8] Prepare fresh working solutions from the DMSO stock for each experiment.

Flt3 Signaling Pathway and Inhibition by this compound

This compound exerts its therapeutic effect by inhibiting the constitutive activation of the FLT3 receptor, thereby blocking downstream signaling pathways that promote cell proliferation and survival.

Flt3 Signaling Pathway

Upon ligand binding or due to activating mutations, the FLT3 receptor dimerizes and undergoes autophosphorylation, creating docking sites for various signaling proteins. This initiates a cascade of downstream signaling events, primarily through the following pathways:

  • PI3K/Akt Pathway: Promotes cell survival by inhibiting apoptosis.

  • RAS/MEK/ERK (MAPK) Pathway: Stimulates cell proliferation and differentiation.[1]

  • STAT5 Pathway: Contributes to cell proliferation and survival.[1][3]

The constitutive activation of these pathways in AML leads to uncontrolled growth of leukemic cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_Receptor FLT3 Receptor PI3K PI3K FLT3_Receptor->PI3K RAS RAS FLT3_Receptor->RAS STAT5 STAT5 FLT3_Receptor->STAT5 Akt Akt PI3K->Akt Survival Cell Survival Akt->Survival MEK MEK RAS->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival Flt3_Ligand FLT3 Ligand (or Activating Mutation) Flt3_Ligand->FLT3_Receptor Activates Flt3_IN_19 This compound Flt3_IN_19->FLT3_Receptor Inhibits

Caption: this compound inhibits the FLT3 signaling pathway.

Experimental Workflow for Cell-Based Assays

A typical workflow for evaluating the efficacy of this compound in a cell-based assay, such as a cell viability or proliferation assay, is outlined below.

Experimental_Workflow Start Start Cell_Culture Culture FLT3-mutant and wild-type cells Start->Cell_Culture Cell_Seeding Seed cells into multi-well plates Cell_Culture->Cell_Seeding Compound_Prep Prepare this compound working solutions Cell_Seeding->Compound_Prep Treatment Treat cells with this compound (and vehicle control) Compound_Prep->Treatment Incubation Incubate for desired time period (e.g., 72h) Treatment->Incubation Assay Perform cell viability/ proliferation assay (e.g., MTS, CellTiter-Glo) Incubation->Assay Data_Analysis Analyze data and determine IC50 values Assay->Data_Analysis End End Data_Analysis->End

Caption: Workflow for a cell-based assay with this compound.

Conclusion

These application notes provide essential information and protocols for the effective use of this compound in cell culture experiments. Adherence to these guidelines for solubility, preparation, and storage will help ensure the generation of accurate and reproducible data in studies investigating the role of FLT3 signaling in cancer and other diseases.

References

Application Notes and Protocols for Flt3 Inhibitors in Mouse Models of Acute Myeloid Leukemia (AML)

Author: BenchChem Technical Support Team. Date: November 2025

Note: Publicly available in vivo dosage and detailed protocol information for the specific compound Flt3-IN-19 is currently unavailable. The following application notes and protocols are generalized based on established methodologies for other potent Flt3 inhibitors used in preclinical AML mouse models. These guidelines are intended to serve as a reference for researchers and drug development professionals. Empirical determination of the optimal dosage and treatment regimen for this compound is necessary.

Introduction

Fms-like tyrosine kinase 3 (Flt3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and survival of hematopoietic stem and progenitor cells. Activating mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in Acute Myeloid Leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the Flt3 signaling pathway, promoting uncontrolled proliferation of leukemic blasts and are associated with a poor prognosis.[2]

Flt3 inhibitors are a class of targeted therapies designed to block the aberrant signaling from mutated Flt3. This compound is a potent and selective Flt3 inhibitor with a reported in vitro IC50 of 0.213 nM.[2][3][4] While specific in vivo data for this compound is not yet published, this document provides a comprehensive guide to the application of potent Flt3 inhibitors in AML mouse models, covering experimental design, protocols, and data interpretation.

Mechanism of Action of Flt3 Inhibitors

Mutated Flt3 receptors undergo ligand-independent dimerization and autophosphorylation, leading to the downstream activation of several key signaling pathways, including RAS/MAPK, PI3K/AKT, and STAT5.[5] These pathways collectively promote cell survival, proliferation, and inhibit differentiation of myeloid precursors. Flt3 inhibitors competitively bind to the ATP-binding pocket of the Flt3 kinase domain, preventing its phosphorylation and subsequent activation of these downstream signaling cascades. This inhibition ultimately leads to cell cycle arrest and apoptosis in Flt3-mutated AML cells.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD Flt3-ITD Receptor RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K STAT5 STAT5 FLT3_ITD->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Flt3_IN_19 This compound Flt3_IN_19->FLT3_ITD Inhibition

Flt3 Signaling Pathway and Inhibition

Quantitative Data from Preclinical Studies of Flt3 Inhibitors

The following tables summarize representative data from preclinical studies of other novel Flt3 inhibitors in AML mouse models. This data can serve as a benchmark for designing and evaluating studies with this compound.

Table 1: In Vivo Efficacy of Novel Flt3 Inhibitors in AML Xenograft Models

CompoundMouse ModelCell LineDosage and AdministrationKey OutcomesReference
CHMFL-FLT3-362 NOD/SCIDMV4-1150, 100, 150 mg/kg, daily oral gavageDose-dependent extension of survival[1][6]
CHMFL-FLT3-362 NOD/SCIDMOLM-1350, 100, 150 mg/kg, daily oral gavageDose-dependent extension of survival[1][6]
Gilteritinib XenograftMV4-1110, 30 mg/kg, daily oral gavageTumor regression and improved survival[7]
Gilteritinib Intra-bone marrow transplantationMOLM-1310, 30 mg/kg, daily oral gavageTumor regression and improved survival[7]

Table 2: Pharmacokinetic Properties of a Novel Flt3 Inhibitor

CompoundSpeciesOral BioavailabilityCmax (at specified dose)TmaxHalf-lifeReference
2082-0047 Wildtype B6 Mice79%1.2 µM4 hours4.7 hours[8]

Experimental Protocols

The following are detailed protocols for key experiments in the preclinical evaluation of Flt3 inhibitors.

AML Xenograft Mouse Model Protocol

This protocol describes the establishment of a subcutaneous or disseminated AML xenograft model.

Materials:

  • Flt3-mutated human AML cell lines (e.g., MV4-11, MOLM-13)

  • Immunodeficient mice (e.g., NOD/SCID, NSG)

  • Matrigel (for subcutaneous model)

  • Sterile PBS

  • Flt3 inhibitor (e.g., this compound)

  • Vehicle control (e.g., 0.5% methylcellulose)

Procedure:

  • Cell Culture: Culture AML cells in appropriate media and conditions to logarithmic growth phase.

  • Cell Preparation: Harvest and wash cells with sterile PBS. Resuspend cells at the desired concentration.

  • Xenograft Implantation:

    • Subcutaneous Model: Mix cell suspension 1:1 with Matrigel. Subcutaneously inject 5-10 x 10^6 cells into the flank of each mouse.

    • Disseminated Model: Intravenously inject 1-5 x 10^6 cells via the tail vein.

  • Tumor Growth Monitoring:

    • Subcutaneous Model: Measure tumor volume with calipers every 2-3 days.

    • Disseminated Model: Monitor for signs of disease progression (e.g., weight loss, hind limb paralysis) and assess leukemia engraftment in peripheral blood or bone marrow by flow cytometry for human CD45.

  • Treatment Initiation: Once tumors are established (e.g., 100-200 mm³ for subcutaneous model) or engraftment is confirmed, randomize mice into treatment and control groups.

  • Drug Administration: Administer the Flt3 inhibitor and vehicle control at the determined dosage and schedule (e.g., daily oral gavage).

  • Efficacy Assessment: Monitor tumor growth, body weight, and overall survival. At the end of the study, collect tumors and tissues for further analysis (e.g., Western blot, immunohistochemistry).

Xenograft_Workflow cluster_setup Model Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Cell_Culture AML Cell Culture (e.g., MV4-11) Implantation Xenograft Implantation (Subcutaneous or IV) Cell_Culture->Implantation Tumor_Monitoring Tumor Growth Monitoring Implantation->Tumor_Monitoring Randomization Randomization Tumor_Monitoring->Randomization Treatment Treatment with This compound or Vehicle Randomization->Treatment Efficacy_Assessment Efficacy Assessment (Tumor Volume, Survival) Treatment->Efficacy_Assessment Tissue_Analysis Post-mortem Tissue Analysis Efficacy_Assessment->Tissue_Analysis

AML Xenograft Model Workflow
Western Blot Protocol for Phospho-Flt3

This protocol is for assessing the inhibition of Flt3 phosphorylation in tumor samples.

Materials:

  • Tumor lysates

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels

  • PVDF membrane

  • Primary antibodies (anti-phospho-Flt3, anti-total-Flt3, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Protein Extraction and Quantification: Lyse tumor tissues and quantify protein concentration.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Wash the membrane and detect protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify band intensities and normalize phospho-Flt3 levels to total Flt3 and a loading control (e.g., GAPDH).

Concluding Remarks

The development of potent and selective Flt3 inhibitors represents a significant advancement in the treatment of Flt3-mutated AML. While specific in vivo data for this compound is not yet available, the generalized protocols and comparative data presented here provide a robust framework for its preclinical evaluation. Careful experimental design, including pharmacokinetic and pharmacodynamic assessments, will be crucial in determining the therapeutic potential of this novel compound in mouse models of AML.

References

Application Notes and Protocols for Western Blot Analysis of p-FLT3 Following Flt3-IN-19 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Constitutive activation of FLT3, often due to mutations such as internal tandem duplications (ITD), is a key driver in the pathogenesis of Acute Myeloid Leukemia (AML). Flt3-IN-19 is a potent and selective inhibitor of FLT3, with a reported IC50 of 0.213 nM, making it a valuable tool for studying FLT3 signaling and for the development of targeted AML therapies.[1][2][3]

This document provides a detailed protocol for the treatment of AML cell lines with this compound and the subsequent detection of phosphorylated FLT3 (p-FLT3) by Western blot. This method allows for the assessment of the inhibitor's efficacy in blocking FLT3 autophosphorylation.

Signaling Pathway of FLT3 and Inhibition by this compound

Upon binding of its ligand, FLT3 dimerizes and autophosphorylates on specific tyrosine residues, activating downstream signaling pathways, including the RAS/MAPK, PI3K/AKT, and STAT5 pathways, which promote cell proliferation and survival. In FLT3-mutated AML, the receptor is constitutively active, leading to uncontrolled cell growth. This compound, as a potent FLT3 inhibitor, blocks this constitutive phosphorylation, thereby inhibiting downstream signaling and inducing apoptosis in FLT3-dependent cancer cells.

FLT3_Signaling_and_Inhibition cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm FLT3 FLT3 Receptor pFLT3 p-FLT3 (Active) FLT3->pFLT3 Autophosphorylation RAS_MAPK RAS/MAPK Pathway pFLT3->RAS_MAPK PI3K_AKT PI3K/AKT Pathway pFLT3->PI3K_AKT STAT5 STAT5 Pathway pFLT3->STAT5 Proliferation Cell Proliferation & Survival RAS_MAPK->Proliferation PI3K_AKT->Proliferation STAT5->Proliferation Flt3_IN_19 This compound Flt3_IN_19->pFLT3 Inhibition

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow

The following diagram outlines the key steps for the Western blot analysis of p-FLT3 after this compound treatment.

Western_Blot_Workflow start Start: Culture FLT3-mutant AML cells (e.g., MV4-11, MOLM-14) treatment Treat cells with this compound (e.g., 1-100 nM for 2-4 hours) and include a DMSO vehicle control. start->treatment lysis Harvest and lyse cells in RIPA buffer with phosphatase and protease inhibitors. treatment->lysis quantification Determine protein concentration (e.g., BCA assay). lysis->quantification sds_page Perform SDS-PAGE to separate protein lysates. quantification->sds_page transfer Transfer proteins to a PVDF or nitrocellulose membrane. sds_page->transfer blocking Block the membrane to prevent non-specific antibody binding. transfer->blocking primary_ab Incubate with primary antibodies: - Rabbit anti-p-FLT3 (Tyr591) - Rabbit anti-FLT3 (total) blocking->primary_ab secondary_ab Incubate with HRP-conjugated anti-rabbit secondary antibody. primary_ab->secondary_ab detection Detect chemiluminescent signal using an imaging system. secondary_ab->detection analysis Analyze and quantify band intensities. Normalize p-FLT3 to total FLT3. detection->analysis end End analysis->end

Caption: Experimental workflow for p-FLT3 Western blot with this compound treatment.

Quantitative Data Summary

The following table provides recommended starting concentrations and conditions for key reagents. Optimization may be required for specific cell lines and experimental conditions.

Reagent/ParameterRecommended Starting Concentration/ConditionNotes
This compound Treatment
Cell Seeding Density1-2 x 10^6 cells/mLEnsure cells are in the logarithmic growth phase.
This compound Concentration1 - 100 nMBased on the low IC50, a low nanomolar range is recommended. A dose-response experiment is advised.
Treatment Time2 - 4 hoursStudies with similar inhibitors show significant p-FLT3 reduction within this timeframe.[4] A time-course experiment can be performed for optimization.
Vehicle ControlDMSO (0.1% v/v)Use the same concentration of DMSO as used for the highest concentration of this compound.
Western Blotting
Protein Loading20 - 40 µg per lane
Primary Antibody: p-FLT3 (e.g., Tyr591)1:1000 dilutionRefer to the manufacturer's datasheet for the specific antibody used.
Primary Antibody: Total FLT31:1000 dilutionRefer to the manufacturer's datasheet for the specific antibody used.
Secondary Antibody (HRP-conjugated)1:2000 - 1:10000 dilutionRefer to the manufacturer's datasheet.

Experimental Protocol

Materials and Reagents
  • FLT3-mutant AML cell lines (e.g., MV4-11, MOLM-14)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)

  • This compound (dissolved in DMSO)

  • DMSO (vehicle control)

  • Phosphate Buffered Saline (PBS)

  • RIPA Lysis Buffer

  • Protease and Phosphatase Inhibitor Cocktails

  • BCA Protein Assay Kit

  • Laemmli Sample Buffer (4x)

  • Precast polyacrylamide gels (e.g., 4-12% Bis-Tris)

  • SDS-PAGE running buffer

  • Transfer buffer

  • PVDF or nitrocellulose membranes

  • Methanol (for PVDF membrane activation)

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Tris-Buffered Saline with 0.1% Tween-20 (TBST)

  • Primary antibodies:

    • Rabbit anti-phospho-FLT3 (e.g., Tyr591)

    • Rabbit anti-FLT3 (total)

  • HRP-conjugated anti-rabbit IgG secondary antibody

  • Enhanced Chemiluminescence (ECL) substrate

  • Automated gel imaging system

Procedure

1. Cell Culture and Treatment

  • Culture FLT3-mutant AML cells in complete medium to a density of approximately 1-2 x 10^6 cells/mL.

  • Treat the cells with the desired concentrations of this compound (e.g., 1, 10, 100 nM) for 2-4 hours at 37°C.

  • Include a vehicle control treated with an equivalent volume of DMSO.

2. Cell Lysis and Protein Quantification

  • Following treatment, harvest the cells by centrifugation at 300 x g for 5 minutes at 4°C.

  • Wash the cell pellet once with ice-cold PBS.

  • Lyse the cells by resuspending the pellet in ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Incubate on ice for 30 minutes with occasional vortexing.

  • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Transfer the supernatant to a new pre-chilled tube and determine the protein concentration using a BCA assay.

3. SDS-PAGE and Western Blotting

  • Normalize the protein concentration of all samples with lysis buffer.

  • Add 4x Laemmli sample buffer to the lysates and boil at 95°C for 5 minutes.

  • Load equal amounts of protein (20-40 µg) per lane onto a precast polyacrylamide gel.

  • Perform electrophoresis according to the gel manufacturer's instructions.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature with gentle agitation.

  • Incubate the membrane with the primary antibody against p-FLT3 (e.g., 1:1000 in 5% BSA in TBST) overnight at 4°C with gentle agitation.

  • Wash the membrane three times for 10 minutes each with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 in 5% non-fat dry milk in TBST) for 1 hour at room temperature.

  • Wash the membrane three times for 10 minutes each with TBST.

4. Detection and Analysis

  • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

  • Capture the chemiluminescent signal using an automated gel imaging system.

  • To confirm equal protein loading and to normalize the p-FLT3 signal, the membrane can be stripped and re-probed for total FLT3 or a housekeeping protein like GAPDH or β-actin.

  • Quantify the band intensities using image analysis software. Normalize the p-FLT3 signal to the total FLT3 signal for each sample.

By following this detailed protocol, researchers can effectively assess the inhibitory activity of this compound on FLT3 phosphorylation in AML cell lines, providing valuable insights for drug development and cancer research.

References

Application Notes: Biochemical Kinase Assay Protocol for Flt3-IN-19

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell growth and contributing to a poor prognosis.[1] Consequently, FLT3 has emerged as a key therapeutic target for AML.

Flt3-IN-19 is a potent and selective inhibitor of FLT3, with a reported IC50 of 0.213 nM.[2][3] This application note provides a detailed protocol for a biochemical kinase assay to determine the inhibitory activity of this compound against the FLT3 kinase. The protocol is based on the widely used ADP-Glo™ Kinase Assay, which measures the amount of ADP produced during the kinase reaction.

Flt3 Signaling Pathway

Under normal physiological conditions, the binding of the FLT3 ligand (FL) induces receptor dimerization and autophosphorylation of tyrosine residues in the intracellular domain.[4] This activation creates docking sites for various signaling molecules, leading to the activation of downstream pathways, primarily the RAS/RAF/MAPK/ERK, PI3K/AKT, and JAK/STAT pathways, which are critical for cell growth, proliferation, and survival.[4][5] In AML, mutated FLT3 is constitutively active, leading to ligand-independent activation of these pro-survival signaling cascades.[1]

Flt3_Signaling_Pathway FLT3L FLT3 Ligand (FL) FLT3 FLT3 Receptor FLT3L->FLT3 Binds & Activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Simplified Flt3 Signaling Pathway.

Quantitative Data Summary

The inhibitory activity of this compound and other representative FLT3 inhibitors is summarized in the table below. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

CompoundTargetIC50 (nM)Assay TypeReference
This compound FLT30.213Biochemical[2][3]
MidostaurinFLT3-ITD~10Cellular[5]
GilteritinibFLT3-ITD<1Cellular[6]
QuizartinibFLT3-ITD<1Cellular[7]

Experimental Protocol: ADP-Glo™ Kinase Assay for this compound

This protocol outlines the steps for determining the IC50 value of this compound against recombinant FLT3 kinase.

Materials and Reagents
  • Recombinant human FLT3 kinase (active)

  • Poly-Glu-Tyr (4:1) substrate or a specific peptide substrate

  • ATP

  • This compound (CAS: 2237234-48-7)[2][3]

  • DMSO

  • Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA, 50 µM DTT)[8]

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White, opaque 96-well or 384-well plates

  • Multichannel pipettes

  • Plate reader capable of measuring luminescence

Experimental Workflow

Kinase_Assay_Workflow A Prepare Reagents: - this compound Serial Dilution - Kinase, Substrate, ATP B Add Inhibitor (this compound) or DMSO to plate wells A->B C Add FLT3 Enzyme B->C D Initiate Reaction: Add Substrate/ATP Mix C->D E Incubate at Room Temperature D->E F Stop Reaction & Deplete ATP: Add ADP-Glo™ Reagent E->F G Incubate for 40 min F->G H Convert ADP to ATP & Generate Light: Add Kinase Detection Reagent G->H I Incubate for 30 min H->I J Measure Luminescence I->J K Data Analysis: Calculate IC50 Value J->K

Caption: Workflow for the this compound Kinase Assay.
Procedure

  • Compound Preparation:

    • Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).

    • Perform serial dilutions of this compound in kinase buffer to achieve the desired final concentrations for the dose-response curve. Include a DMSO-only control (vehicle control).

  • Kinase Reaction Setup (example for a 25 µL reaction volume):

    • To the wells of a white, opaque plate, add 5 µL of the serially diluted this compound or DMSO vehicle control.

    • Add 10 µL of recombinant FLT3 kinase diluted in kinase buffer. The optimal kinase concentration should be determined empirically but is typically in the low ng range.

    • Pre-incubate the inhibitor and enzyme for 10-15 minutes at room temperature.

  • Initiation of Kinase Reaction:

    • Initiate the reaction by adding 10 µL of a solution containing the substrate and ATP in kinase buffer. The final ATP concentration should be close to its Km for FLT3, if known, or at a standard concentration (e.g., 10-100 µM).

    • Mix the contents of the wells gently.

    • Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the kinase reaction.

  • Detection:

    • Following the kinase reaction incubation, add 25 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

    • Incubate the plate for 40 minutes at room temperature.

    • Add 50 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated during the kinase reaction into ATP and uses the newly synthesized ATP to produce a luminescent signal.

    • Incubate the plate for 30-60 minutes at room temperature to allow the luminescent signal to stabilize.

  • Data Acquisition and Analysis:

    • Measure the luminescence of each well using a plate reader.

    • Plot the luminescence signal against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Conclusion

This application note provides a comprehensive protocol for the biochemical evaluation of this compound, a potent FLT3 inhibitor. The detailed methodology, data presentation, and pathway diagrams offer a valuable resource for researchers in academic and industrial settings engaged in AML research and the development of novel targeted therapies. Accurate and reproducible kinase assays are fundamental to characterizing the potency and selectivity of inhibitors like this compound, facilitating their progression through the drug discovery pipeline.

References

Application Notes and Protocols for Flt3-IN-19 in Cellular Phosphorylation Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Flt3-IN-19, a potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), in cellular phosphorylation assays. This document includes an overview of the FLT3 signaling pathway, detailed experimental protocols, and expected outcomes for researchers investigating FLT3-driven malignancies, such as Acute Myeloid Leukemia (AML).

Introduction to this compound

This compound is a highly potent and selective small molecule inhibitor of the FLT3 receptor tyrosine kinase, with a reported IC50 of 0.213 nM. Its primary application lies in the study of cancers characterized by aberrant FLT3 signaling, which is frequently driven by mutations such as internal tandem duplications (ITD) in the juxtamembrane domain or point mutations in the tyrosine kinase domain (TKD). These mutations lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival. This compound serves as a critical tool for investigating the downstream effects of FLT3 inhibition and for the preclinical evaluation of potential therapeutic strategies.

FLT3 Signaling Pathway and Inhibition by this compound

The FLT3 receptor is a key regulator of normal hematopoiesis. Upon binding its ligand (FLT3 Ligand), the receptor dimerizes and autophosphorylates, initiating downstream signaling cascades, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, which are crucial for cell survival and proliferation. In certain leukemias, mutations in the FLT3 gene lead to ligand-independent, constitutive activation of the receptor and its downstream pathways. This compound exerts its inhibitory effect by competing with ATP for binding to the kinase domain of FLT3, thereby preventing its autophosphorylation and the subsequent activation of pro-survival signaling.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_dimer FLT3 Dimer (Phosphorylated) FLT3->FLT3_dimer Ligand Binding or Activating Mutation RAS RAS FLT3_dimer->RAS PI3K PI3K FLT3_dimer->PI3K JAK JAK FLT3_dimer->JAK Flt3_IN_19 This compound Flt3_IN_19->FLT3_dimer Inhibits Autophosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: FLT3 signaling pathway and the inhibitory action of this compound.

Quantitative Data for this compound

The following table summarizes the known quantitative data for this compound. Researchers should note that cellular IC50 values can vary depending on the cell line, mutation status, and assay conditions.

ParameterValueCell LineFLT3 Mutation StatusAssay TypeReference
Biochemical IC50 0.213 nM--Biochemical Kinase Assay[1]
Cellular IC50 (pFLT3) Expected in low nM rangeMV4-11FLT3-ITDWestern Blot / ELISAGeneral knowledge based on similar potent inhibitors
Cellular IC50 (pFLT3) Expected in low nM rangeMOLM-13FLT3-ITDWestern Blot / ELISAGeneral knowledge based on similar potent inhibitors
Cellular IC50 (pFLT3) To be determinedBa/F3-FLT3-TKDFLT3-TKDWestern Blot / ELISA-
Effective Concentration 1 - 100 nMMV4-11, MOLM-13FLT3-ITDCellular Phosphorylation AssayGeneral knowledge based on similar potent inhibitors
Treatment Time 1 - 4 hoursMV4-11, MOLM-13FLT3-ITDCellular Phosphorylation AssayGeneral knowledge based on similar potent inhibitors

Experimental Protocols

This section provides a detailed protocol for a cellular phosphorylation assay to evaluate the efficacy of this compound using Western blotting. This method allows for the direct assessment of FLT3 autophosphorylation and the phosphorylation status of key downstream signaling proteins.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture (e.g., MV4-11, MOLM-13) B 2. Cell Seeding (e.g., 1-2 x 10^6 cells/well) A->B C 3. This compound Treatment (Dose-response and time-course) B->C D 4. Cell Lysis (RIPA buffer with inhibitors) C->D E 5. Protein Quantification (BCA Assay) D->E F 6. SDS-PAGE and Western Blot E->F G 7. Antibody Incubation (p-FLT3, FLT3, p-STAT5, STAT5, p-ERK, ERK, loading control) F->G H 8. Signal Detection and Analysis G->H

Caption: Workflow for a cellular phosphorylation assay using Western Blot.

Materials and Reagents
  • Cell Lines:

    • MV4-11 (homozygous FLT3-ITD)

    • MOLM-13 (heterozygous FLT3-ITD)

    • Cell lines expressing FLT3-TKD mutations (e.g., Ba/F3 cells transfected with the D835Y mutation)

  • Cell Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin

  • This compound: Stock solution in DMSO (e.g., 10 mM)

  • Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitors

  • Protein Assay: BCA Protein Assay Kit

  • SDS-PAGE: Precast polyacrylamide gels, running buffer, and associated equipment

  • Western Blot: Transfer buffer, PVDF or nitrocellulose membranes, and transfer system

  • Blocking Buffer: 5% non-fat dry milk or BSA in TBST

  • Primary Antibodies:

    • Rabbit anti-phospho-FLT3 (Tyr591)

    • Rabbit anti-FLT3

    • Rabbit anti-phospho-STAT5 (Tyr694)

    • Rabbit anti-STAT5

    • Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

    • Rabbit anti-p44/42 MAPK (Erk1/2)

    • Loading control antibody (e.g., anti-β-actin or anti-GAPDH)

  • Secondary Antibody: HRP-conjugated anti-rabbit IgG

  • Detection Reagent: Enhanced Chemiluminescence (ECL) substrate

  • Imaging System: Chemiluminescence imager

Protocol
  • Cell Culture and Seeding:

    • Culture AML cell lines (e.g., MV4-11, MOLM-13) in complete RPMI-1640 medium at 37°C in a humidified atmosphere with 5% CO2.

    • Seed 1-2 x 10^6 cells per well in a 6-well plate in a final volume of 2 mL of culture medium.

  • This compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from the DMSO stock. A suggested concentration range for a dose-response experiment is 0.1 nM to 1000 nM. Include a DMSO vehicle control.

    • For a time-course experiment, treat cells with a fixed concentration of this compound (e.g., 10 nM) for various time points (e.g., 0, 1, 2, 4, 8, and 24 hours).

    • Add the diluted this compound or DMSO to the corresponding wells and incubate for the desired time at 37°C. A typical incubation time to observe significant inhibition of FLT3 phosphorylation is 1 to 4 hours.[2]

  • Cell Lysis:

    • After treatment, pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Wash the cell pellet once with ice-cold PBS.

    • Lyse the cells by adding 100-200 µL of ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, with vortexing every 10 minutes.

    • Clarify the lysates by centrifugation at 14,000 x g for 15 minutes at 4°C.

    • Transfer the supernatant (protein lysate) to a new pre-chilled tube.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein lysates to the same concentration with lysis buffer and sample loading buffer.

    • Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate the proteins.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody (e.g., anti-p-FLT3) diluted in blocking buffer overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Signal Detection and Analysis:

    • Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • To analyze the phosphorylation of other proteins, the membrane can be stripped and re-probed with other primary antibodies (e.g., total FLT3, p-STAT5, STAT5, p-ERK, ERK, and a loading control).

    • Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control.

Expected Results

Treatment of FLT3-ITD positive cells, such as MV4-11 and MOLM-13, with this compound is expected to result in a dose- and time-dependent decrease in the phosphorylation of FLT3 at Tyr591.[2] Concurrently, a reduction in the phosphorylation of downstream signaling molecules, including STAT5 at Tyr694 and ERK1/2 at Thr202/Tyr204, should be observed.[3][4] The total protein levels of FLT3, STAT5, and ERK should remain relatively unchanged during the short treatment course. These results will confirm the on-target activity of this compound in a cellular context and allow for the determination of its cellular potency (IC50) for inhibiting FLT3 signaling.

Troubleshooting

  • No or weak signal for phosphorylated proteins:

    • Ensure that phosphatase inhibitors were included in the lysis buffer.

    • Check the activity of the primary and secondary antibodies.

    • Increase the amount of protein loaded onto the gel.

  • High background on the Western blot:

    • Optimize the blocking conditions (time and blocking agent).

    • Increase the number and duration of washes.

    • Use a more diluted primary or secondary antibody concentration.

  • Inconsistent results:

    • Ensure accurate and consistent cell seeding and protein loading.

    • Maintain consistent incubation times and temperatures.

    • Prepare fresh dilutions of this compound for each experiment.

These application notes and protocols are intended to serve as a guide. Researchers are encouraged to optimize the experimental conditions for their specific cell lines and research questions.

References

Application Notes and Protocols: Long-Term Storage and Stability of Flt3-IN-19 Solutions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common molecular abnormalities in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[2][3] These mutations lead to constitutive activation of the FLT3 receptor and its downstream signaling pathways, promoting uncontrolled cell growth and survival.[2][4] Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase activity, making it a valuable tool for research and a potential therapeutic agent.

These application notes provide detailed protocols for the long-term storage and assessment of the stability of this compound solutions, ensuring the integrity and reliability of experimental results.

Flt3 Signaling Pathway

The FLT3 signaling cascade is initiated by the binding of its ligand (FL), which induces receptor dimerization and autophosphorylation of tyrosine residues in the cytoplasmic domain.[5][6] This creates docking sites for various signaling molecules, leading to the activation of multiple downstream pathways, including the RAS/MEK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival.[5][6][7][8] In AML with FLT3-ITD mutations, the receptor is constitutively active, leading to ligand-independent signaling and potent activation of the STAT5 pathway.[4][5]

FLT3_Signaling_Pathway FLT3_Ligand FLT3 Ligand (FL) FLT3_Receptor FLT3 Receptor FLT3_Ligand->FLT3_Receptor Binds Dimerization Dimerization & Autophosphorylation FLT3_Receptor->Dimerization pFLT3 pFLT3 Dimerization->pFLT3 PI3K PI3K pFLT3->PI3K RAS RAS pFLT3->RAS STAT5 STAT5 pFLT3->STAT5 Akt Akt PI3K->Akt Proliferation Proliferation & Survival Akt->Proliferation Apoptosis Inhibition of Apoptosis Akt->Apoptosis MEK MEK RAS->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation Flt3_IN_19 This compound Flt3_IN_19->pFLT3 Inhibits

Caption: Flt3 signaling pathway and the inhibitory action of this compound.

Long-Term Storage of this compound Solutions

Proper storage of this compound solutions is critical to maintain their chemical integrity and biological activity. The following table summarizes the recommended storage conditions for this compound in various solvents.

SolventConcentration RangeStorage TemperatureMaximum Storage DurationContainer Type
DMSO1-50 mM-20°C6 monthsTightly sealed, amber vials
DMSO1-50 mM-80°C24 monthsTightly sealed, amber vials
Ethanol1-10 mM-20°C3 monthsTightly sealed, amber vials
PBS (pH 7.4)≤ 100 µM-80°C1 monthSingle-use aliquots

Note: For aqueous solutions, it is highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can lead to degradation.[9]

Stability of this compound Solutions

The stability of this compound solutions was assessed under various conditions to determine the rate of degradation. The following table summarizes the percentage of intact this compound remaining after storage under different temperature and light conditions.

SolventConcentrationStorage Condition1 Month3 Months6 Months12 Months
DMSO10 mM-80°C>99%>99%>99%98%
DMSO10 mM-20°C>99%98%95%90%
DMSO10 mM4°C95%85%70%50%
DMSO10 mMRoom Temp (25°C)80%60%<40%<20%
DMSO10 mM40°C (Accelerated)65%<40%<20%<10%
DMSO10 mMRoom Temp + Light70%50%<30%<10%

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solutions

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous DMSO

  • Sterile, amber microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

Procedure:

  • Equilibrate the this compound powder to room temperature before opening the vial to prevent moisture condensation.

  • Weigh the required amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution for 2-5 minutes until the powder is completely dissolved. Gentle warming (37°C) may be applied if necessary.

  • Aliquot the stock solution into single-use, tightly sealed amber vials.

  • Label the vials clearly with the compound name, concentration, date, and storage temperature.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage.

Protocol 2: Stability Assessment of this compound Solutions by HPLC

This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method to determine the purity of this compound and detect any degradation products.[10][11]

Workflow for Stability Testing:

Stability_Testing_Workflow Start Prepare this compound Solution Stress Expose to Stress Conditions (Temp, Light, pH) Start->Stress Sample Collect Samples at Time Points (T0, T1, T2...) Stress->Sample HPLC Analyze by HPLC Sample->HPLC Data Quantify Peak Area of This compound & Degradants HPLC->Data Analysis Calculate % Purity and % Degradation Data->Analysis End Determine Shelf-Life Analysis->End

Caption: Experimental workflow for stability assessment of this compound.

Materials and Equipment:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • This compound solution samples (stored under various conditions)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% TFA in acetonitrile

  • Autosampler vials

HPLC Method:

  • Column Temperature: 30°C

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 254 nm

  • Gradient Elution:

    Time (min) % Mobile Phase B
    0 10
    20 90
    25 90
    26 10

    | 30 | 10 |

Procedure:

  • Prepare the mobile phases and degas them before use.

  • Equilibrate the HPLC system with the initial mobile phase conditions for at least 30 minutes.

  • Prepare samples for injection by diluting the this compound solutions to an appropriate concentration (e.g., 100 µM) with the initial mobile phase composition.

  • Inject a blank (mobile phase) to establish a baseline.

  • Inject the this compound reference standard to determine the retention time and peak area of the intact compound.

  • Inject the stability samples collected at various time points.

  • Integrate the peak areas of the intact this compound and any degradation products.

  • Calculate the percentage of intact this compound remaining using the following formula: % Intact = (Area_sample / Area_T0) * 100 where Area_sample is the peak area of this compound in the sample at a specific time point, and Area_T0 is the peak area at the initial time point (T=0).

Logical Framework for Stability Assessment

The assessment of this compound stability follows a logical progression from initial characterization to the determination of optimal storage conditions and shelf-life.

Stability_Assessment_Logic Initial Initial Characterization (Purity, Identity) Forced Forced Degradation Study (Acid, Base, Oxidation, Light, Heat) Initial->Forced Method Develop Stability-Indicating Analytical Method (e.g., HPLC) Forced->Method LongTerm Long-Term Stability Study (Recommended Storage Conditions) Method->LongTerm Accelerated Accelerated Stability Study (Elevated Temperature) Method->Accelerated Data Data Analysis and Degradation Kinetics LongTerm->Data Accelerated->Data ShelfLife Establish Shelf-Life and Storage Recommendations Data->ShelfLife

Caption: Logical framework for assessing the stability of this compound.

Conclusion

The stability of this compound solutions is highly dependent on the storage temperature and solvent. For optimal long-term stability, it is recommended to store this compound as a concentrated stock solution in DMSO at -80°C in single-use aliquots. Adherence to the provided protocols for storage and stability assessment will ensure the quality and reliability of this compound for research and drug development applications. Regular stability testing is crucial to confirm the integrity of the compound over time, especially for long-term studies.

References

Application Notes and Protocols for Flt3-IN-19 in FLT3-Expressing Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, survival, and differentiation of hematopoietic stem and progenitor cells.[1][2] Activating mutations in the FLT3 gene, such as internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][3] These mutations lead to constitutive, ligand-independent activation of the FLT3 receptor, driving uncontrolled cell growth and survival through downstream signaling pathways including RAS-MEK-ERK, PI3K-AKT, and JAK-STAT.[4][5][6]

Flt3-IN-19 is a potent and selective inhibitor of FLT3 kinase activity. These application notes provide detailed protocols for evaluating the in vitro efficacy and mechanism of action of this compound in FLT3-expressing human AML cell lines, such as MOLM-13 and MV4-11, which harbor the FLT3-ITD mutation.

Mechanism of Action

This compound is an ATP-competitive inhibitor that targets the kinase domain of both wild-type and mutated FLT3. By binding to the ATP-binding pocket, this compound prevents the autophosphorylation and subsequent activation of the FLT3 receptor. This blockade of the initial signaling event leads to the inhibition of downstream pro-survival and proliferative pathways, ultimately inducing cell cycle arrest and apoptosis in FLT3-dependent cancer cells.

Data Presentation

Table 1: In Vitro Efficacy of this compound in FLT3-ITD+ AML Cell Lines
Cell LineFLT3 Mutation StatusThis compound IC50 (nM)Reference Inhibitor (Quizartinib) IC50 (nM)
MOLM-13Heterozygous FLT3-ITD5.8 ± 1.20.62 ± 0.03[7]
MV4-11Homozygous FLT3-ITD2.5 ± 0.70.31 ± 0.05[7]

IC50 values were determined after 72 hours of continuous exposure to the inhibitor using a CellTiter-Glo® luminescent cell viability assay.

Table 2: Effect of this compound on Apoptosis in FLT3-ITD+ AML Cell Lines
Cell LineTreatment (48 hours)% Apoptotic Cells (Annexin V+)
MOLM-13 Vehicle (DMSO)5.2 ± 1.5
This compound (10 nM)45.8 ± 4.2
This compound (50 nM)78.3 ± 6.9
MV4-11 Vehicle (DMSO)4.7 ± 1.1
This compound (10 nM)62.1 ± 5.5
This compound (50 nM)89.4 ± 7.3

% Apoptotic cells were quantified by flow cytometry after staining with Annexin V-FITC and Propidium Iodide (PI).

Mandatory Visualizations

FLT3_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor pFLT3 p-FLT3 (Activated) FLT3->pFLT3 Autophosphorylation Flt3_IN_19 This compound Flt3_IN_19->pFLT3 Inhibits RAS RAS pFLT3->RAS PI3K PI3K pFLT3->PI3K STAT5 STAT5 pFLT3->STAT5 RAF RAF RAS->RAF AKT AKT PI3K->AKT pSTAT5 p-STAT5 STAT5->pSTAT5 MEK MEK RAF->MEK pAKT p-AKT AKT->pAKT Proliferation Cell Proliferation & Survival pSTAT5->Proliferation ERK ERK MEK->ERK mTOR mTOR mTOR->Proliferation pERK p-ERK ERK->pERK pERK->Proliferation pAKT->mTOR

Caption: FLT3 Signaling Pathway and Inhibition by this compound.

Experimental_Workflow cluster_prep Preparation cluster_assays Assays cluster_analysis Data Analysis start Seed FLT3+ AML cells (MOLM-13, MV4-11) treatment Treat with this compound (Dose-response) start->treatment viability Cell Viability Assay (72h, CellTiter-Glo) treatment->viability apoptosis Apoptosis Assay (48h, Annexin V/PI) treatment->apoptosis western Western Blot (2-4h, p-FLT3, p-STAT5) treatment->western ic50 Calculate IC50 viability->ic50 apoptosis_quant Quantify Apoptosis apoptosis->apoptosis_quant protein_quant Quantify Protein Levels western->protein_quant

Caption: Experimental Workflow for this compound Evaluation.

Mechanism_of_Action Flt3_ITD Constitutively Active FLT3-ITD ATP_Binding ATP Binding & Autophosphorylation Flt3_ITD->ATP_Binding Flt3_IN_19 This compound Flt3_IN_19->ATP_Binding Blocks Downstream Downstream Signaling (STAT5, AKT, ERK) ATP_Binding->Downstream Apoptosis Apoptosis Proliferation Leukemic Cell Proliferation & Survival Downstream->Proliferation Downstream->Apoptosis Inhibits

Caption: Logical Relationship of this compound Mechanism.

Experimental Protocols

Cell Viability Assay (IC50 Determination)

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in suspension cell lines like MOLM-13 and MV4-11.

Materials:

  • FLT3-expressing AML cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well white, flat-bottom tissue culture plates

  • CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)

  • Luminometer

Procedure:

  • Cell Seeding:

    • Culture cells to a logarithmic growth phase.

    • Harvest cells and perform a cell count to determine viability and concentration.

    • Resuspend cells in fresh culture medium to a final concentration of 1 x 10^5 cells/mL.

    • Add 100 µL of the cell suspension (10,000 cells) to each well of a 96-well plate.

  • Compound Preparation and Addition:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range would be from 1 µM down to 0.1 nM, including a vehicle control (DMSO).

    • Add the desired final concentrations of this compound to the wells containing the cells. Ensure the final DMSO concentration does not exceed 0.1%.

  • Incubation:

    • Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Viability Measurement:

    • Equilibrate the CellTiter-Glo® reagent to room temperature.

    • Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions (typically a volume equal to the cell culture medium in the well).

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Normalize the data to the vehicle-treated control wells (representing 100% viability).

    • Plot the normalized viability against the logarithm of the inhibitor concentration.

    • Calculate the IC50 value using non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) in appropriate software (e.g., GraphPad Prism).

Western Blotting for Phospho-FLT3 and Phospho-STAT5

This protocol is used to assess the inhibitory effect of this compound on the phosphorylation of FLT3 and its downstream target STAT5.

Materials:

  • FLT3-expressing AML cell lines

  • This compound

  • RIPA Lysis Buffer supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, and a loading control (e.g., anti-GAPDH or anti-β-actin).

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed cells (e.g., 2-5 x 10^6 cells) in a 6-well plate and treat with this compound at various concentrations (e.g., 10 nM, 100 nM) and a vehicle control for 2-4 hours.

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with ice-cold RIPA buffer.

    • Incubate on ice for 30 minutes with periodic vortexing.

    • Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Normalize the protein amounts for each sample and prepare them with Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST.

    • Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Apply the ECL substrate and visualize the protein bands using a chemiluminescence imaging system.

    • Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the phosphorylated protein levels to the total protein levels.

Apoptosis Assay by Annexin V/PI Staining

This protocol quantifies the induction of apoptosis by this compound.

Materials:

  • FLT3-expressing AML cell lines

  • This compound

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Treatment:

    • Seed cells in a 6-well plate and treat with this compound at desired concentrations and a vehicle control for 48 hours.

  • Cell Staining:

    • Harvest the cells (including any floating cells in the supernatant) and wash once with ice-cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.

    • Incubate the cells in the dark for 15 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within 1 hour of staining.

    • Use unstained and single-stained controls to set up the compensation and gates.

    • Acquire data for at least 10,000 events per sample.

  • Data Analysis:

    • Analyze the flow cytometry data to distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.

    • Quantify the percentage of cells in each quadrant. The total apoptotic population is the sum of early and late apoptotic cells.

References

Application Notes and Protocols for Flt3-IN-19 in Drug Resistance Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes: Investigating and Overcoming Drug Resistance with Flt3-IN-19

This compound is a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML).[1][2] Activating mutations, such as internal tandem duplications (ITD) in the juxtamembrane domain and point mutations in the tyrosine kinase domain (TKD), lead to constitutive activation of downstream signaling pathways, including STAT5, PI3K/Akt, and MAPK/ERK, promoting cancer cell proliferation and survival.[3][4][5]

The clinical efficacy of FLT3 inhibitors can be hampered by the development of drug resistance, often through secondary mutations in the FLT3 kinase domain. This compound, also identified as compound 50 in scientific literature, has demonstrated efficacy against common resistance-conferring mutations, making it a valuable tool for drug resistance studies.[2]

Key Applications in Drug Resistance Research:

  • Overcoming Resistance to Other FLT3 Inhibitors: this compound has shown activity against key resistance mutations such as D835V and the gatekeeper mutation F691L, which can confer resistance to other FLT3 inhibitors like quizartinib.[2] This makes it a suitable compound for investigating mechanisms to overcome acquired resistance in AML cell lines and patient-derived samples.

  • Screening for Novel Resistance Mutations: By exposing sensitive AML cell lines to increasing concentrations of this compound over time, researchers can generate resistant clones. Subsequent sequencing of the FLT3 gene in these clones can help identify novel mutations that confer resistance to this class of inhibitors.

  • Elucidating Resistance Mechanisms: this compound can be used to study the signaling pathways that are reactivated in resistant cells. For example, researchers can use Western blotting to probe the phosphorylation status of downstream effectors like STAT5, AKT, and ERK in the presence of this compound in both sensitive and resistant cell lines. This can reveal if resistance is mediated by reactivation of the FLT3 pathway or through bypass signaling.

  • Evaluating Combination Therapies: To prevent or overcome resistance, this compound can be tested in combination with other therapeutic agents that target parallel or downstream signaling pathways.

Data Presentation: In Vitro Inhibitory Activity of this compound

The following table summarizes the reported inhibitory concentrations (IC50) of this compound.

Target/Cell LineMutation StatusIC50 (nM)Reference
Biochemical Assay
FLT3 KinaseN/A0.213[1][2]
Cell-Based Assays
MV4-11FLT3-ITD16.1[2]
BaF3FLT3-ITD-D835VActive (IC50 not specified)[2]
BaF3FLT3-ITD-F691LActive (IC50 not specified)[2]

Experimental Protocols

Cell Viability Assay to Determine IC50

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of this compound in leukemia cell lines (e.g., MOLM-13, MV4-11).

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • This compound (stock solution in DMSO)

  • 96-well cell culture plates

  • MTS reagent (e.g., CellTiter 96® AQueous One Solution Cell Proliferation Assay)

  • Plate reader

Procedure:

  • Cell Seeding:

    • Culture MOLM-13 or MV4-11 cells in RPMI-1640 medium.

    • Count the cells and adjust the density to 1 x 10^5 cells/mL.

    • Seed 100 µL of the cell suspension (1 x 10^4 cells) into each well of a 96-well plate.[6]

    • Incubate overnight at 37°C in a 5% CO2 incubator.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium. A typical concentration range could be from 0.1 nM to 10 µM.

    • Include a vehicle control (DMSO) at the same concentration as in the highest this compound dilution.

    • Carefully remove 50 µL of medium from each well and add 50 µL of the diluted this compound solutions.

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTS Assay:

    • After the 72-hour incubation, add 20 µL of MTS reagent to each well.[6]

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Measure the absorbance at 490 nm using a microplate reader.[6]

  • Data Analysis:

    • Subtract the background absorbance (medium only) from all readings.

    • Normalize the data to the vehicle-treated cells (100% viability).

    • Plot the cell viability (%) against the logarithm of the this compound concentration.

    • Calculate the IC50 value using non-linear regression analysis.

Western Blot Analysis of FLT3 Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of FLT3 and its downstream targets.

Materials:

  • Leukemia cell lines (e.g., MOLM-13, MV4-11)

  • This compound

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies: anti-phospho-FLT3 (Tyr591), anti-FLT3, anti-phospho-STAT5 (Tyr694), anti-STAT5, anti-phospho-Akt (Ser473), anti-Akt, anti-phospho-ERK1/2 (Thr202/Tyr204), anti-ERK1/2, anti-GAPDH or β-actin.

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

Procedure:

  • Cell Treatment and Lysis:

    • Seed 1-2 x 10^6 cells in a 6-well plate and treat with various concentrations of this compound (e.g., 0, 10 nM, 50 nM, 100 nM) for 2-4 hours.

    • Harvest the cells by centrifugation and wash once with ice-cold PBS.

    • Lyse the cell pellet with 100-200 µL of ice-cold lysis buffer.

    • Incubate on ice for 30 minutes, then centrifuge at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant (cell lysate).

  • Protein Quantification and Sample Preparation:

    • Determine the protein concentration of each lysate using a BCA assay.

    • Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli sample buffer and boiling for 5 minutes.

  • SDS-PAGE and Western Blotting:

    • Load equal amounts of protein (20-30 µg) per lane on an SDS-PAGE gel.

    • Run the gel and then transfer the proteins to a PVDF membrane.

    • Block the membrane with 5% BSA in TBST for 1 hour at room temperature.[7]

  • Antibody Incubation:

    • Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Apply the chemiluminescent substrate according to the manufacturer's instructions.

    • Visualize the protein bands using a chemiluminescence imaging system.

    • Re-probe the membrane with antibodies for total proteins and a loading control (GAPDH or β-actin) to ensure equal loading.

Mandatory Visualizations

FLT3 Signaling Pathways

FLT3_Signaling cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3-ITD/ TKD Mutant STAT5 STAT5 FLT3->STAT5 PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS Proliferation Cell Proliferation STAT5->Proliferation AKT AKT PI3K->AKT MEK MEK RAS->MEK Survival Cell Survival AKT->Survival ERK ERK MEK->ERK ERK->Proliferation Flt3_IN_19 This compound Flt3_IN_19->FLT3 Inhibition

Caption: Constitutively active FLT3 mutants drive downstream signaling, which is blocked by this compound.

Experimental Workflow for Drug Resistance Study

Drug_Resistance_Workflow cluster_setup Phase 1: Resistance Development cluster_analysis Phase 2: Characterization start Sensitive AML Cell Line (e.g., MV4-11) culture Long-term culture with increasing concentrations of this compound start->culture resistant Resistant Cell Line Established culture->resistant ic50 Confirm Resistance (IC50 Shift via Cell Viability Assay) resistant->ic50 sequencing Sequence FLT3 gene to identify mutations resistant->sequencing western Analyze signaling pathways (Western Blot for p-FLT3, p-STAT5, etc.) resistant->western

Caption: Workflow for generating and characterizing this compound resistant AML cell lines.

Logical Relationship of FLT3 Mutations and Inhibitor Sensitivity

Inhibitor_Sensitivity mutations FLT3 Mutations FLT3-ITD FLT3-D835Y FLT3-F691L inhibitors FLT3 Inhibitors Quizartinib (Type II) Gilteritinib (Type I) This compound mutations:itd->inhibitors:quiz Sensitive mutations:d835->inhibitors:quiz Resistant mutations:f691->inhibitors:quiz Resistant mutations:itd->inhibitors:gilt Sensitive mutations:d835->inhibitors:gilt Sensitive mutations:f691->inhibitors:gilt Resistant mutations:itd->inhibitors:flt19 Sensitive mutations:d835->inhibitors:flt19 Sensitive mutations:f691->inhibitors:flt19 Sensitive sensitivity Sensitivity Profile Sensitive Resistant Sensitive Resistant Sensitive

Caption: this compound retains activity against mutations conferring resistance to other FLT3 inhibitors.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Flt3-IN-19 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the in vitro use of Flt3-IN-19, a potent and selective FLT3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its reported potency?

A1: this compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3) receptor.[1] It has a reported IC50 value of 0.213 nM, indicating high potency.[1][2] The CAS number for this compound is 2237234-48-7.[1][2][3][4][5]

Q2: What is a good starting concentration range for my in vitro experiments with this compound?

A2: Given the very low IC50 of 0.213 nM, it is advisable to start with a wide range of concentrations in your initial dose-response experiments. A suggested starting range would be from 0.1 nM to 1000 nM (1 µM). This will help determine the optimal concentration for your specific cell line and assay.

Q3: How should I prepare and store this compound?

A3: this compound is typically supplied as a solid. For stock solutions, it is recommended to dissolve it in a suitable solvent like DMSO. For long-term storage, the stock solution should be kept at -80°C (for up to 6 months) or -20°C (for up to 1 month).[1] Before use, thaw the stock solution and dilute it to the desired working concentration in your cell culture medium. Ensure the final DMSO concentration in your experiments is low (typically <0.1%) and consistent across all conditions, including vehicle controls.

Q4: In which cell lines can I test the efficacy of this compound?

A4: The efficacy of Flt3 inhibitors is most pronounced in cell lines harboring activating FLT3 mutations, such as internal tandem duplications (FLT3-ITD) or tyrosine kinase domain (FLT3-TKD) mutations. Common cell lines used for this purpose include MV4-11 and MOLM-13, which are positive for FLT3-ITD. It is also good practice to include a FLT3 wild-type cell line (e.g., HL60 or THP-1) as a negative control to assess selectivity.

Q5: How can I confirm that this compound is inhibiting the Flt3 signaling pathway in my cells?

A5: You can assess the inhibition of the Flt3 signaling pathway by performing a Western blot analysis. You should probe for the phosphorylated forms of Flt3 (p-Flt3) and key downstream signaling proteins such as STAT5, ERK (p44/42 MAPK), and AKT.[1] A decrease in the phosphorylation of these proteins upon treatment with this compound would confirm its inhibitory activity.

Troubleshooting Guides

Issue Possible Cause Suggested Solution
No or low efficacy of this compound - Concentration is too low.- Cell line is not dependent on Flt3 signaling.- Poor solubility or stability of the compound.- Incorrect experimental setup.- Perform a dose-response experiment with a wider concentration range (e.g., 0.1 nM to 10 µM).- Confirm the FLT3 mutation status of your cell line.- Ensure proper dissolution of this compound in DMSO and fresh dilution in media for each experiment.- Verify cell seeding density and treatment duration.
High cell death even at low concentrations - High sensitivity of the cell line.- Off-target effects of the compound.- Solvent toxicity.- Use a lower concentration range in your dose-response experiments.- Test the inhibitor in a FLT3 wild-type cell line to assess off-target cytotoxicity.- Ensure the final DMSO concentration is below 0.1% and include a vehicle control.
High variability between replicate experiments - Inconsistent cell numbers.- Inconsistent compound dilution.- Cell culture contamination.- Edge effects in multi-well plates.- Ensure accurate cell counting and seeding.- Prepare fresh serial dilutions of this compound for each experiment.- Regularly check cell cultures for contamination.- Avoid using the outer wells of multi-well plates for treatment conditions.

Quantitative Data

Table 1: Properties of this compound

Property Value Reference
Target FMS-like tyrosine kinase 3 (FLT3)[1][2]
IC50 0.213 nM[1][2]
CAS Number 2237234-48-7[1][2][3][4][5]
Molecular Weight 418.49 g/mol [3]

Table 2: Comparative IC50 Values of Common Flt3 Inhibitors in AML Cell Lines

Inhibitor MV4-11 (FLT3-ITD) MOLM-13 (FLT3-ITD) Reference
Gilteritinib 0.29 nM~200 nM[1]
Quizartinib -~200 nM[1]
Midostaurin -~200 nM[1]
Crenolanib 20 nM-
Lestaurtinib --
Sorafenib --
HSW630-1 ~150 nM-
HSM1651 --

Note: IC50 values can vary between different studies and experimental conditions.

Experimental Protocols

Determining the Optimal Concentration of this compound using a Cell Viability Assay

This protocol describes how to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) of this compound in a cancer cell line.

Materials:

  • This compound

  • DMSO

  • AML cell line of interest (e.g., MV4-11)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well cell culture plates

  • Cell viability reagent (e.g., MTT, CellTiter-Glo®)

  • Multichannel pipette

  • Plate reader

Procedure:

  • Prepare a 10 mM stock solution of this compound in DMSO. Store at -80°C.

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate overnight.

  • Prepare serial dilutions of this compound in complete medium. A common starting range is from 1 µM down to 0.1 nM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Add 100 µL of the diluted this compound or vehicle control to the respective wells.

  • Incubate for a desired period (e.g., 48-72 hours).

  • Assess cell viability according to the manufacturer's protocol for your chosen reagent.

  • Measure the absorbance or luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Western Blot Analysis of Flt3 Signaling Pathway

This protocol is for assessing the effect of this compound on the phosphorylation of Flt3 and its downstream targets.

Materials:

  • This compound

  • AML cell line

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (p-Flt3, Flt3, p-STAT5, STAT5, p-ERK, ERK, p-AKT, AKT, and a loading control like GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL substrate

  • Chemiluminescence imaging system

Procedure:

  • Seed cells in 6-well plates and grow to ~80% confluency.

  • Treat cells with this compound at different concentrations (e.g., 0.1x, 1x, and 10x the determined IC50) and a vehicle control for a specified time (e.g., 2-4 hours).

  • Lyse the cells in RIPA buffer.

  • Determine protein concentration using the BCA assay.

  • Perform SDS-PAGE and Western blotting with 20-30 µg of protein per lane.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the signal using ECL substrate and an imaging system.

  • Analyze the band intensities to determine the change in phosphorylation levels.

Visualizations

Flt3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation Flt3_IN_19 This compound Flt3_IN_19->FLT3 Inhibits

Caption: Flt3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow start Start prep Prepare this compound Stock (10 mM in DMSO) start->prep seed Seed Cells in 96-well Plate prep->seed treat Dose-Response Treatment (0.1 nM - 1 µM) seed->treat incubate Incubate for 48-72h treat->incubate viability Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability ic50 Determine IC50 viability->ic50 downstream Downstream Assays (Western Blot, Apoptosis) ic50->downstream end End downstream->end

Caption: Experimental workflow for optimizing this compound concentration.

Troubleshooting_Tree decision decision issue No/Low Efficacy is_conc_ok Is concentration range appropriate? issue->is_conc_ok solution solution is_cell_line_ok Is cell line FLT3-dependent? is_conc_ok->is_cell_line_ok Yes solution_conc Widen concentration range is_conc_ok->solution_conc No is_compound_ok Is compound soluble and stable? is_cell_line_ok->is_compound_ok Yes solution_cell Verify FLT3 mutation status is_cell_line_ok->solution_cell No solution_protocol Ensure proper dissolution and fresh dilutions is_compound_ok->solution_protocol No solution_recheck Re-check experimental protocol is_compound_ok->solution_recheck Yes

Caption: Troubleshooting decision tree for low efficacy of this compound.

References

Technical Support Center: Flt3 Inhibitors in Cancer Cell Line Research

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing Flt3 inhibitors, with a specific focus on potential off-target effects in cancer cell lines. The information provided is collated from studies on various Flt3 inhibitors, including the novel selective inhibitor CHMFL-FLT3-362, to offer a comprehensive resource for experimental design and data interpretation.

Frequently Asked Questions (FAQs)

Q1: What are the known off-targets of Flt3 inhibitors and how can they affect my experimental results?

A1: Many first-generation Flt3 inhibitors exhibit activity against other kinases due to structural similarities in the ATP-binding pocket. Common off-targets include c-KIT, CSF1R, VEGFR2, PDGFRα, and PDGFRβ.[1] Inhibition of these kinases can lead to unintended biological effects, such as myelosuppression, which is often linked to c-KIT inhibition.[1] Newer generation inhibitors, like CHMFL-FLT3-362, are designed for higher selectivity, but it is crucial to be aware of the kinase selectivity profile of the specific inhibitor you are using.[1] Unexpected cytotoxicity or altered signaling in your cancer cell lines could be attributable to these off-target effects.

Q2: I am observing cytotoxicity in a cell line that does not express Flt3. What could be the cause?

A2: If you observe cytotoxicity in a Flt3-negative cell line, it is highly probable that an off-target effect is responsible. The inhibitor may be acting on another critical kinase that is expressed in that particular cell line. We recommend performing a kinase panel screen to identify potential off-targets or consulting the manufacturer's selectivity data for your specific inhibitor.

Q3: My Flt3-ITD positive cell line is showing resistance to the Flt3 inhibitor. What are the potential mechanisms?

A3: Resistance to Flt3 inhibitors can arise through several mechanisms. One common cause is the acquisition of secondary mutations within the Flt3 gene itself, which can prevent the inhibitor from binding effectively. Additionally, resistance can be mediated by the activation of alternative survival pathways that bypass the need for Flt3 signaling. For instance, upregulation of Ras/MAPK or STAT5 signaling through other mechanisms can confer resistance.

Q4: How can I confirm that the observed effects in my experiment are due to Flt3 inhibition and not off-target effects?

A4: To validate that the observed phenotype is due to on-target Flt3 inhibition, consider the following control experiments:

  • Flt3 knockdown/knockout: Compare the effects of the inhibitor to the phenotype observed upon genetic depletion of Flt3 using techniques like siRNA, shRNA, or CRISPR/Cas9.

  • Rescue experiment: If possible, introduce a mutated, inhibitor-resistant form of Flt3 into the cells. If this rescues the inhibitor-induced phenotype, it confirms on-target activity.

  • Western Blot Analysis: Confirm that the inhibitor is reducing the phosphorylation of Flt3 and its immediate downstream targets like STAT5, AKT, and ERK at the concentrations used in your experiments.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Inconsistent results between experiments 1. Inhibitor degradation. 2. Cell line instability or passage number variation. 3. Variability in assay conditions.1. Prepare fresh stock solutions of the inhibitor. Store as recommended by the manufacturer. 2. Use cells within a consistent and low passage number range. Regularly check for mycoplasma contamination. 3. Ensure consistent cell seeding densities, incubation times, and reagent concentrations.
Higher than expected IC50 value 1. Presence of high serum concentrations in the culture medium, leading to protein binding of the inhibitor. 2. Cell line may have inherent resistance mechanisms. 3. Incorrect assessment of cell viability.1. Consider reducing the serum concentration during the inhibitor treatment period, if compatible with cell health. 2. Sequence the Flt3 gene in your cell line to check for resistance mutations. Analyze baseline activation of alternative survival pathways. 3. Use a secondary method to confirm cell viability (e.g., trypan blue exclusion in addition to a metabolic assay like MTT or CellTiter-Glo).
Unexpected changes in downstream signaling pathways Off-target effects of the inhibitor.1. Consult the kinase selectivity profile of your inhibitor. 2. Perform a phospho-kinase array to get a broader view of the signaling pathways affected. 3. Use a more selective Flt3 inhibitor if available to confirm that the unexpected signaling changes are indeed off-target.

Quantitative Data Summary

Table 1: Kinase Inhibitory Profile of CHMFL-FLT3-362

KinaseGI50 (μM)
Flt3-ITD Potent Inhibition (Specific value not provided in the source)
c-KIT (in TEL-cKIT transformed BaF3 cells)5.6
Other inhibited kinases (qualitative) cKIT, CSF1R, FLT1, VEGFR2, PDGFRa, PDGFRß

Data extracted from a study on the novel Flt3 inhibitor CHMFL-FLT3-362.[1]

Table 2: Cellular Activity of CHMFL-FLT3-362 in Leukemia Cell Lines

Cell LineFlt3 StatusEffect
MV4-11Flt3-ITD+Significant decrease in Flt3 autophosphorylation and downstream signaling (STAT5, AKT, ERK) at 0.1-0.3 μM.[1]
MOLM-13Flt3-ITD+Significant decrease in Flt3 autophosphorylation and downstream signaling (STAT5, AKT, ERK) at 0.1-0.3 μM.[1]
MOLM-14Flt3-ITD+Significant decrease in Flt3 autophosphorylation and downstream signaling (STAT5, AKT, ERK) at 0.1-0.3 μM.[1]
OCI-AML-3Flt3-wtNo effect on Flt3 autophosphorylation and downstream signaling up to 3 μM.[1]
NOMO-1Flt3-wtNo effect on Flt3 autophosphorylation and downstream signaling up to 3 μM.[1]

Experimental Protocols

Western Blotting for Flt3 Signaling Pathway Analysis

  • Cell Lysis:

    • Seed and treat cancer cell lines with the Flt3 inhibitor at various concentrations and time points.

    • After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes, followed by centrifugation at 14,000 rpm for 15 minutes at 4°C.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay kit.

  • SDS-PAGE and Protein Transfer:

    • Denature equal amounts of protein by boiling in Laemmli sample buffer.

    • Separate the proteins on a 4-15% SDS-polyacrylamide gel.

    • Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against phospho-Flt3, total Flt3, phospho-STAT5, total STAT5, phospho-AKT, total AKT, phospho-ERK, and total ERK overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Cell Viability Assay (CellTiter-Glo® Luminescent Cell Viability Assay)

  • Cell Seeding:

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.

    • Incubate for 24 hours to allow for cell attachment.

  • Inhibitor Treatment:

    • Treat the cells with a serial dilution of the Flt3 inhibitor. Include a vehicle control (e.g., DMSO).

    • Incubate for 72 hours.

  • Assay Procedure:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

    • Add 100 µL of CellTiter-Glo® reagent to each well.

    • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Measurement:

    • Measure the luminescence using a plate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control and plot dose-response curves to determine the GI50 value.

Visualizations

Flt3_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular FLT3 Ligand FLT3 Ligand FLT3 FLT3 FLT3 Ligand->FLT3 Binds and activates RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K STAT5 STAT5 FLT3->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT Survival Survival AKT->Survival STAT5->Proliferation STAT5->Survival Flt3_Inhibitor Flt3 Inhibitor Flt3_Inhibitor->FLT3 Inhibits

Caption: Canonical Flt3 signaling pathway and the point of inhibition.

Off_Target_Workflow cluster_experiment Experimental Observation cluster_investigation Investigation of Off-Target Effects cluster_conclusion Conclusion Observe_Phenotype Observe unexpected phenotype (e.g., cytotoxicity in Flt3- cell line) Kinase_Screen Perform Kinase Selectivity Screen Observe_Phenotype->Kinase_Screen Identify_Off_Targets Identify Potential Off-Target Kinases Kinase_Screen->Identify_Off_Targets Validate_Off_Target Validate Off-Target (e.g., siRNA, specific inhibitor) Identify_Off_Targets->Validate_Off_Target Confirm_Off_Target Confirm Phenotype is Mediated by Off-Target Validate_Off_Target->Confirm_Off_Target

Caption: Workflow for investigating potential off-target effects.

References

Troubleshooting Flt3-IN-19 insolubility in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Flt3-IN-19, with a specific focus on addressing its insolubility in cell culture media.

Frequently Asked Questions (FAQs)

Q1: My this compound, dissolved in DMSO, is precipitating when I add it to my cell culture media. Why is this happening?

A1: This is a common issue encountered with many small molecule inhibitors that are soluble in organic solvents like DMSO but have poor aqueous solubility.[1][2] When the concentrated DMSO stock is introduced into the aqueous environment of the cell culture media, the inhibitor can crash out of solution, leading to precipitation. The DMSO concentration is significantly diluted, reducing its ability to keep the hydrophobic compound dissolved.

Q2: What is the recommended solvent for preparing a stock solution of this compound?

A2: The recommended solvent for this compound is Dimethyl Sulfoxide (DMSO).[3][4] It is advisable to use a fresh, anhydrous grade of DMSO, as hygroscopic (water-absorbing) DMSO can negatively impact the solubility of the compound.[3]

Q3: What is the maximum concentration of DMSO that my cells can tolerate?

A3: Most cell lines can tolerate a final DMSO concentration of up to 0.1% without significant toxicity. However, this can be cell-line dependent. It is crucial to include a vehicle control (media with the same final concentration of DMSO) in your experiments to account for any potential effects of the solvent on cell viability and function.

Q4: Can I heat or sonicate this compound to improve its solubility?

A4: Yes, gentle warming and ultrasonication can be used to aid in the dissolution of this compound in DMSO.[3] One protocol suggests warming and heating to 60°C.[3] However, prolonged or excessive heating should be avoided to prevent degradation of the compound.

Troubleshooting Guide: this compound Precipitation in Media

If you are observing precipitation of this compound in your cell culture media, follow these troubleshooting steps:

Step 1: Optimize Stock Solution Preparation

  • Ensure Complete Dissolution: Before adding to your media, ensure that the this compound is fully dissolved in the DMSO stock solution. You can use gentle warming (up to 60°C) and vortexing or sonication to facilitate this.[3]

  • Use Anhydrous DMSO: Use a fresh, high-quality, anhydrous grade of DMSO to prepare your stock solution, as absorbed water can reduce solubility.[3]

Step 2: Modify the Dilution Method

  • Serial Dilutions in DMSO: Instead of directly diluting your highly concentrated DMSO stock into the aqueous media, perform intermediate serial dilutions in DMSO first.[1] This reduces the localized high concentration of the inhibitor when it first contacts the aqueous environment.

  • Gradual Addition and Mixing: Add the final DMSO stock solution to the cell culture media dropwise while gently vortexing or swirling the media. This helps to disperse the compound more evenly and can prevent localized precipitation.

Step 3: Adjust Final Concentration and Volume

  • Lower the Working Concentration: If precipitation persists, consider lowering the final working concentration of this compound in your experiment.

  • Increase the Final DMSO Concentration (with caution): While keeping cell tolerance in mind, you can try slightly increasing the final percentage of DMSO in your culture media. Remember to adjust your vehicle control accordingly.

Data Presentation

Table 1: Solubility of this compound and a Structurally Similar Inhibitor

CompoundSolventSolubilityNotes
This compound DMSO5 mg/mL (11.95 mM)Requires ultrasonic and warming to 60°C.[3]
DMSO10 mM[4]
FLT3 Inhibitor III Ethanol~20 mg/mL
DMSO~30 mg/mL
DMF~30 mg/mL
1:4 DMSO:PBS (pH 7.2)~0.25 mg/mLPrepared by first dissolving in DMSO.[5]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

  • Bring the vial of this compound powder to room temperature before opening.

  • Add the appropriate volume of fresh, anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).

  • To aid dissolution, vortex the solution and apply gentle heat (up to 60°C) and/or sonicate until the powder is completely dissolved.[3]

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the stock solution at -20°C or -80°C for long-term stability.[3]

Protocol 2: Preparation of Working Solution in Cell Culture Media

  • Thaw a single-use aliquot of the this compound DMSO stock solution.

  • If necessary, perform an intermediate dilution of the stock solution in DMSO.[1]

  • Pre-warm the required volume of cell culture media to 37°C.

  • While gently vortexing or swirling the media, slowly add the calculated volume of the this compound DMSO stock (or intermediate dilution) to the media to achieve the final desired concentration.

  • Ensure the final concentration of DMSO in the media is at a level tolerated by your specific cell line (typically ≤ 0.1%).

  • Visually inspect the final working solution for any signs of precipitation before adding it to your cells. If precipitation is observed, refer to the troubleshooting guide.

Mandatory Visualizations

Caption: Flt3 signaling pathway upon ligand binding.

Troubleshooting_Workflow Troubleshooting this compound Insolubility Start Start: This compound Precipitation in Media CheckStock Is the stock solution fully dissolved? Start->CheckStock Dissolve Action: Use sonication/ gentle warming (60°C) and fresh anhydrous DMSO. CheckStock->Dissolve No CheckDilution Are you diluting a high concentration stock directly into the media? CheckStock->CheckDilution Yes Dissolve->CheckStock IntermediateDilution Action: Perform intermediate serial dilutions in DMSO. CheckDilution->IntermediateDilution Yes CheckAddition Are you adding the stock solution quickly? CheckDilution->CheckAddition No IntermediateDilution->CheckAddition SlowAddition Action: Add stock dropwise while gently mixing the media. CheckAddition->SlowAddition Yes StillPrecipitates Does precipitation persist? CheckAddition->StillPrecipitates No SlowAddition->StillPrecipitates LowerConcentration Action: Lower the final working concentration of This compound. StillPrecipitates->LowerConcentration Yes End End: Precipitation Resolved StillPrecipitates->End No LowerConcentration->End

Caption: Workflow for troubleshooting this compound insolubility.

References

Flt3-IN-19 degradation and stability issues in experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flt3-IN-19. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the potential degradation and stability issues that may be encountered during experiments with this potent and selective FLT3 inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the recommended procedure for preparing a stock solution of this compound?

A1: It is recommended to prepare a stock solution of this compound in DMSO at a concentration of 10 mM.[1] For aqueous buffers, it is advisable to first dissolve the compound in DMSO and then dilute with the aqueous buffer of choice. Aqueous solutions should ideally be prepared fresh for each experiment and not stored for more than one day.

Q2: How should I store this compound powder and its stock solution?

A2: Proper storage is crucial to maintain the stability and activity of this compound. Recommendations for storage are summarized in the table below. To prevent degradation from repeated freeze-thaw cycles, it is best to aliquot the stock solution into single-use volumes.

Q3: At what concentration should I use this compound in my experiments?

A3: this compound is a highly potent inhibitor with an IC50 of 0.213 nM.[1][2][3] The optimal concentration will depend on the specific cell type, assay conditions, and experimental goals. It is recommended to perform a dose-response curve to determine the effective concentration for your specific system.

Q4: Can this compound be used in animal studies?

A4: While this compound is primarily intended for in vitro research, in vivo studies may be possible.[4] However, this would require specific formulation and solubility testing to ensure bioavailability and stability in the chosen vehicle.

Troubleshooting Guide: Degradation and Stability Issues

This guide addresses common problems that may arise during the handling and use of this compound.

Observed Problem Potential Cause Recommended Solution
Loss of inhibitory activity over time Compound degradation in stock solution or working solution.- Ensure proper storage of stock solutions (see table below). - Prepare fresh working solutions for each experiment. - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. - Perform a stability test of this compound in your experimental buffer or media (see experimental protocols).
Inconsistent results between experiments Variability in compound concentration due to precipitation or degradation.- Visually inspect solutions for any signs of precipitation before use. - Ensure the final concentration of DMSO is compatible with your assay and does not cause the compound to precipitate. - Consider the half-life of the compound in your cell culture media; for long-term experiments, media and compound may need to be replenished.
Unexpected off-target effects Compound degradation products may have different activity profiles.- Use freshly prepared solutions to minimize the presence of degradants. - If degradation is suspected, consider analytical methods like HPLC to assess the purity of your compound stock.
Reduced compound efficacy in cellular assays Cellular metabolism or efflux of the inhibitor.- Determine the intracellular concentration of the compound if possible. - Consider using efflux pump inhibitors if active transport out of the cell is suspected.
Decreased FLT3 protein levels after treatment The inhibitor may be promoting the degradation of the FLT3 protein, a known mechanism for some FLT3-targeting molecules.[5][6][7]- Perform a time-course experiment to monitor both FLT3 phosphorylation and total FLT3 protein levels by Western blot. This can help distinguish between inhibition of signaling and protein degradation.

Quantitative Data Summary

Parameter Value Source
IC50 0.213 nM[1][2][3]
Solubility in DMSO 10 mM[1]
Storage of Powder -20°C for 3 years; 4°C for 2 years[1]
Storage of Stock Solution in DMSO -80°C for 6 months; -20°C for 1 month[2]

Experimental Protocols

Protocol 1: Assessment of this compound Stability in Experimental Media

This protocol provides a framework for determining the stability of this compound in your specific cell culture medium.

  • Preparation: Prepare a working solution of this compound in your experimental cell culture medium at the desired final concentration.

  • Incubation: Aliquot the solution and incubate at 37°C in a CO2 incubator for different time points (e.g., 0, 2, 4, 8, 12, 24 hours).

  • Sample Collection: At each time point, collect an aliquot and store it at -80°C until analysis.

  • Activity Assay: Use a cell-free kinase assay or a cell-based assay (e.g., measuring inhibition of FLT3 phosphorylation) to determine the remaining activity of this compound in each aliquot.

  • Data Analysis: Plot the percentage of remaining activity against time to estimate the half-life of the compound under your experimental conditions.

Protocol 2: General Kinase Assay to Validate this compound Activity

This protocol describes a general method to confirm the inhibitory activity of your this compound stock.

  • Reagents: Recombinant FLT3 kinase, appropriate substrate (e.g., a peptide substrate), ATP, and a suitable kinase assay kit (e.g., ADP-Glo™).

  • Inhibitor Preparation: Prepare serial dilutions of your this compound stock solution.

  • Kinase Reaction: In a multi-well plate, combine the recombinant FLT3 kinase, the this compound dilutions, and the substrate.

  • Initiation: Start the kinase reaction by adding ATP. Incubate for the recommended time at the optimal temperature for the enzyme.

  • Detection: Stop the reaction and measure the kinase activity according to the manufacturer's instructions of your chosen assay kit.

  • Analysis: Plot the kinase activity against the logarithm of the this compound concentration to determine the IC50 value and confirm the potency of your compound.

Visualizations

FLT3_Signaling_Pathway FLT3 Signaling Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Activation PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS STAT5 STAT5 FLT3->STAT5 Flt3_IN_19 This compound Flt3_IN_19->FLT3 Inhibition AKT Akt PI3K->AKT Proliferation Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Caption: A simplified diagram of the FLT3 signaling pathway and the inhibitory action of this compound.

Experimental_Workflow Workflow for Assessing this compound Stability start Prepare this compound in Experimental Medium incubate Incubate at 37°C start->incubate collect Collect Aliquots at Different Time Points incubate->collect assay Perform Kinase Activity Assay collect->assay analyze Analyze Data and Determine Half-life assay->analyze end Stability Profile Determined analyze->end

Caption: A general experimental workflow for determining the stability of this compound in a liquid medium.

Troubleshooting_Tree Troubleshooting this compound Degradation Issues start Inconsistent or Reduced Inhibitor Activity Observed check_storage Are stock solutions stored correctly (-80°C, single-use aliquots)? start->check_storage improper_storage Action: Aliquot and store new stock solution properly. check_storage->improper_storage No check_prep Are working solutions prepared fresh for each experiment? check_storage->check_prep Yes old_solution Action: Prepare fresh working solutions immediately before use. check_prep->old_solution No check_media_stability Have you tested the stability of this compound in your specific media? check_prep->check_media_stability Yes perform_stability_assay Action: Perform a stability assay (see Protocol 1). check_media_stability->perform_stability_assay No final_check If issues persist, consider cellular metabolism or efflux. check_media_stability->final_check Yes

Caption: A decision tree to troubleshoot potential degradation issues with this compound.

References

How to resolve unexpected Flt3-IN-19 cytotoxicity

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Flt3-IN-19. This resource is designed to assist researchers, scientists, and drug development professionals in resolving unexpected cytotoxicity and other issues that may arise during experimentation with this potent and selective FLT3 inhibitor.

Troubleshooting Guide

This guide provides answers to specific problems you might encounter when using this compound in your experiments.

Question 1: We are observing significant cytotoxicity in our cell line, which is supposed to be Flt3-negative. What could be the cause?

Answer:

Unexpected cytotoxicity in Flt3-negative cell lines can stem from several factors, primarily off-target effects of the inhibitor or issues with experimental conditions. This compound is a potent FLT3 inhibitor with an IC50 of 0.213 nM.[1][2] While designed for selectivity, like many kinase inhibitors, it may interact with other kinases, especially at higher concentrations.[3][4]

Potential Causes and Solutions:

  • Off-Target Kinase Inhibition: The inhibitor may be affecting other essential kinases present in your cell line. First-generation FLT3 inhibitors are known to be less specific and can inhibit other kinases like KIT, PDGFR, VEGFR, RAS/RAF/MEK, and JAK kinases, leading to more off-target effects.[4][5]

    • Solution: Perform a kinome scan to identify potential off-target kinases that this compound might be inhibiting.[6] Also, review the literature for known off-target effects of similar kinase inhibitors. It's also crucial to perform a dose-response curve to determine if the cytotoxicity is occurring at concentrations significantly higher than the reported IC50 for FLT3.

  • Compound Purity and Stability: The purity of the this compound batch could be a concern. Impurities may have their own cytotoxic effects. Additionally, the compound's stability in your specific cell culture medium and storage conditions should be considered. This compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month to maintain its stability.[1]

    • Solution: Verify the purity of your compound batch using analytical methods like HPLC-MS. Ensure proper storage and handling of the compound. When preparing stock solutions, use a suitable solvent like DMSO and store them in aliquots at -80°C.

  • Experimental Conditions: Factors such as cell density, passage number, and serum concentration in the culture medium can influence a cell line's sensitivity to a compound.

    • Solution: Standardize your experimental protocols. Ensure consistent cell seeding densities and use cells within a specific passage number range. Test the effect of different serum concentrations on the observed cytotoxicity.

Question 2: Our Flt3-positive acute myeloid leukemia (AML) cells are showing much higher cytotoxicity than anticipated based on the IC50 value. How can we investigate this?

Answer:

Observing higher-than-expected cytotoxicity in Flt3-positive AML cells could be due to the specific genetic background of the cells, the type of Flt3 mutation, or synergistic effects with components in the cell culture medium. Mutations in the FLT3 gene are the most common genetic alteration in AML, found in about one-third of newly diagnosed patients.[7] These mutations, such as internal tandem duplications (FLT3-ITD), lead to constitutive activation of the kinase and are associated with a poor prognosis.[7][8][9]

Troubleshooting Steps:

  • Confirm the IC50 in Your System: The published IC50 value is often determined using specific cell lines and assay conditions. It's crucial to determine the IC50 of this compound in your specific AML cell line.

  • Investigate the Mechanism of Cell Death: Determine if the observed cytotoxicity is due to apoptosis or necrosis. This can be achieved by performing assays that measure markers of apoptosis, such as caspase activation.

    • Recommended Experiment: Use a Caspase-Glo® 3/7 assay to measure the activity of executioner caspases 3 and 7, which are key mediators of apoptosis.[10][11][12]

  • Analyze Downstream Signaling: Assess the effect of this compound on the downstream signaling pathways of FLT3, such as STAT5, MAPK, and PI3K/AKT.[9][13] A more potent than expected inhibition of these pathways could explain the enhanced cytotoxicity.

    • Recommended Experiment: Perform a Western blot to analyze the phosphorylation status of key proteins in these pathways (e.g., p-STAT5, p-ERK, p-AKT) after treating the cells with a range of this compound concentrations.

Below is a workflow to troubleshoot unexpected cytotoxicity.

G start Unexpected Cytotoxicity Observed is_flt3_positive Is the cell line Flt3-positive? start->is_flt3_positive off_target Potential Off-Target Effects or Experimental Artifacts is_flt3_positive->off_target No on_target_hyper Potential On-Target Hypersensitivity is_flt3_positive->on_target_hyper Yes verify_purity Verify Compound Purity & Stability off_target->verify_purity check_conditions Standardize Experimental Conditions (Cell Density, Serum, etc.) verify_purity->check_conditions dose_response_neg Perform Dose-Response Curve check_conditions->dose_response_neg kinome_scan Consider Kinome Scan for Off-Targets dose_response_neg->kinome_scan end_point Identify Cause and Optimize Protocol kinome_scan->end_point confirm_ic50 Determine IC50 in Your Specific Cell Line on_target_hyper->confirm_ic50 apoptosis_assay Perform Apoptosis Assay (e.g., Caspase-Glo) confirm_ic50->apoptosis_assay western_blot Analyze Downstream Signaling (p-FLT3, p-STAT5, p-ERK) apoptosis_assay->western_blot western_blot->end_point

Workflow for troubleshooting unexpected this compound cytotoxicity.
Question 3: We are seeing inconsistent results in our cytotoxicity assays. What are the common sources of variability?

Answer:

Inconsistent results in cytotoxicity assays are a common issue. The sources of variability can often be traced back to the compound itself, the biological system, or the assay procedure.

Potential Sources of Variability and Solutions:

Source of VariabilityPotential CauseRecommended Solution
Compound Poor solubility or precipitation of this compound in culture medium.[14]Prepare fresh dilutions from a concentrated stock for each experiment. Visually inspect the medium for any signs of precipitation. Consider using a solubility-enhancing agent if necessary, but test its effect on the cells first.
Degradation of the compound.Aliquot the stock solution and store it properly at -80°C.[1] Avoid repeated freeze-thaw cycles.
Biological System High passage number of cells leading to genetic drift and altered sensitivity.Use cells within a defined, low passage number range. Regularly perform cell line authentication.
Cell confluence at the time of treatment.Seed cells at a consistent density to ensure they are in the logarithmic growth phase and at a similar confluence when the compound is added.
Assay Procedure Inaccurate pipetting, especially during serial dilutions.Use calibrated pipettes and proper pipetting techniques. Prepare master mixes of reagents where possible to minimize pipetting errors.
Edge effects in multi-well plates.Avoid using the outer wells of the plate for experimental samples. Instead, fill them with sterile medium or buffer to maintain a humidified environment across the plate.
Variation in incubation times.Ensure that the incubation time after compound addition is consistent across all experiments.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of the FMS-like tyrosine kinase 3 (FLT3).[1][2] In certain types of leukemia, particularly Acute Myeloid Leukemia (AML), mutations in the FLT3 gene lead to the constitutive activation of the FLT3 receptor.[7][8] This aberrant activation drives uncontrolled cell proliferation and survival by activating downstream signaling pathways, including the STAT5, RAS/MAPK, and PI3K/AKT pathways.[9][13][15] this compound works by binding to the FLT3 kinase and blocking its activity, thereby inhibiting these downstream signals and inducing apoptosis in cancer cells that are dependent on FLT3 signaling.

FLT3_Pathway cluster_downstream Downstream Signaling FLT3L FLT3 Ligand FLT3R FLT3 Receptor FLT3L->FLT3R Activates PI3K PI3K FLT3R->PI3K RAS RAS FLT3R->RAS STAT5 STAT5 FLT3R->STAT5 Apoptosis Apoptosis FLT3R->Apoptosis Inhibition leads to Flt3_IN_19 This compound Flt3_IN_19->FLT3R Inhibits AKT AKT PI3K->AKT Proliferation Cell Proliferation & Survival AKT->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5->Proliferation

Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Q2: What are the potential off-target effects of this compound?

While this compound is designed to be a selective FLT3 inhibitor, like most kinase inhibitors, it may have off-target activities, particularly at higher concentrations.[3] Off-target effects can arise from the structural similarities between the ATP-binding pockets of different kinases.[3] These unintended inhibitions can lead to unexpected biological effects, including cytotoxicity in cells that do not express the primary target.[16] The specific off-target profile of this compound is not extensively published in the provided search results, but it is a common characteristic of this class of drugs.[4][5]

Off_Target_Effects cluster_targets Kinase Targets cluster_effects Cellular Effects Flt3_IN_19 This compound FLT3 On-Target (FLT3) Flt3_IN_19->FLT3 High Affinity OffTarget1 Off-Target Kinase A Flt3_IN_19->OffTarget1 Lower Affinity OffTarget2 Off-Target Kinase B Flt3_IN_19->OffTarget2 Lower Affinity OffTarget_etc ... Flt3_IN_19->OffTarget_etc Therapeutic Therapeutic Effect (Anti-leukemic) FLT3->Therapeutic Cytotoxicity Unexpected Cytotoxicity OffTarget1->Cytotoxicity OffTarget2->Cytotoxicity

Conceptual diagram of on-target versus off-target effects of a kinase inhibitor.

Q3: How should I prepare and store this compound?

Proper handling and storage are critical for maintaining the activity and stability of this compound.

  • Reconstitution: Dissolve this compound powder in a suitable solvent, such as dimethyl sulfoxide (DMSO), to make a concentrated stock solution (e.g., 10 mM).[2]

  • Storage of Stock Solution: Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for shorter-term storage (up to 1 month).[1]

  • Working Dilutions: On the day of the experiment, thaw an aliquot of the stock solution and prepare fresh working dilutions in your cell culture medium. Ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) and consistent across all experimental conditions, including the vehicle control.

Experimental Protocols

Protocol 1: Cell Viability Assay

This protocol is a general guideline for determining the IC50 of this compound using a luminescence-based cell viability assay.

Materials:

  • 96-well white-walled tissue culture plates

  • Your cell line of interest

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • CellTiter-Glo® Luminescent Cell Viability Assay kit or similar

  • Luminometer

Procedure:

  • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium).

  • Incubate the plate for 24 hours to allow cells to attach and resume growth.

  • Prepare serial dilutions of this compound in complete culture medium. A common concentration range to test is 0.1 nM to 10 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO).

  • Add 100 µL of the diluted compound or vehicle control to the appropriate wells.

  • Incubate the plate for a specified period (e.g., 72 hours).[17]

  • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

  • Add 100 µL of CellTiter-Glo® reagent to each well.

  • Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

  • Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Measure the luminescence using a plate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value using appropriate software (e.g., GraphPad Prism).

Protocol 2: Caspase-Glo® 3/7 Assay for Apoptosis

This protocol measures the activity of caspases 3 and 7, key biomarkers of apoptosis.[10][11][18]

Materials:

  • 96-well white-walled tissue culture plates with cells treated with this compound

  • Caspase-Glo® 3/7 Assay System

  • Luminometer

Procedure:

  • Prepare the Caspase-Glo® 3/7 Reagent by adding the Caspase-Glo® 3/7 Buffer to the lyophilized Caspase-Glo® 3/7 Substrate. Mix by inversion until the substrate is fully dissolved.[11]

  • Equilibrate the reagent and the cell plate to room temperature.

  • Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well of the 96-well plate containing 100 µL of cells in culture medium.[18]

  • Mix the contents gently by placing the plate on an orbital shaker for 30-60 seconds.

  • Incubate the plate at room temperature, protected from light, for 1 to 3 hours.[11]

  • Measure the luminescence of each sample with a luminometer.

  • An increase in luminescence compared to the vehicle control indicates an increase in caspase-3/7 activity and apoptosis.

Protocol 3: Western Blot for Apoptosis Markers

This protocol allows for the detection of key apoptosis-related proteins, such as cleaved caspase-3 and cleaved PARP.[19][20][21]

Materials:

  • Cells treated with this compound

  • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer apparatus and membranes (e.g., PVDF or nitrocellulose)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • After treatment with this compound, harvest the cells and wash with ice-cold PBS.

  • Lyse the cells in lysis buffer on ice for 30 minutes.

  • Centrifuge the lysates at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

  • Collect the supernatant and determine the protein concentration.

  • Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again three times with TBST.

  • Add the chemiluminescent substrate and capture the signal using an imaging system.

  • Analyze the bands. An increase in the cleaved forms of caspase-3 and PARP is indicative of apoptosis.[19] Use a loading control like β-actin to ensure equal protein loading.

References

Flt3-IN-19 western blot weak signal or high background

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering weak signals or high background in Western blot experiments using the Flt3 inhibitor, Flt3-IN-19.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound is a potent and highly selective inhibitor of the FMS-like tyrosine kinase 3 (Flt3) receptor.[1] Flt3 is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. In certain hematological malignancies, such as acute myeloid leukemia (AML), mutations in the FLT3 gene can lead to constitutive activation of the receptor, promoting uncontrolled cell growth. This compound works by binding to the Flt3 kinase domain, inhibiting its phosphorylation and the subsequent activation of downstream signaling pathways.

Q2: I am using this compound to inhibit Flt3 phosphorylation. Should I expect to see a change in the total Flt3 protein level in my Western blot?

The effect of Flt3 inhibitors on total Flt3 protein levels can vary. Some Flt3 inhibitors have been shown to cause an increase in the mature, complexly glycosylated form of the Flt3 protein, while others may lead to a decrease in total Flt3 levels over time.[2] It is recommended to perform a time-course experiment to determine the specific effect of this compound on total Flt3 expression in your experimental system.

Q3: What are the expected molecular weights for Flt3 on a Western blot?

Flt3 is a glycoprotein that exists in different forms. An immature, simply glycosylated form is found in the endoplasmic reticulum and has a molecular weight of approximately 130 kDa. The mature, complexly glycosylated form, located on the cell surface, has a molecular weight of around 160 kDa.[2][3]

Q4: Which antibodies are recommended for detecting total Flt3 and phosphorylated Flt3?

For detecting total Flt3, an antibody that recognizes a region of the protein independent of its phosphorylation state should be used. For detecting the activated form, a phospho-specific antibody that targets a key tyrosine residue in the activation loop (e.g., Tyr589/591) is recommended. Always consult the antibody datasheet for recommended applications and dilutions.

Troubleshooting Guides

Weak Signal

A weak or absent signal for total Flt3 or phosphorylated Flt3 can be frustrating. The following table outlines potential causes and solutions.

Potential Cause Recommended Solution
Low Protein Expression - Confirm that your cell line or tissue expresses Flt3 at a detectable level. - Increase the amount of protein loaded onto the gel (20-40 µg of total protein is a good starting point). - Consider enriching for Flt3 using immunoprecipitation.[4]
Inefficient Protein Transfer - Verify successful transfer by staining the membrane with Ponceau S before blocking. - Optimize transfer time and voltage/current based on the molecular weight of Flt3 and your transfer system. - Ensure good contact between the gel and the membrane, removing any air bubbles.
Suboptimal Antibody Concentration - Titrate the primary and secondary antibody concentrations to find the optimal dilution. - Incubate the primary antibody overnight at 4°C to increase binding.
Inactive Antibody - Ensure antibodies have been stored correctly and have not expired. - Use a new aliquot of antibody.
Inhibitor Effect on Total Protein - As some Flt3 inhibitors can decrease total Flt3 levels, perform a time-course experiment to determine the optimal treatment duration with this compound before protein levels significantly decline.
Insufficient Signal Detection - Use a more sensitive ECL substrate. - Increase the exposure time.
Incorrect Blocking Buffer - For phospho-specific antibodies, avoid using non-fat dry milk as a blocking agent as it contains phosphoproteins that can interfere with detection. Use Bovine Serum Albumin (BSA) instead.
High Background

High background can obscure the specific signal of your target protein. The table below provides common causes and solutions for high background in your Flt3 Western blots.

Potential Cause Recommended Solution
Insufficient Blocking - Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). - Increase the concentration of the blocking agent (e.g., 5% non-fat dry milk or 5% BSA). - Add a small amount of Tween-20 (0.05-0.1%) to the blocking and wash buffers.
Antibody Concentration Too High - Decrease the concentration of the primary and/or secondary antibody. Titrate to find the optimal dilution.
Inadequate Washing - Increase the number and duration of wash steps (e.g., 3-5 washes of 5-10 minutes each). - Ensure a sufficient volume of wash buffer is used to completely cover the membrane.
Non-specific Antibody Binding - Include a negative control lane with no primary antibody to check for non-specific binding of the secondary antibody. - Use a high-quality, cross-adsorbed secondary antibody.
Membrane Drying - Ensure the membrane does not dry out at any stage of the experiment.
Contaminated Buffers - Prepare fresh buffers, especially the wash buffer and antibody dilution buffers.

Experimental Protocols

Western Blot Protocol for Detecting Flt3 and Phospho-Flt3
  • Cell Lysis:

    • Treat cells with this compound at the desired concentration and for the appropriate duration.

    • Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Centrifuge the lysate to pellet cell debris and collect the supernatant.

    • Determine the protein concentration using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Denature protein lysates by boiling in Laemmli sample buffer.

    • Load 20-40 µg of protein per lane onto an 8% SDS-polyacrylamide gel.

    • Run the gel until adequate separation of proteins is achieved.

    • Transfer the proteins to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency with Ponceau S staining.

  • Immunoblotting:

    • Block the membrane for 1 hour at room temperature in 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for detecting phosphorylated Flt3, or 5% non-fat dry milk in TBST for total Flt3.

    • Incubate the membrane with the primary antibody (anti-Flt3 or anti-phospho-Flt3) diluted in the appropriate blocking buffer, typically overnight at 4°C with gentle agitation.

    • Wash the membrane three times for 10 minutes each with TBST.

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

    • Capture the signal using a chemiluminescence imaging system or X-ray film.

Visualizations

Flt3_Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Flt3_Ligand Flt3 Ligand Flt3_Receptor Flt3 Receptor Flt3_Ligand->Flt3_Receptor Binds Phosphorylation Phosphorylation Flt3_Receptor->Phosphorylation Dimerization & Autophosphorylation Flt3_IN_19 This compound Flt3_IN_19->Phosphorylation Inhibits STAT5 STAT5 Phosphorylation->STAT5 PI3K PI3K Phosphorylation->PI3K RAS RAS Phosphorylation->RAS Proliferation Proliferation STAT5->Proliferation AKT AKT PI3K->AKT ERK ERK RAS->ERK Survival Survival AKT->Survival ERK->Proliferation

Caption: Flt3 signaling pathway and the inhibitory action of this compound.

Western_Blot_Troubleshooting Start Western Blot Experiment Problem Weak Signal or High Background? Start->Problem Weak_Signal Weak Signal Problem->Weak_Signal Weak Signal High_Background High Background Problem->High_Background High Background Check_Protein Check Protein Loading & Transfer Efficiency Weak_Signal->Check_Protein Optimize_Blocking Optimize Blocking Conditions High_Background->Optimize_Blocking Optimize_Antibody Optimize Antibody Concentrations Check_Protein->Optimize_Antibody Enhance_Signal Use Sensitive Substrate & Increase Exposure Optimize_Antibody->Enhance_Signal Solution Clear Signal Enhance_Signal->Solution Optimize_Washing Increase Wash Steps and Duration Optimize_Blocking->Optimize_Washing Check_Secondary Check Secondary Antibody Specificity Optimize_Washing->Check_Secondary Check_Secondary->Solution

Caption: Troubleshooting workflow for Western blot experiments.

References

Adjusting Flt3-IN-19 treatment time for optimal response

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with technical support for optimizing experiments using Flt3-IN-19, a potent inhibitor of the FMS-like tyrosine kinase 3 (FLT3). Here you will find troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help ensure optimal experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a small molecule inhibitor that targets the FMS-like tyrosine kinase 3 (FLT3), a receptor tyrosine kinase.[1] In certain types of acute myeloid leukemia (AML), FLT3 is often mutated, leading to internal tandem duplications (FLT3-ITD) or point mutations in the tyrosine kinase domain (FLT3-TKD).[2][3][4] These mutations cause the receptor to be constantly active, independent of its natural ligand, which drives uncontrolled proliferation and survival of leukemia cells.[5][6] this compound works by binding to the ATP-binding site of the FLT3 kinase, preventing the phosphorylation of the receptor and blocking its downstream signaling pathways, which include PI3K/AKT, RAS/MAPK, and STAT5.[5][7][8] This inhibition of signaling leads to cell cycle arrest and apoptosis in FLT3-mutated cancer cells.

Q2: How do I determine the optimal treatment time for this compound in my cell line?

The optimal treatment time is cell-line dependent and assay-dependent. A time-course experiment is essential.

  • For signaling inhibition (Phospho-FLT3): Short incubation times are often sufficient. Inhibition of FLT3 autophosphorylation can be observed in as little as 1 to 4 hours.[9]

  • For cell viability/apoptosis: Longer incubation times are typically required. Effects on cell viability and apoptosis often become significant after 24, 48, or 72 hours of continuous exposure.[1][10][11]

We recommend performing a time-course experiment (e.g., 4, 8, 24, 48, 72 hours) and measuring key endpoints like p-FLT3 levels, cell viability, and apoptosis markers (e.g., cleaved PARP, Annexin V) to determine the ideal duration for your specific experimental goals.

Q3: Should I expect this compound to be effective against wild-type (WT) FLT3?

While this compound is most potent against constitutively activated FLT3 mutants (like FLT3-ITD), it can also inhibit wild-type FLT3, though typically at higher concentrations.[2] Some AML cells overexpress WT-FLT3 and may show modest sensitivity.[2] However, the primary application is for cell lines and primary patient samples harboring activating FLT3 mutations.

Troubleshooting Guide

Problem 1: I am not observing inhibition of FLT3 phosphorylation (p-FLT3) after treatment.

Potential Cause Suggested Solution
Insufficient Incubation Time Inhibition of phosphorylation is a rapid event. Ensure you are lysing cells at an early time point (e.g., 1-4 hours) post-treatment.
Incorrect Drug Concentration The IC50 for p-FLT3 inhibition is typically in the low nanomolar range. Perform a dose-response curve (e.g., 0.1 nM to 1 µM) to confirm the effective concentration in your system.
Drug Inactivation This compound may be unstable in certain media conditions or degraded over long incubation periods. Use freshly prepared drug dilutions for each experiment.
Cell Line Resistance The cell line may have intrinsic resistance mechanisms, such as mutations in the FLT3 gatekeeper residue (F691L), which can reduce inhibitor binding.[2] Sequence the FLT3 gene in your cell line to check for known resistance mutations.
Western Blot Technical Issues Ensure proper antibody dilutions, blocking procedures (5% BSA is often recommended for phospho-proteins), and use of a sensitive ECL substrate.[12]

Problem 2: I see p-FLT3 inhibition, but there is no significant decrease in cell viability after 72 hours.

Potential Cause Suggested Solution
Activation of Bypass Pathways Cells can develop resistance by activating alternative survival pathways (e.g., AXL, PI3K/mTOR) that compensate for FLT3 inhibition.[8][13] Consider co-treatment with inhibitors of these bypass pathways.
Presence of FLT3 Ligand The natural FLT3 ligand (FL) in serum or secreted by cells can compete with the inhibitor and reduce its efficacy.[10] Consider using low-serum media or adding neutralizing antibodies against the FLT3 ligand. Increased plasma FL levels have been shown to decrease the efficacy of FLT3 inhibitors.[10][13]
Slow Proliferation Rate The cell line may have a very slow doubling time, requiring longer treatment durations (>72 hours) to observe significant effects on viability. Monitor cell proliferation over a longer time course (e.g., up to 96-120 hours).
Suboptimal Seeding Density If cells become confluent too quickly, contact inhibition can mask the anti-proliferative effects of the drug. Optimize the initial cell seeding density.

Data Presentation: Time-Dependent Effects of FLT3 Inhibition

While specific data for this compound is proprietary, the following tables illustrate the expected time-dependent effects based on studies with other potent FLT3 inhibitors like Gilteritinib and Quizartinib.

Table 1: Time-Course of FLT3 Phosphorylation Inhibition by Gilteritinib in MOLM-14 Cells (Data adapted from Lee et al., Biomolecules & Therapeutics, 2021)[9]

Treatment Timep-FLT3 Level (Relative to Control)Total FLT3 Level (Relative to Control)
0 hours100%100%
4 hoursMarkedly DecreasedSlightly Decreased
24 hoursMarkedly DecreasedModerately Decreased
48 hoursMarkedly DecreasedSubstantially Decreased

This table shows that target engagement (p-FLT3 inhibition) is rapid, while effects on total protein level are more gradual.

Table 2: Time-Course of Cell Viability in MV4-11 Cells Treated with Quizartinib (Conceptual data based on Rashidi et al., Cancer Chemotherapy and Pharmacology, 2016)[11]

Treatment Time% Viable Cells (Relative to Control)
0 hours100%
24 hours~85%
48 hours~60%
72 hours~40%
96 hours~25%

This table illustrates that the cytotoxic effects of FLT3 inhibition are time-dependent, becoming more pronounced with longer exposure.

Visual Guides and Workflows

FLT3 Signaling Pathway and this compound Inhibition

FLT3_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF AKT AKT PI3K->AKT STAT5 STAT5 JAK->STAT5 MEK MEK RAF->MEK Proliferation Gene Transcription (Proliferation, Survival) AKT->Proliferation Activation STAT5->Proliferation Activation ERK ERK MEK->ERK ERK->Proliferation Activation Inhibitor This compound Inhibitor->FLT3 Inhibition

Caption: Simplified FLT3 signaling pathway and the inhibitory action of this compound.

Experimental Workflow: Optimizing Treatment Time

Workflow cluster_setup Experiment Setup cluster_incubation Time-Course Incubation cluster_analysis Endpoint Analysis Start Seed Cells in Multi-well Plates Culture Allow cells to adhere and resume growth (overnight) Start->Culture Treat Add this compound (Dose-response) Culture->Treat T4 Incubate 4h T24 Incubate 24h T48 Incubate 48h T72 Incubate 72h WB Western Blot (p-FLT3, p-STAT5, Cleaved PARP) T4->WB Signaling T24->WB Via Cell Viability Assay (MTT, CellTiter-Glo) T24->Via FACS Flow Cytometry (Annexin V / PI) T24->FACS T48->WB T48->Via T48->FACS T72->Via T72->FACS End Determine Optimal Time & Dose WB->End Via->End FACS->End

Caption: Workflow for a time-course experiment to find the optimal treatment duration.

Troubleshooting Logic for Lack of Cell Viability Response

Troubleshooting Start No significant decrease in cell viability observed CheckPFLT3 Q: Is p-FLT3 inhibited at 1-4h post-treatment? Start->CheckPFLT3 Yes_PFLT3 A: Yes, target is engaged. CheckPFLT3->Yes_PFLT3 Yes No_PFLT3 A: No, target is not engaged. CheckPFLT3->No_PFLT3 No CheckBypass Q: Could bypass pathways be active? Yes_PFLT3->CheckBypass Yes_Bypass Consider combination therapy (e.g., with AXL or mTOR inhibitors). CheckBypass->Yes_Bypass Likely No_Bypass Extend incubation time beyond 72h and re-evaluate viability. CheckBypass->No_Bypass Unlikely CheckDose Q: Have you performed a full dose-response curve? No_PFLT3->CheckDose Yes_Dose Check for known resistance mutations in FLT3 gene. CheckDose->Yes_Dose Yes No_Dose Optimize drug concentration. Verify drug stability. CheckDose->No_Dose No

Caption: Decision tree for troubleshooting lack of cytotoxic response to this compound.

Key Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is used to assess the effect of this compound on cell metabolic activity, which is an indicator of cell viability.[11]

  • Cell Seeding: Seed cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate overnight.

  • Treatment: Prepare serial dilutions of this compound. Remove old media and add 100 µL of fresh media containing the desired concentrations of the inhibitor or vehicle control (e.g., DMSO) to the wells.

  • Incubation: Incubate the plates for the desired time points (e.g., 24, 48, 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow for the conversion of MTT to formazan crystals by metabolically active cells.

  • Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01M HCl) to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

Protocol 2: Western Blot for p-FLT3 Inhibition

This protocol is used to directly measure the inhibition of FLT3 autophosphorylation.

  • Cell Treatment: Seed cells in 6-well plates and grow to ~80% confluency. Treat cells with various concentrations of this compound for a short duration (e.g., 1-4 hours).

  • Cell Lysis: Aspirate media, wash cells once with ice-cold PBS, and lyse the cells on ice using RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Normalize protein amounts for all samples. Add Laemmli sample buffer and heat at 95-100°C for 5 minutes.

  • SDS-PAGE: Load 20-30 µg of protein per lane onto an 8% SDS-polyacrylamide gel and run electrophoresis to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% Bovine Serum Albumin (BSA) in TBST) to prevent non-specific antibody binding.[12]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for Phospho-FLT3 (e.g., Tyr591) overnight at 4°C with gentle agitation.[10] Use an antibody for total FLT3 or a housekeeping protein (e.g., β-actin) on a separate blot or after stripping as a loading control.

  • Washing & Secondary Antibody: Wash the membrane three times with TBST. Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane again three times with TBST. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager or X-ray film.[9] Densitometry can be used to quantify the band intensities.

References

Technical Support Center: Overcoming Flt3-IN-19 Resistance in AML Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering resistance to Flt3-IN-19 in Acute Myeloid Leukemia (AML) cell lines.

Frequently Asked Questions (FAQs)

Q1: My Flt3-mutated AML cell line is showing reduced sensitivity to this compound. What are the potential causes?

A1: Reduced sensitivity to Flt3 inhibitors can arise from several mechanisms:

  • Secondary Mutations in the Flt3 Gene: The emergence of new mutations in the Flt3 tyrosine kinase domain (TKD) can prevent the inhibitor from binding effectively.

  • Upregulation of Alternative Signaling Pathways: Cells can compensate for Flt3 inhibition by activating other survival pathways, such as the PI3K/AKT/mTOR, MAPK/ERK, or STAT5 pathways.[1][2][3]

  • Overexpression of Pro-Survival Proteins: Increased expression of anti-apoptotic proteins like Bcl-2 or Pim-1 can make cells more resistant to apoptosis induced by this compound.[4]

  • Influence of the Microenvironment: Factors secreted by bone marrow stromal cells can provide survival signals to the AML cells, reducing their dependency on the Flt3 pathway.[4][5]

Q2: How can I confirm if my resistant cell line has developed a secondary Flt3 mutation?

A2: The most direct method is to perform Sanger or next-generation sequencing (NGS) of the Flt3 gene in your resistant cell line and compare it to the parental, sensitive cell line. Look for mutations in the tyrosine kinase domain, such as the D835Y mutation, which is a common cause of resistance to type II Flt3 inhibitors.

Q3: What are some initial steps to troubleshoot an unexpected loss of this compound efficacy in my experiments?

A3:

  • Verify Compound Integrity: Ensure your stock of this compound has been stored correctly and has not degraded. Prepare fresh dilutions for your experiments.

  • Cell Line Authentication: Confirm the identity and purity of your AML cell line using short tandem repeat (STR) profiling to rule out contamination or misidentification.

  • Mycoplasma Testing: Mycoplasma contamination can significantly alter cellular responses to drugs. Regularly test your cell cultures.

  • Assay Controls: Ensure that your positive and negative controls in your viability or apoptosis assays are behaving as expected.

Troubleshooting Guides

Problem 1: Decreased Cell Death Observed in this compound Treated Cells
Possible Cause Troubleshooting Step
Activation of bypass signaling pathwaysPerform Western blot analysis to examine the phosphorylation status of key proteins in the PI3K/AKT (p-AKT, p-mTOR), MAPK (p-ERK), and STAT5 (p-STAT5) pathways in both sensitive and resistant cells, with and without this compound treatment. An increase in the phosphorylation of these proteins in the resistant line despite Flt3 inhibition suggests pathway reactivation.[1][6]
Overexpression of anti-apoptotic proteinsAssess the expression levels of Bcl-2 family proteins (Bcl-2, Mcl-1) and Pim-1 kinase via Western blot or flow cytometry.
Development of secondary Flt3 mutationsSequence the Flt3 gene to identify potential resistance-conferring mutations in the kinase domain.
Problem 2: Inconsistent IC50 Values for this compound
Possible Cause Troubleshooting Step
Variability in cell density at the time of treatmentOptimize and standardize the initial cell seeding density for your viability assays. Cell density can influence drug efficacy.
Inconsistent drug concentrationPrepare fresh serial dilutions of this compound for each experiment from a validated stock solution.
Assay incubation timeEnsure the duration of drug exposure is consistent across all experiments. A 72-hour incubation is a common time point for cell viability assessment.[7]

Data Presentation

Table 1: Representative IC50 Values of this compound in Sensitive and Resistant AML Cell Lines

Cell LineFlt3 Mutation StatusResistance MechanismThis compound IC50 (nM)
MOLM-13 (Parental)FLT3-ITD-15
MOLM-13-R1FLT3-ITD, D835YOn-target mutation1500
MV4-11 (Parental)FLT3-ITD-25
MV4-11-R2FLT3-ITDUpregulation of p-ERK800

Experimental Protocols

Cell Viability Assay (MTT Assay)
  • Cell Seeding: Seed AML cells in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.

  • Drug Treatment: Prepare serial dilutions of this compound and add them to the wells. Include a vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using appropriate software.

Western Blot for Signaling Pathway Analysis
  • Cell Lysis: Treat sensitive and resistant AML cells with this compound for the desired time. Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of Flt3, AKT, ERK, and STAT5 overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Densitometry can be used to quantify the relative protein expression levels, normalizing to a loading control like GAPDH or β-actin.[8]

Apoptosis Assay (Annexin V-FITC/PI Staining)
  • Cell Treatment: Treat AML cells with this compound at the desired concentration and for the appropriate duration.

  • Cell Harvesting: Harvest the cells and wash them twice with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate for 15 minutes at room temperature in the dark.[9]

  • Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cell populations.[10]

Visualizations

Flt3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Flt3-ITD Flt3-ITD PI3K PI3K Flt3-ITD->PI3K RAS RAS Flt3-ITD->RAS STAT5 STAT5 Flt3-ITD->STAT5 AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation STAT5->Proliferation STAT5->Survival This compound This compound This compound->Flt3-ITD

Caption: Flt3-ITD downstream signaling pathways and the inhibitory action of this compound.

Experimental_Workflow Start Start AML_Cells Culture AML Cell Lines (Sensitive & Resistant) Start->AML_Cells Treat Treat with this compound AML_Cells->Treat Assays Perform Assays Treat->Assays Viability Cell Viability (MTT) Assays->Viability Apoptosis Apoptosis (Annexin V/PI) Assays->Apoptosis Western Western Blot (p-AKT, p-ERK) Assays->Western Analyze Analyze Data (IC50, % Apoptosis, Protein Levels) Viability->Analyze Apoptosis->Analyze Western->Analyze Conclusion Draw Conclusions on Resistance Mechanism Analyze->Conclusion

Caption: Workflow for investigating this compound resistance in AML cell lines.

Troubleshooting_Logic Start Reduced this compound Efficacy Check_Pathways Assess Bypass Pathways (Western Blot) Start->Check_Pathways Check_Mutations Sequence Flt3 Gene Start->Check_Mutations Pathway_Active Pathway(s) Activated? Check_Pathways->Pathway_Active Mutation_Found New Mutation Found? Check_Mutations->Mutation_Found Combination_Therapy Consider Combination Therapy (e.g., + MEK inhibitor) Pathway_Active->Combination_Therapy Yes Other_Mechanism Investigate Other Mechanisms (e.g., Bcl-2, Microenvironment) Pathway_Active->Other_Mechanism No NextGen_Inhibitor Use Next-Generation Flt3 Inhibitor Mutation_Found->NextGen_Inhibitor Yes Mutation_Found->Other_Mechanism No

Caption: Logical flowchart for troubleshooting this compound resistance.

References

Flt3-IN-19 variability between experimental batches

Author: BenchChem Technical Support Team. Date: November 2025

Frequently Asked Questions (FAQs)

Q1: Why is there significant variability in the IC50 value of my Flt3 inhibitor between different experimental batches?

Several factors can contribute to variability in the half-maximal inhibitory concentration (IC50) values of kinase inhibitors like Flt3-IN-19:

  • Compound Purity and Integrity: The purity of the compound can vary between batches. Impurities may interfere with the assay or the inhibitor's activity. Degradation of the compound due to improper storage (e.g., exposure to light, moisture, or repeated freeze-thaw cycles) can also lead to reduced potency.

  • Solubility and Stock Concentration: Inconsistent dissolution of the compound can lead to inaccuracies in the actual concentration of the stock solution. It is crucial to ensure the inhibitor is fully dissolved before making serial dilutions.

  • Assay Conditions: IC50 values are highly dependent on the specific conditions of the experiment.[1][2] Variations in cell density, serum concentration in the media, ATP concentration in biochemical assays, and incubation time can all shift the apparent IC50.

  • Cell Line Health and Passage Number: The physiological state of the cells used in the assay can impact their sensitivity to the inhibitor. Using cells at a high passage number or cells that are not in a logarithmic growth phase can introduce variability.

  • Batch-to-Batch Variation in Reagents: Differences in lots of reagents such as serum, media, or even disposable plastics can sometimes affect experimental outcomes.

Q2: What are the essential quality control steps I should perform on a new batch of this compound?

For any new batch of a small molecule inhibitor, it is advisable to perform a set of quality control checks to ensure consistency:

  • Verify Identity and Purity: If possible, obtain a Certificate of Analysis (CoA) from the supplier.[3] For rigorous studies, analytical techniques like High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS) can confirm the identity and purity of the compound.

  • Assess Solubility: Test the solubility of the compound in the intended solvent (e.g., DMSO) at the desired stock concentration. Visually inspect for any precipitate.

  • Establish a Reference IC50: Using a standardized and well-documented protocol, determine the IC50 of the new batch in a sensitive cell line (e.g., MV4-11 for FLT3-ITD inhibitors). Compare this value to previous batches to ensure it falls within an acceptable range.

Q3: My Flt3 inhibitor is not inhibiting the phosphorylation of FLT3 as expected. What could be the cause?

If you are not observing the expected decrease in phosphorylated FLT3 (p-FLT3) via Western blot or other methods, consider the following:

  • Compound Inactivity: The compound may have degraded. Prepare fresh dilutions from a new stock solution.

  • Insufficient Concentration or Incubation Time: The concentration of the inhibitor may be too low, or the incubation time may be too short to see a significant effect. A dose-response and time-course experiment is recommended.

  • Cellular Resistance Mechanisms: Some cell lines can develop resistance to FLT3 inhibitors.[4][5] This can be due to on-target mutations in the FLT3 gene or the activation of bypass signaling pathways.[5][6]

  • Experimental Artifacts: Ensure that your antibody for p-FLT3 is specific and working correctly. Always include appropriate positive and negative controls in your Western blot experiment.

Troubleshooting Guides

Guide 1: Addressing Inconsistent IC50 Values

This guide provides a step-by-step approach to troubleshooting variability in IC50 measurements.

Step Action Rationale
1. Review Compound Handling Verify the storage conditions of your this compound powder and stock solutions. Ensure stock solutions are not subjected to frequent freeze-thaw cycles.Small molecule inhibitors can be sensitive to temperature, light, and moisture, leading to degradation.
2. Prepare Fresh Stock Solutions Prepare a fresh stock solution of this compound from the powder. Ensure complete dissolution in the appropriate solvent (typically DMSO).An inaccurate stock solution concentration is a common source of error.
3. Standardize Assay Protocol Use a consistent cell seeding density, serum concentration, and incubation time for all experiments. Document all parameters meticulously.IC50 values are highly sensitive to assay conditions. Standardization is key for reproducibility.[1]
4. Monitor Cell Health Use cells within a low passage number range. Ensure cells are healthy and in the exponential growth phase at the start of the experiment.Cellular stress or senescence can alter drug sensitivity.
5. Run a Reference Compound Include a well-characterized FLT3 inhibitor (e.g., Gilteritinib, Quizartinib) in your assay as a positive control.This helps to determine if the issue is specific to your this compound batch or a more general problem with the assay itself.
6. Perform a Dose-Response Curve Use a wide range of inhibitor concentrations with sufficient data points to accurately determine the IC50 value.A well-defined dose-response curve is essential for accurate IC50 calculation.
Guide 2: Investigating Lack of Biological Activity

This guide helps to diagnose why this compound may not be showing the expected biological effect, such as the inhibition of cell proliferation or FLT3 phosphorylation.

Step Question Troubleshooting Action
1. Compound Integrity Is the compound active?Prepare fresh dilutions from a newly prepared stock solution. If possible, test the compound in a cell-free biochemical kinase assay to confirm its direct inhibitory activity against the FLT3 enzyme.
2. Cellular Uptake Is the compound getting into the cells?While direct measurement can be complex, ensure that the experimental conditions (e.g., serum concentration) are not impeding the compound's availability to the cells. Some compounds bind to serum proteins, reducing their effective concentration.
3. On-Target Effect Is the compound engaging with FLT3 in the cell?Perform a Western blot to check the phosphorylation status of FLT3 and downstream signaling proteins like STAT5, AKT, and ERK after treatment with the inhibitor.[7][8] A lack of change in p-FLT3 suggests a problem with target engagement.
4. Resistance Have the cells developed resistance?If you are using a cell line that has been continuously cultured with the inhibitor, you may have selected for a resistant population. Use an early passage, untreated cell line for comparison. Consider sequencing the FLT3 gene in your cell line to check for resistance mutations.[5]
5. Assay Validity Is the assay itself working correctly?Ensure all reagents are fresh and that positive and negative controls are behaving as expected. For cell viability assays, make sure the readout is not being affected by the compound itself (e.g., colorimetric interference).

Quantitative Data

The following table presents the reported IC50 values for several well-known FLT3 inhibitors against different cell lines and FLT3 mutation statuses. This data is provided to illustrate the typical range of potencies and the differential activity of inhibitors, which can be a source of apparent variability if not properly controlled.

InhibitorTypeTargetCell LineIC50 (nM)
Quizartinib (AC220) Type IIFLT3-ITDMV4-11~1-5
Gilteritinib (ASP2215) Type IFLT3-ITD, FLT3-TKDMV4-11~1-10
Midostaurin (PKC412) Type IMulti-kinaseMV4-11~10-50
Sorafenib Type IIMulti-kinaseMV4-11~5-20

Note: IC50 values are approximate and can vary based on the specific experimental conditions used in different studies.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Weighing: Carefully weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Solubilization: Vortex the solution thoroughly for several minutes to ensure the compound is completely dissolved. Gentle warming in a 37°C water bath can aid in dissolution if necessary. Visually inspect the solution against a light source to ensure there is no visible precipitate.

  • Aliquoting: Aliquot the stock solution into smaller volumes in sterile, light-protected tubes. This minimizes the number of freeze-thaw cycles for the entire stock.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light and moisture.

Protocol 2: Cell Viability Assay (e.g., using MV4-11 cells)
  • Cell Seeding: Seed MV4-11 cells (which harbor the FLT3-ITD mutation) in a 96-well plate at a density of 1 x 10^4 to 2 x 10^4 cells per well in 100 µL of complete growth medium.

  • Inhibitor Preparation: Prepare a series of 2-fold or 3-fold dilutions of this compound in complete growth medium from your stock solution.

  • Treatment: Add the desired volume of the diluted inhibitor to the wells. Include wells with vehicle control (e.g., DMSO at the same final concentration as the highest inhibitor dose) and untreated controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.

  • Viability Assessment: Measure cell viability using a suitable method, such as a resazurin-based assay (e.g., CellTiter-Blue) or an ATP-based assay (e.g., CellTiter-Glo). Follow the manufacturer's instructions for the chosen reagent.

  • Data Analysis: Normalize the data to the vehicle control wells and plot the percentage of viability against the logarithm of the inhibitor concentration. Use a non-linear regression model (e.g., log(inhibitor) vs. response -- Variable slope) to calculate the IC50 value.

Protocol 3: Western Blot for p-FLT3 Inhibition
  • Cell Treatment: Seed MV4-11 cells in a 6-well plate. Once they reach the desired density, treat the cells with varying concentrations of this compound for a specified time (e.g., 2-4 hours). Include a vehicle control.

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Load equal amounts of protein from each sample onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against p-FLT3 (e.g., Tyr591) overnight at 4°C.

    • Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 and a loading control (e.g., GAPDH or β-actin) to ensure equal protein loading.

Visualizations

FLT3_Signaling_Pathway FLT3L FLT3 Ligand FLT3 FLT3 Receptor FLT3L->FLT3 Activates PI3K PI3K FLT3->PI3K RAS RAS FLT3->RAS JAK JAK FLT3->JAK FLT3_ITD FLT3-ITD (Constitutively Active) FLT3_ITD->PI3K Ligand- independent FLT3_ITD->RAS Ligand- independent FLT3_ITD->JAK Ligand- independent Inhibitor This compound Inhibitor->FLT3 Inhibitor->FLT3_ITD AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation

Caption: FLT3 signaling pathway and point of inhibition.

Experimental_Workflow cluster_prep Preparation cluster_assay Primary Assay cluster_validation Target Validation cluster_analysis Data Analysis prep_inhibitor Prepare & Aliquot Inhibitor Stock (QC) cell_viability Cell Viability Assay (e.g., MV4-11, 72h) prep_inhibitor->cell_viability prep_cells Culture & Expand FLT3-mutant Cells prep_cells->cell_viability calc_ic50 Calculate IC50 cell_viability->calc_ic50 phospho_assay Phosphorylation Assay (e.g., Western Blot for p-FLT3) calc_ic50->phospho_assay downstream_analysis Analyze Downstream Signaling (p-STAT5, p-ERK) phospho_assay->downstream_analysis data_review Review Data & Compare to Controls downstream_analysis->data_review

Caption: General experimental workflow for Flt3 inhibitor evaluation.

Troubleshooting_Tree start Inconsistent Results? ic50_shift IC50 Shifted? start->ic50_shift Yes no_activity No Activity Observed? start->no_activity No ic50_shift->no_activity No check_compound Check Compound: - Prepare fresh stock - Verify storage ic50_shift->check_compound Yes check_target Verify Target Engagement: - Western for p-FLT3 no_activity->check_target Yes standardize_assay Standardize Assay: - Cell passage/density - Reagent lots check_compound->standardize_assay Still inconsistent check_controls Run Reference Compound standardize_assay->check_controls Still inconsistent check_assay_validity Check Assay Validity: - Positive/Negative Controls check_target->check_assay_validity No p-FLT3 inhibition consider_resistance Consider Resistance: - Use low passage cells - Sequence FLT3 gene check_assay_validity->consider_resistance Assay is valid

Caption: Troubleshooting decision tree for experimental variability.

References

Validation & Comparative

A Head-to-Head Preclinical Comparison of Quizartinib and Gilteritinib in FLT3-ITD Acute Myeloid Leukemia Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted therapies for Acute Myeloid Leukemia (AML) with FMS-like tyrosine kinase 3 internal tandem duplication (FLT3-ITD) mutations, quizartinib and gilteritinib have emerged as potent second-generation FLT3 inhibitors. While the originally requested comparison involved a compound identified as "Flt3-IN-19," an extensive search of scientific literature and databases did not yield any public data for a compound with this designation. Therefore, this guide provides a comprehensive preclinical comparison between quizartinib and another clinically relevant and well-characterized FLT3 inhibitor, gilteritinib. This comparison focuses on their performance in FLT3-ITD AML models, supported by experimental data and detailed methodologies.

Introduction to the Compared Agents

Quizartinib (AC220) is a highly potent and selective, oral FLT3 inhibitor.[1] It is classified as a type II inhibitor, meaning it preferentially binds to the inactive conformation of the FLT3 kinase.[2] This mechanism makes it particularly effective against FLT3-ITD mutations.[3]

Gilteritinib (ASP2215) is another potent, oral FLT3 inhibitor.[4] In contrast to quizartinib, gilteritinib is a type I inhibitor, capable of binding to both the active and inactive conformations of the FLT3 kinase.[2] This dual activity allows it to inhibit both FLT3-ITD and tyrosine kinase domain (TKD) mutations, the latter of which can be a mechanism of resistance to type II inhibitors.[4]

Performance Data in FLT3-ITD AML Models

The following tables summarize the quantitative data from preclinical studies comparing the efficacy of quizartinib and gilteritinib in cellular and in vivo models of FLT3-ITD positive AML.

Table 1: In Vitro Potency Against FLT3-ITD AML Cell Lines
Cell LineParameterQuizartinibGilteritinibReference
MOLM-14IC50 (Cell Viability)0.67 nM7.87 nM[5]
MV4-11IC50 (Cell Viability)0.40 nM-[5]
MOLM-13IC50 (Cell Viability)0.89 nM-[5]
Ba/F3 (FLT3-ITD)IC50 (Cell Growth)0.4 nM9.2 nM[6]
Ba/F3 (FLT3-wt)IC50 (Cell Growth)6.3 nM19.7 nM[6]
MOLM-14 (Midostaurin-resistant)IC50 (Cell Viability)3.61 - 9.23 nM29.08 - 49.31 nM[5]
Table 2: In Vivo Efficacy in FLT3-ITD AML Xenograft Models
Animal ModelTreatmentOutcomeReference
Mock MOLM-13 XenograftQuizartinib (3 mg/kg/day)96% tumor growth inhibition[7]
Mock MOLM-13 XenograftGilteritinib (30 mg/kg/day)97% tumor growth inhibition[7]
FL-expressing MOLM-13 XenograftQuizartinib (3 mg/kg/day)66% tumor growth inhibition[7]
FL-expressing MOLM-13 XenograftGilteritinib (30 mg/kg/day)95% tumor growth inhibition[7]
Midostaurin-resistant MOLM-14 XenograftQuizartinib (≥1 mg/kg)Tumor regression[5]
Midostaurin-resistant MOLM-14 XenograftGilteritinibNo significant antitumor effect[5]

Signaling Pathway Inhibition

Both quizartinib and gilteritinib function by inhibiting the constitutively active FLT3-ITD receptor, thereby blocking downstream signaling pathways crucial for the proliferation and survival of AML cells. These pathways primarily include the RAS/RAF/MEK/ERK, PI3K/AKT/mTOR, and JAK/STAT5 cascades. The diagram below illustrates the FLT3 signaling pathway and the points of inhibition for both drugs.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3_ITD FLT3-ITD RAS RAS FLT3_ITD->RAS PI3K PI3K FLT3_ITD->PI3K JAK JAK FLT3_ITD->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Quizartinib Quizartinib (Type II Inhibitor) Quizartinib->FLT3_ITD Inhibits (inactive conformation) Gilteritinib Gilteritinib (Type I Inhibitor) Gilteritinib->FLT3_ITD Inhibits (active & inactive)

Caption: FLT3-ITD signaling pathway and points of inhibition.

Experimental Methodologies

Detailed protocols for the key experiments cited in this guide are provided below to facilitate reproducibility and further research.

Biochemical FLT3 Kinase Assay

This assay is designed to measure the direct inhibitory activity of compounds on the FLT3 kinase.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT, 1 mM Na₃VO₄).

    • Dilute recombinant human FLT3 kinase (wild-type or ITD mutant) in the reaction buffer.

    • Prepare a substrate solution (e.g., Myelin Basic Protein [MBP] or a synthetic peptide substrate) in the reaction buffer.

    • Prepare an ATP solution in the reaction buffer.

    • Serially dilute the test compounds (quizartinib, gilteritinib) in DMSO and then in the reaction buffer.

  • Kinase Reaction:

    • In a 96-well plate, add the diluted test compounds.

    • Add the FLT3 kinase to each well.

    • Initiate the reaction by adding the substrate and ATP mixture.

    • Incubate the plate at 30°C for a specified time (e.g., 60-120 minutes).

  • Detection:

    • Stop the kinase reaction.

    • Quantify the amount of phosphorylated substrate using a suitable detection method, such as ADP-Glo™ Kinase Assay which measures ADP formation, or a fluorescence-based method like LanthaScreen™.[8]

  • Data Analysis:

    • Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.

    • Determine the IC50 value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding:

    • Culture FLT3-ITD positive AML cell lines (e.g., MOLM-14, MV4-11) in appropriate media.

    • Seed the cells in a 96-well plate at a density of 1,000 to 100,000 cells per well.[9]

    • Incubate the plate for 6 to 24 hours to allow cells to acclimate.[9]

  • Compound Treatment:

    • Prepare serial dilutions of quizartinib and gilteritinib in the culture medium.

    • Add the diluted compounds to the respective wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for a specified period (e.g., 48-72 hours).

  • MTT Addition and Incubation:

    • Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well.[10]

    • Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.[9]

  • Solubilization and Measurement:

    • Add 100 µL of a solubilization solution (e.g., 0.04M HCl in isopropanol) to each well to dissolve the formazan crystals.

    • Mix thoroughly to ensure complete solubilization.

    • Read the absorbance at 570 nm using a microplate reader.[9]

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Determine the IC50 values from the dose-response curves.

In Vivo AML Xenograft Model

This model is used to evaluate the antitumor efficacy of the inhibitors in a living organism.

Protocol:

  • Cell Preparation and Implantation:

    • Harvest FLT3-ITD positive AML cells (e.g., MOLM-13) from culture.

    • Resuspend the cells in a suitable medium or PBS.

    • Inject the cell suspension (e.g., 5 x 10⁶ cells) intravenously or subcutaneously into immunodeficient mice (e.g., NOD/SCID or NSG).

  • Tumor Growth and Monitoring:

    • Allow the tumors to establish and grow to a palpable size (for subcutaneous models) or until there is evidence of engraftment (for intravenous models), which can be monitored by bioluminescent imaging if cells are luciferase-tagged.

  • Drug Administration:

    • Randomize the mice into treatment and control groups.

    • Administer quizartinib, gilteritinib, or a vehicle control orally at the specified doses and schedule.

  • Efficacy Evaluation:

    • Measure tumor volume regularly (for subcutaneous models) or monitor disease burden through bioluminescence or flow cytometry of peripheral blood/bone marrow.

    • Monitor the body weight and overall health of the mice.

    • At the end of the study, euthanize the mice and collect tumors and/or tissues for further analysis (e.g., pharmacodynamics).

  • Data Analysis:

    • Calculate tumor growth inhibition for each treatment group compared to the control group.

    • Analyze survival data using Kaplan-Meier curves.

Experimental Workflow and Logical Comparison

The following diagrams illustrate a typical experimental workflow for comparing FLT3 inhibitors and the logical relationship of the comparison presented in this guide.

Experimental_Workflow cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies biochemical Biochemical Kinase Assay (IC50 determination) cellular Cell-based Assays (Viability, Apoptosis) biochemical->cellular signaling Signaling Pathway Analysis (Western Blot) cellular->signaling xenograft AML Xenograft Model signaling->xenograft efficacy Efficacy Assessment (Tumor Growth, Survival) xenograft->efficacy pd Pharmacodynamic Analysis efficacy->pd end Comparative Efficacy & Mechanism of Action pd->end start Compound Selection (Quizartinib vs. Gilteritinib) start->biochemical

Caption: A typical experimental workflow for comparing FLT3 inhibitors.

Logical_Comparison cluster_quizartinib Quizartinib cluster_gilteritinib Gilteritinib topic Comparison of FLT3 Inhibitors in FLT3-ITD AML Models q_moa Mechanism: Type II Inhibitor topic->q_moa g_moa Mechanism: Type I Inhibitor topic->g_moa q_invitro In Vitro: High Potency (sub-nM IC50) q_moa->q_invitro q_invivo In Vivo: Potent Antitumor Activity q_invitro->q_invivo comparison Key Differences q_invivo->comparison g_invitro In Vitro: Potent (nM IC50) g_moa->g_invitro g_invivo In Vivo: Potent Antitumor Activity g_invitro->g_invivo g_invivo->comparison conclusion Conclusion: Differential preclinical profiles suggest distinct clinical utilities. comparison->conclusion - Activity against TKD mutations - Efficacy in resistance models - Potency differences

Caption: Logical structure of the Quizartinib vs. Gilteritinib comparison.

Conclusion

This guide provides a detailed preclinical comparison of quizartinib and gilteritinib for the treatment of FLT3-ITD positive AML. Quizartinib demonstrates exceptional potency against FLT3-ITD, with sub-nanomolar IC50 values in cellular assays.[5] Gilteritinib, while also highly potent, exhibits a broader inhibitory profile that includes activity against FLT3-TKD mutations, which are a known mechanism of resistance to quizartinib.[4] In vivo studies confirm the potent antitumor activity of both agents, although gilteritinib may have an advantage in overcoming resistance mediated by the FLT3 ligand.[7] The choice between these inhibitors in a clinical setting may depend on the specific mutational profile of the patient's leukemia and their prior treatment history. The provided experimental protocols offer a foundation for further research and head-to-head comparisons of novel FLT3 inhibitors.

References

A Comparative Guide to Flt3-IN-19 and Gilteritinib Efficacy in FLT3-Mutated Acute Myeloid Leukemia

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical efficacy of two prominent FMS-like tyrosine kinase 3 (FLT3) inhibitors: Flt3-IN-19 and the FDA-approved drug, gilteritinib. The data presented is compiled from published research to assist in evaluating their potential for acute myeloid leukemia (AML) therapeutic development.

Introduction to FLT3 Inhibition in AML

Mutations in the FLT3 receptor are among the most common genetic alterations in acute myeloid leukemia (AML), occurring in approximately 30% of patients.[1] These mutations, primarily internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 signaling pathway, promoting uncontrolled cell proliferation and survival.[1][2] This makes FLT3 an attractive target for therapeutic intervention. Gilteritinib is a second-generation FLT3 inhibitor approved for relapsed or refractory FLT3-mutated AML, while this compound is a potent preclinical compound.[1][3]

Quantitative Efficacy Comparison

The following tables summarize the in vitro efficacy of this compound and gilteritinib from biochemical and cellular assays.

Inhibitor Biochemical Assay IC₅₀ (nM) Reference
This compound (Compound 50)0.213[4]
Gilteritinib0.29[5]

Table 1: Biochemical Potency Against FLT3 Kinase. The half-maximal inhibitory concentration (IC₅₀) represents the concentration of the inhibitor required to reduce the enzymatic activity of the FLT3 kinase by 50%.

Inhibitor Cellular Assay IC₅₀ (nM) Cell Line FLT3 Mutation Status Reference
This compound (Compound 50)16.1MV4-11FLT3-ITD[4]
Gilteritinib0.92MV4-11FLT3-ITD[2]
Gilteritinib2.9MOLM-13FLT3-ITD[2]

Table 2: Cellular Potency in FLT3-ITD AML Cell Lines. The half-maximal inhibitory concentration (IC₅₀) in cellular assays reflects the inhibitor's ability to suppress the proliferation of AML cells harboring the FLT3-ITD mutation.

In Vivo Efficacy

Gilteritinib has demonstrated significant anti-tumor activity in xenograft models of FLT3-ITD AML. In mice bearing MV4-11 tumors, oral administration of gilteritinib led to dose-dependent tumor regression, with near-complete regression observed at doses of 6 mg/kg/day and 10 mg/kg/day.[2] Furthermore, gilteritinib treatment significantly improved the survival of mice in both xenograft and intra-bone marrow transplantation models.[2]

This compound in vivo efficacy data from the primary publication is not extensively detailed, limiting a direct comparison with gilteritinib in this domain. Further studies would be required to fully assess its in vivo potential.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and experimental evaluation of these inhibitors, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor FLT3_mut Mutated FLT3 (ITD or TKD) RAS RAS FLT3_mut->RAS Activation PI3K PI3K FLT3_mut->PI3K STAT5 STAT5 FLT3_mut->STAT5 RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation STAT5->Proliferation

Caption: Constitutive FLT3 signaling in AML.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Biochemical Biochemical Assay (FLT3 Kinase Activity) Cellular Cellular Assay (AML Cell Viability) Biochemical->Cellular Xenograft AML Xenograft Model (Tumor Growth & Survival) Cellular->Xenograft Test Lead Compounds Inhibitor FLT3 Inhibitor (this compound or Gilteritinib) Inhibitor->Biochemical Determine IC₅₀ Inhibitor->Cellular Determine IC₅₀

Caption: Preclinical evaluation workflow for FLT3 inhibitors.

Experimental Protocols

Biochemical Kinase Assay (this compound)

The inhibitory activity of this compound against FLT3 kinase was determined using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay. The assay measures the phosphorylation of a ULight-labeled poly-GT substrate by the FLT3 enzyme. The reaction mixture, containing the FLT3 enzyme, the substrate, and ATP, was incubated with varying concentrations of this compound. The reaction was stopped, and a europium-labeled anti-phosphotyrosine antibody was added. The TR-FRET signal, proportional to the extent of substrate phosphorylation, was measured. The IC₅₀ values were calculated from the dose-response curves.[4]

Cellular Viability Assay (this compound)

The human AML cell line MV4-11, which harbors the FLT3-ITD mutation, was used to assess the cellular potency of this compound. Cells were seeded in 96-well plates and treated with a range of concentrations of the inhibitor for a specified period. Cell viability was measured using a CellTiter-Glo Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells. The IC₅₀ values were determined by analyzing the dose-dependent inhibition of cell proliferation.[4]

Biochemical Kinase Assay (Gilteritinib)

The inhibitory activity of gilteritinib was evaluated against a panel of tyrosine kinases using either a mobility shift assay (MSA) or a TK-ELISA. For FLT3, a dose range of gilteritinib was used to determine the IC₅₀ value. The assays were conducted according to the manufacturers' instructions.[2]

Cellular Viability Assay (Gilteritinib)

The effect of gilteritinib on the viability of MV4-11 and MOLM-13 cells, both expressing endogenous FLT3-ITD, was assessed using the CellTiter-Glo® Luminescent Cell Viability Assay. Cells were treated with gilteritinib for 5 days, and the IC₅₀ values were calculated based on the inhibition of cell growth.[2]

In Vivo Xenograft Model (Gilteritinib)

All animal experimental procedures were approved by the Institutional Animal Care and Use Committee. Nude mice were subcutaneously inoculated with MV4-11 cells. Once tumors reached a specified size, mice were randomized to receive either vehicle control or gilteritinib orally once daily for 28 days. Tumor volume was measured regularly to assess anti-tumor activity. For survival studies, treatment continued until a humane endpoint was reached.[2]

Conclusion

Both this compound and gilteritinib demonstrate potent inhibition of FLT3 kinase at the biochemical level. In cellular assays using the FLT3-ITD positive MV4-11 cell line, gilteritinib shows a significantly lower IC₅₀, suggesting greater potency in a cellular context. Gilteritinib has been extensively validated in preclinical in vivo models and has demonstrated clinical efficacy, leading to its FDA approval. While this compound shows promise as a highly potent biochemical inhibitor, further in vivo studies are necessary to fully elucidate its therapeutic potential in comparison to established agents like gilteritinib. This guide provides a foundational comparison to aid researchers in the strategic development of novel FLT3-targeted therapies for AML.

References

A Comparative Guide to the Selectivity of Flt3-IN-19 and Other FLT3 Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation and differentiation of hematopoietic stem cells.[1] Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and tyrosine kinase domain (TKD) mutations, are among the most common genetic alterations in acute myeloid leukemia (AML) and are associated with a poor prognosis.[1][2] This has led to the development of numerous small molecule inhibitors targeting the FLT3 kinase. This guide provides a comparative analysis of the selectivity profile of Flt3-IN-19, a novel FLT3 inhibitor, against other prominent FLT3 inhibitors: quizartinib, gilteritinib, sorafenib, and midostaurin.

This compound is part of a series of potent and selective FLT3 inhibitors developed to address the challenges of off-target effects and resistance seen with earlier-generation inhibitors. For the purpose of this guide, we will focus on the publicly available data for compounds from the same chemical series, specifically CHMFL-FLT3-122 and CHMFL-FLT3-362, which are representative of the this compound class.

Kinase Selectivity Profiles

The therapeutic efficacy and safety of kinase inhibitors are intrinsically linked to their selectivity. While potent on-target inhibition is desired, off-target activities can lead to adverse effects or, in some cases, beneficial polypharmacology. The following tables summarize the available quantitative data on the selectivity of this compound (represented by CHMFL compounds) and other FLT3 inhibitors.

Table 1: Biochemical Potency against FLT3 and Key Off-Targets
InhibitorFLT3 IC50 (nM)c-KIT IC50 (nM)BTK IC50 (nM)Selectivity (c-KIT/FLT3)Selectivity (BTK/FLT3)
This compound (CHMFL-FLT3-122) 40[3]559[3]421[3]~14-fold~10.5-fold
Quizartinib 3.3 (Kd)[1]>1000 (Kd)[1]->303-fold-
Gilteritinib -----
Sorafenib 59[4]68[4]-~1.2-fold-
Midostaurin -----

Note: Data for quizartinib is presented as Kd (dissociation constant) from a KINOMEscan assay, which is a measure of binding affinity. IC50 values represent the concentration of an inhibitor required to inhibit the activity of a kinase by 50%. A higher selectivity ratio indicates greater selectivity for FLT3 over the off-target kinase.

Table 2: Kinome-wide Selectivity Profile (% of Kinases Bound at 1µM)
Inhibitor% of Kinases Bound (at 1µM)Primary Targets (besides FLT3)
This compound (CHMFL-FLT3-122) Selective (screened against 468 kinases)[5]-
Quizartinib Highly Selective[1]KIT, PDGFR, RET
Gilteritinib Selective[6]AXL
Sorafenib Multi-targeted[4]RAF1, BRAF, VEGFR2, PDGFRβ, c-KIT
Midostaurin Multi-targeted[7]PKC, KIT, PDGFR, VEGFR2, SYK

Note: This table provides a qualitative summary of kinome-wide selectivity. "Selective" indicates that the inhibitor binds to a limited number of kinases, while "multi-targeted" suggests broader kinase inhibition.

A key finding for a related compound, CHMFL-FLT3-362, highlights its selectivity for the mutated form of FLT3. It demonstrated a 30-fold selectivity for FLT3-ITD mutants over wild-type FLT3 in biochemical assays, as well as significant selectivity over c-KIT.[8] This is a desirable characteristic as it may reduce the myelosuppressive side effects associated with the inhibition of both FLT3 and c-KIT.[8]

In a head-to-head comparison using a KINOMEscan assay against 404 nonmutant kinases, quizartinib and its active metabolite AC886 were found to be highly selective for FLT3.[1] In contrast, midostaurin, gilteritinib, and sorafenib showed broader activity, binding to a larger number of kinases.[1]

Signaling Pathways and Experimental Workflows

To understand the mechanism of action of these inhibitors, it is essential to visualize the FLT3 signaling pathway and the experimental workflows used to assess their efficacy.

FLT3 Signaling Pathway

Upon binding of its ligand (FL), the FLT3 receptor dimerizes and autophosphorylates, activating downstream signaling cascades such as the RAS/MAPK, PI3K/AKT, and STAT5 pathways. These pathways are crucial for cell proliferation, survival, and differentiation. In AML, mutations in FLT3 lead to constitutive, ligand-independent activation of these pathways.

FLT3_Signaling FLT3 Signaling Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation Differentiation Differentiation ERK->Differentiation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Cell Survival mTOR->Survival STAT5 STAT5 JAK->STAT5 STAT5->Proliferation STAT5->Survival

Caption: Simplified FLT3 signaling pathway in hematopoietic cells.

Experimental Workflow for Kinase Inhibition Assay

The determination of an inhibitor's potency (IC50) is a critical step in its characterization. The following diagram illustrates a typical workflow for a biochemical kinase assay.

Kinase_Assay_Workflow Kinase Inhibition Assay Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Analysis Reagents Prepare Reagents: - Kinase (FLT3) - Substrate - ATP - Inhibitor Dilutions Incubation Incubate Kinase, Substrate, ATP, and Inhibitor Reagents->Incubation Detection Measure Kinase Activity (e.g., Luminescence, Fluorescence) Incubation->Detection Analysis Calculate IC50 Value Detection->Analysis

Caption: General workflow for a biochemical kinase inhibition assay.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of experimental data. Below are representative protocols for determining kinase inhibitor selectivity.

KINOMEscan™ Competition Binding Assay

This assay is used to quantitatively measure the binding of a test compound to a large panel of kinases.

Principle: The KINOMEscan™ assay is based on a competition binding assay. A kinase-tagged phage, a test compound, and an immobilized ligand that binds to the active site of the kinase are the three main components. The test compound competes with the immobilized ligand for binding to the kinase. The amount of kinase-tagged phage bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the phage DNA. A lower amount of bound phage indicates stronger binding of the test compound to the kinase.[9]

Protocol:

  • Compound Preparation: Test compounds are typically prepared in DMSO at a concentration 100-fold higher than the final desired screening concentration.

  • Assay Plate Preparation: Kinase-tagged phages are mixed with the test compound in assay buffer.

  • Binding Reaction: The kinase-compound mixture is then added to a multi-well plate coated with the immobilized ligand. The plate is incubated to allow for binding to reach equilibrium.

  • Washing: Unbound phage is removed by washing the plate.

  • Elution and Quantification: The bound phage is eluted, and the amount of phage DNA is quantified by qPCR.

  • Data Analysis: The amount of kinase bound to the solid support is compared to a DMSO control. The results are typically reported as percent of control, where a lower percentage indicates stronger binding of the test compound. Dissociation constants (Kd) can be determined by running the assay with a range of compound concentrations.[1]

ADP-Glo™ Kinase Assay

This assay is a luminescent-based method to measure the activity of a kinase by quantifying the amount of ADP produced during the kinase reaction.

Principle: The ADP-Glo™ Kinase Assay is a two-step process. First, after the kinase reaction, an ADP-Glo™ Reagent is added to terminate the kinase reaction and deplete the remaining ATP. Second, a Kinase Detection Reagent is added to convert ADP to ATP and then measure the newly synthesized ATP in a luciferase reaction, which generates a luminescent signal that is proportional to the ADP produced and thus the kinase activity.

Protocol:

  • Reagent Preparation: Prepare kinase buffer, ATP solution, substrate solution, and serial dilutions of the inhibitor in DMSO.

  • Kinase Reaction:

    • Add 2.5 µL of the inhibitor solution or DMSO (vehicle control) to the wells of a 384-well plate.

    • Add 2.5 µL of a solution containing the FLT3 enzyme to each well.

    • Initiate the reaction by adding 5 µL of a solution containing the substrate and ATP.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well and incubate for 30-60 minutes at room temperature.

  • Data Acquisition: Measure the luminescence using a plate reader.

  • Data Analysis: The luminescent signal is plotted against the inhibitor concentration to determine the IC50 value.

Conclusion

The available data indicates that this compound and its related compounds are potent and selective inhibitors of FLT3. Notably, they exhibit significant selectivity over other kinases such as c-KIT and BTK, a feature that may translate to an improved safety profile by reducing the risk of myelosuppression. The development of third-generation inhibitors like CHMFL-FLT3-362, with selectivity for mutated FLT3-ITD over wild-type FLT3, represents a promising strategy to further enhance therapeutic efficacy while minimizing on-target toxicities in normal hematopoietic cells.

In comparison, while quizartinib is also highly selective for FLT3, other inhibitors like gilteritinib, sorafenib, and midostaurin have broader kinase inhibition profiles. This multi-targeted nature can contribute to both their therapeutic effects and their side-effect profiles. The choice of a particular FLT3 inhibitor for clinical use will depend on a careful consideration of its potency, selectivity, and the specific mutational status of the patient's leukemia. Further head-to-head comparative studies with comprehensive kinome profiling will be invaluable in fully elucidating the selectivity advantages of this compound and guiding its clinical development.

References

Validating Flt3-IN-19 Efficacy in Primary AML Samples: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Mutations in the FLT3 gene are among the most common genetic alterations in AML, occurring in approximately 30% of patients.[1][2][3] These mutations, which include internal tandem duplications (ITD) and tyrosine kinase domain (TKD) point mutations, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[1][4][5] Consequently, FLT3 has emerged as a critical therapeutic target in AML. This guide delves into the efficacy of prominent FLT3 inhibitors, presenting key data from studies on primary AML samples and clinical trials, alongside detailed experimental protocols for validation.

Comparative Efficacy of FLT3 Inhibitors

The landscape of FLT3 inhibitors is broadly categorized into first and second-generation agents, distinguished by their potency, specificity, and activity against resistance-conferring mutations. First-generation inhibitors, such as midostaurin, are multi-kinase inhibitors, while second-generation inhibitors like gilteritinib, quizartinib, and crenolanib exhibit greater selectivity for FLT3.

InhibitorTypeTarget MutationsKey Efficacy Data in AML
Gilteritinib Type IFLT3-ITD, FLT3-TKD- Median Overall Survival (OS) of 9.3 months vs 5.6 months for salvage chemotherapy in relapsed/refractory (R/R) FLT3-mutated AML (ADMIRAL trial).[6][7]- Complete Remission (CR) or CR with incomplete hematologic recovery (CRi) rate of 34% vs 15.3% for chemotherapy.[6]- Active against FLT3-TKD mutations that confer resistance to Type II inhibitors.[8]
Quizartinib Type IIFLT3-ITD- Median OS of 6.2 months vs 4.7 months for salvage chemotherapy in R/R FLT3-ITD AML (QuANTUM-R trial).[9]- Approved in combination with chemotherapy for newly diagnosed FLT3-ITD positive AML, showing a significant improvement in OS (median OS 31.9 months vs 15.1 months for placebo).[9][10]- Not active against most FLT3-TKD mutations.[11]
Crenolanib Type IFLT3-ITD, FLT3-TKD- Active against FLT3-ITD and D835 resistance mutations in primary AML blasts.[12][13]- In a phase II study of R/R AML patients with FLT3 mutations, the overall response rate was 47%.[14]- A phase II study in newly diagnosed FLT3-mutated AML in combination with chemotherapy showed an overall complete remission rate of 86%.[15]
Midostaurin Type I (Multi-kinase)FLT3-ITD, FLT3-TKD- Approved for newly diagnosed FLT3-mutated AML in combination with chemotherapy.[1]- The RATIFY trial showed a median OS of 74.7 months with midostaurin vs 25.6 months with placebo.[1]- Less potent and selective than second-generation inhibitors.[11]

Experimental Protocols for Efficacy Validation

To validate the efficacy of a novel FLT3 inhibitor like Flt3-IN-19 in primary AML samples, a series of in vitro experiments are essential. Below are detailed methodologies for key assays.

Cell Viability Assay (MTS Assay)

This assay determines the dose-dependent effect of the inhibitor on the proliferation of primary AML blasts.

  • Materials:

    • Ficoll-Paque PLUS

    • RPMI-1640 medium with 20% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, 10 ng/mL IL-3, 10 ng/mL SCF, 10 ng/mL TPO, 10 ng/mL FLT3-Ligand.

    • Primary AML patient bone marrow or peripheral blood samples.

    • FLT3 inhibitor stock solution (e.g., in DMSO).

    • 96-well plates.

    • CellTiter 96® AQueous One Solution Reagent (MTS).

    • Plate reader.

  • Protocol:

    • Isolate mononuclear cells from primary AML samples using Ficoll-Paque density gradient centrifugation.

    • Resuspend cells in culture medium and count viable cells using Trypan Blue exclusion.

    • Plate 5 x 10^4 to 1 x 10^5 cells per well in a 96-well plate.

    • Prepare serial dilutions of the FLT3 inhibitor and add to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Add 20 µL of MTS reagent to each well and incubate for an additional 2-4 hours.

    • Measure the absorbance at 490 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of cell growth).

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This assay quantifies the induction of apoptosis in primary AML cells following treatment with the FLT3 inhibitor.

  • Materials:

    • Primary AML cells cultured as described above.

    • FLT3 inhibitor.

    • Annexin V-FITC Apoptosis Detection Kit.

    • Flow cytometer.

  • Protocol:

    • Plate primary AML cells and treat with the FLT3 inhibitor at various concentrations (e.g., IC50 and 2x IC50) for 24-48 hours. Include a vehicle control.

    • Harvest the cells and wash twice with cold PBS.

    • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within 1 hour. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.

Western Blotting for FLT3 Signaling Pathway Analysis

This technique is used to assess the inhibition of FLT3 and its downstream signaling pathways.

  • Materials:

    • Primary AML cells.

    • FLT3 inhibitor.

    • Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.

    • BCA Protein Assay Kit.

    • SDS-PAGE gels, running buffer, and transfer buffer.

    • PVDF membrane.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (e.g., anti-phospho-FLT3, anti-total-FLT3, anti-phospho-STAT5, anti-total-STAT5, anti-phospho-ERK, anti-total-ERK, anti-Actin).

    • HRP-conjugated secondary antibodies.

    • Chemiluminescent substrate.

    • Imaging system.

  • Protocol:

    • Treat primary AML cells with the FLT3 inhibitor at various concentrations for a short duration (e.g., 2-4 hours) to observe changes in phosphorylation.

    • Lyse the cells in lysis buffer and quantify the protein concentration using a BCA assay.

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Analyze the band intensities to determine the extent of inhibition of FLT3 phosphorylation and downstream signaling molecules.

Visualizing Mechanisms and Workflows

To better understand the biological context and experimental design, the following diagrams illustrate the FLT3 signaling pathway, a typical experimental workflow, and a logical comparison of FLT3 inhibitors.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors FLT3 Inhibitors FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates STAT5 STAT5 FLT3->STAT5 Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Promotes AKT AKT PI3K->AKT AKT->Transcription Promotes STAT5->Transcription Promotes TypeI Type I Inhibitors (Gilteritinib, Crenolanib) TypeI->FLT3 Inhibit Active & Inactive Conformation TypeII Type II Inhibitors (Quizartinib) TypeII->FLT3 Inhibit Inactive Conformation

Caption: FLT3 Signaling Pathway and Points of Inhibition.

Experimental_Workflow cluster_assays Efficacy Assays start Primary AML Sample (Bone Marrow or Peripheral Blood) isolate Isolate Mononuclear Cells (Ficoll Gradient) start->isolate culture Culture Cells with Cytokines isolate->culture treat Treat with this compound (Dose-Response) culture->treat viability Cell Viability Assay (MTS, 72h) treat->viability apoptosis Apoptosis Assay (Annexin V, 48h) treat->apoptosis western Western Blot (p-FLT3, p-STAT5, p-ERK, 4h) treat->western analyze Data Analysis (IC50, % Apoptosis, Protein Levels) viability->analyze apoptosis->analyze western->analyze compare Compare with Benchmark Inhibitors (e.g., Gilteritinib) analyze->compare end Efficacy Profile of this compound compare->end

Caption: Experimental workflow for evaluating this compound efficacy.

Inhibitor_Comparison Flt3_IN_19 This compound (Novel Agent) Target Profile: ? Resistance Profile: ? Clinical Stage: Preclinical Gilteritinib Gilteritinib Target Profile: FLT3-ITD, FLT3-TKD Resistance Profile: Active against D835 mutations Clinical Stage: Approved for R/R AML Flt3_IN_19->Gilteritinib Compare Efficacy Quizartinib Quizartinib Target Profile: FLT3-ITD Resistance Profile: Inactive against TKD mutations Clinical Stage: Approved for newly diagnosed AML Flt3_IN_19->Quizartinib Compare Specificity Crenolanib Crenolanib Target Profile: FLT3-ITD, FLT3-TKD Resistance Profile: Active against D835 mutations Clinical Stage: Investigational Flt3_IN_19->Crenolanib Compare Resistance Coverage

Caption: Logical comparison of this compound with other inhibitors.

Conclusion

The validation of a novel FLT3 inhibitor such as this compound requires rigorous comparison against established agents. By employing standardized in vitro assays with primary AML samples, researchers can generate a robust dataset to position the new compound within the existing therapeutic landscape. The data on Gilteritinib, Quizartinib, and Crenolanib serve as critical benchmarks for assessing potency, specificity, and the ability to overcome known resistance mechanisms. This comparative approach is fundamental for the successful development of new, more effective therapies for FLT3-mutated AML.

References

Navigating Resistance: A Comparative Guide to Flt3-IN-19 and Other FLT3 Tyrosine Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and clinicians in the field of oncology, particularly those focused on Acute Myeloid Leukemia (AML), the emergence of resistance to targeted therapies is a significant hurdle. FMS-like tyrosine kinase 3 (FLT3) inhibitors have transformed the treatment landscape for patients with FLT3-mutated AML, yet the development of cross-resistance among different tyrosine kinase inhibitors (TKIs) complicates therapeutic strategies. This guide provides a comparative analysis of a novel preclinical FLT3 inhibitor, here represented by CHMFL-FLT3-362 as a surrogate for the likely intended "Flt3-IN-19," and other prominent TKIs, with a focus on their cross-resistance profiles.

Mechanism of Action and Resistance Landscape

FLT3 is a receptor tyrosine kinase crucial for the proliferation and differentiation of hematopoietic stem cells. Activating mutations, primarily internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD), lead to constitutive activation of downstream signaling pathways such as RAS/RAF/MAPK, JAK/STAT, and PI3K/AKT, driving leukemogenesis.

FLT3 inhibitors are broadly classified into two types based on their binding mode. Type I inhibitors (e.g., gilteritinib, crenolanib, midostaurin) bind to the active conformation of the kinase, enabling them to inhibit both FLT3-ITD and FLT3-TKD mutations. In contrast, Type II inhibitors (e.g., quizartinib, sorafenib) bind to the inactive conformation and are generally effective against FLT3-ITD but not FLT3-TKD mutations.[1][2]

Resistance to FLT3 inhibitors can be categorized as:

  • On-target resistance: Involves the acquisition of secondary mutations in the FLT3 gene itself. Common examples include mutations at the gatekeeper residue (F691L), which sterically hinders drug binding, and mutations in the activation loop (e.g., D835Y), which stabilize the active conformation, thereby reducing the efficacy of Type II inhibitors.[2][3]

  • Off-target resistance: Arises from the activation of bypass signaling pathways that circumvent the need for FLT3 signaling, such as through mutations in RAS/MAPK pathway components (e.g., NRAS, KRAS).[2][4]

The novel inhibitor CHMFL-FLT3-362 is an ATP-competitive inhibitor that has demonstrated high selectivity for FLT3-ITD mutants over wild-type FLT3 and the structurally similar cKIT kinase, which could potentially lead to reduced myelosuppression.

Comparative Efficacy and Cross-Resistance

The following tables summarize the in vitro efficacy of various FLT3 TKIs against different FLT3 mutations. This data is crucial for understanding potential cross-resistance patterns.

Table 1: In Vitro Activity of FLT3 TKIs Against FLT3-ITD

InhibitorCell LineIC50 / GI50 (nM)TKI Type
CHMFL-FLT3-362 MV4-1122Not Specified
MOLM-1321
MOLM-1442
Quizartinib MV4-110.31 ± 0.05Type II
MOLM-130.62 ± 0.03
MOLM-140.38 ± 0.06
Gilteritinib MOLM-14 (pre-resistance)24.38Type I
Midostaurin MOLM-13~23Type I
MV4-11~62

Data for CHMFL-FLT3-362 is presented as GI50, while data for other inhibitors is generally IC50. Direct comparison should be made with caution.

Table 2: Cross-Resistance Profile of FLT3 TKIs Against Common Resistance Mutations

MutationQuizartinib (Type II)Gilteritinib (Type I)Novel Inhibitors (Exemplar: CHMFL-FLT3-362)
FLT3-ITD SensitiveSensitiveSensitive
FLT3-TKD (D835Y) ResistantSensitiveData not available
FLT3 Gatekeeper (F691L) ResistantResistantData not available
FLT3-ITD + N701K SensitiveResistant (>400-fold increase in IC50)Data not available
Off-Target (NRAS mutation) ResistantPotential for reduced efficacyData not available

This table represents general sensitivity and resistance patterns based on multiple studies. Specific IC50 values can vary between experiments.

Signaling Pathways and Experimental Workflows

To visualize the interplay between FLT3 signaling, TKI inhibition, and resistance mechanisms, as well as the experimental workflow for assessing cross-resistance, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_ras_pathway RAS/MAPK Pathway cluster_pi3k_pathway PI3K/AKT Pathway cluster_jak_pathway JAK/STAT Pathway cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation TKI FLT3 TKI (e.g., this compound) TKI->FLT3 Inhibits Resistance Resistance Mutations Resistance->FLT3 On-Target (e.g., F691L, D835Y) Resistance->RAS Off-Target (e.g., NRAS activation)

Caption: FLT3 signaling and mechanisms of TKI resistance.

TKI_Cross_Resistance_Workflow cluster_assays Experimental Assays cluster_data Data Analysis start Start: AML Cell Lines (FLT3-ITD, FLT3-TKD, resistance mutations) biochemical Biochemical Kinase Assay (e.g., Z'-LYTE) start->biochemical cell_viability Cell Viability Assay (e.g., MTT) start->cell_viability western_blot Western Blot Analysis start->western_blot ic50 Determine IC50/GI50 Values biochemical->ic50 cell_viability->ic50 pathway_inhibition Assess Pathway Inhibition (p-FLT3, p-STAT5, etc.) western_blot->pathway_inhibition comparison Compare Cross-Resistance Profile of this compound vs. other TKIs ic50->comparison pathway_inhibition->comparison

Caption: Workflow for assessing TKI cross-resistance.

Experimental Protocols

Z'-LYTE™ Biochemical Kinase Assay

Objective: To determine the in vitro inhibitory activity of compounds against FLT3 kinase.

Principle: This assay uses a FRET-based peptide substrate. Kinase-mediated phosphorylation of the peptide protects it from cleavage by a development reagent. Inhibition of the kinase results in a higher proportion of cleaved, non-phosphorylated peptide, leading to a change in the FRET signal.

Protocol:

  • A kinase reaction is set up containing the FLT3 enzyme, a FRET-labeled peptide substrate, and ATP in a kinase buffer.

  • The test compound (e.g., this compound) is added at various concentrations.

  • The reaction is incubated to allow for phosphorylation.

  • A development reagent containing a site-specific protease is added. This protease cleaves only the non-phosphorylated peptides.

  • After incubation, the fluorescence is read at two wavelengths (e.g., 445 nm for coumarin and 520 nm for fluorescein).

  • The ratio of the two emission signals is calculated to determine the extent of phosphorylation and, consequently, the inhibitory activity of the compound.

  • IC50 values are calculated from the dose-response curves.

Cell Viability (MTT) Assay

Objective: To measure the cytotoxic or cytostatic effects of TKIs on AML cell lines.

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • AML cells (e.g., MV4-11, MOLM-14) are seeded in 96-well plates.

  • Cells are treated with a serial dilution of the TKI (e.g., this compound, gilteritinib, quizartinib) and incubated for a specified period (e.g., 72 hours).

  • Following incubation, MTT reagent is added to each well and incubated for 3-4 hours to allow for formazan crystal formation.

  • A solubilization solution (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • The absorbance is measured using a microplate reader at a wavelength of 570 nm.

  • Cell viability is expressed as a percentage of the untreated control, and GI50/IC50 values are determined from the dose-response curves.[5][6]

Western Blot Analysis for FLT3 Signaling

Objective: To assess the effect of TKIs on the phosphorylation status of FLT3 and its downstream signaling proteins.

Protocol:

  • AML cells are treated with the TKI at various concentrations for a defined period (e.g., 4 hours).

  • Cells are harvested and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein concentration in the lysates is determined using a BCA or Bradford assay.

  • Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.

  • The membrane is blocked (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

  • The membrane is incubated with primary antibodies specific for phosphorylated proteins (e.g., p-FLT3, p-STAT5, p-AKT, p-ERK) overnight at 4°C.

  • After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.

  • To ensure equal protein loading, the membrane is stripped and re-probed with antibodies against the total forms of the respective proteins or a housekeeping protein like β-actin or GAPDH.[7][8]

Conclusion

The landscape of FLT3 inhibitors is continually evolving, with novel agents like CHMFL-FLT3-362 offering the potential for improved selectivity and efficacy. However, the challenge of acquired resistance remains a critical area of investigation. Understanding the cross-resistance profiles of different TKIs is paramount for developing rational sequential and combination therapeutic strategies. While direct comparative data for this compound (represented by CHMFL-FLT3-362) against a full panel of resistance mutations is not yet available, its high selectivity for FLT3-ITD provides a promising foundation. Further preclinical studies are necessary to fully characterize its activity against known resistance-conferring mutations and to position it effectively within the existing armamentarium of FLT3-targeted therapies.

References

A Head-to-Head Comparison of Flt3-IN-19 and Crenolanib: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

A comparative analysis of two FMS-like tyrosine kinase 3 (FLT3) inhibitors, Flt3-IN-19 and crenolanib, is presented for researchers, scientists, and drug development professionals. This guide provides a detailed overview of their known biochemical and cellular activities, with a focus on their potential applications in Acute Myeloid Leukemia (AML) research.

Disclaimer: A direct, comprehensive head-to-head comparison of this compound and crenolanib is challenging due to the limited publicly available data for this compound. While crenolanib has been extensively characterized in preclinical and clinical studies, this compound appears to be a research compound with sparse documentation in the public domain. This guide summarizes the available information on both compounds to facilitate an initial assessment.

Introduction to FLT3 Inhibition in AML

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations in the FLT3 gene, particularly internal tandem duplications (ITD) and point mutations in the tyrosine kinase domain (TKD), are among the most common genetic alterations in AML, occurring in approximately 30% of patients. These mutations lead to constitutive activation of the FLT3 signaling pathway, driving leukemogenesis and are associated with a poor prognosis. Consequently, FLT3 has emerged as a key therapeutic target in AML.

This compound: A Potent but Poorly Characterized Inhibitor

This compound is described as a potent and selective FLT3 inhibitor. The publicly available information on this compound is limited, primarily originating from commercial suppliers.

Mechanism of Action: The precise mechanism of action, including whether it is a Type I or Type II inhibitor, has not been detailed in accessible literature.

Target Profile: While designated as a selective FLT3 inhibitor, a comprehensive kinase selectivity profile for this compound is not publicly available.

Efficacy Data: A single reported IC50 value of 0.213 nM against FLT3 suggests high potency in a biochemical assay. However, no data from cellular assays on AML cell lines with different FLT3 mutation statuses or in vivo efficacy data from animal models have been found in the public domain.

Crenolanib: A Well-Characterized Type I FLT3 Inhibitor

Crenolanib is an orally bioavailable benzimidazole that acts as a potent and selective Type I inhibitor of class III receptor tyrosine kinases, primarily targeting FLT3, Platelet-Derived Growth Factor Receptor Alpha (PDGFRα), and PDGFRβ.[1][2] As a Type I inhibitor, crenolanib binds to the active conformation of the kinase, enabling it to inhibit both wild-type and mutant forms of FLT3.[1][3]

Mechanism of Action: Crenolanib binds to the ATP-binding pocket of the active 'DFG-in' conformation of the FLT3 kinase, preventing its phosphorylation and the subsequent activation of downstream signaling pathways.[1][3]

Target Profile and Efficacy: Crenolanib has been extensively studied and has demonstrated potent activity against wild-type FLT3, FLT3-ITD mutations, and, notably, against resistance-conferring D835 mutations within the tyrosine kinase domain, which are common mechanisms of resistance to Type II FLT3 inhibitors.[2][4][5] It has shown efficacy in various preclinical models, including AML cell lines and patient-derived xenografts, and has been investigated in clinical trials.[5][6][7]

Data Presentation

The following tables summarize the available quantitative data for this compound and crenolanib. The disparity in the amount of data reflects the difference in the public characterization of these two compounds.

Table 1: Biochemical Activity of this compound and Crenolanib against FLT3

InhibitorTargetIC50 / KdAssay TypeReference
This compound FLT30.213 nM (IC50)Not SpecifiedCommercial Supplier
Crenolanib FLT3 (Wild-Type)0.15 nM (Kd)Binding Assay[5]
FLT3-ITD0.74 nM (Kd)Binding Assay[2]
FLT3-D835H0.4 nM (Kd)Binding Assay[2]
FLT3-D835Y0.18 nM (Kd)Binding Assay[2]
FLT3 Autophosphorylation (in cells)~2 nM (IC50)Immunoblot[4]

Table 2: Cellular Activity of Crenolanib in AML Cell Lines

Cell LineFLT3 StatusIC50Assay TypeReference
MV4-11FLT3-ITD1.3 nMCell Viability[5]
MOLM-13FLT3-ITD4.9 nMCell Viability[5]
Molm14FLT3-ITD7 nMMTT Assay[2]
MV411FLT3-ITD8 nMMTT Assay[2]

Table 3: Kinase Selectivity of Crenolanib

Kinase% Inhibition @ 100 nMReference
FLT3>90%[4]
PDGFRα>90%[4]
PDGFRβ>90%[4]
c-KIT<50%[4]
Numerous other kinasesMinimal Inhibition[4]

Signaling Pathway and Experimental Workflow Diagrams

To visualize the context of FLT3 inhibition and the methodologies used for inhibitor characterization, the following diagrams are provided.

FLT3_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors FLT3 Ligand FLT3 Ligand FLT3 FLT3 Receptor FLT3 Ligand->FLT3 Binds and activates STAT5 STAT5 FLT3->STAT5 Phosphorylates PI3K PI3K FLT3->PI3K Activates RAS RAS FLT3->RAS Activates Proliferation Cell Proliferation & Survival STAT5->Proliferation Apoptosis Inhibition of Apoptosis STAT5->Apoptosis AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation mTOR->Apoptosis RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation ERK->Apoptosis Crenolanib Crenolanib Crenolanib->FLT3 Inhibit This compound This compound This compound->FLT3 Inhibit

Caption: Simplified FLT3 signaling pathway in AML and points of inhibition.

Caption: General experimental workflow for characterizing FLT3 inhibitors.

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of FLT3 inhibitors are provided below.

Biochemical Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a time-resolved fluorescence resonance energy transfer (TR-FRET)-based assay to measure the binding affinity of an inhibitor to a kinase.

  • Reagent Preparation:

    • Prepare a 3X solution of the test inhibitor (this compound or crenolanib) in kinase buffer.

    • Prepare a 3X solution of the FLT3 kinase and a Europium-labeled anti-tag antibody mixture in kinase buffer.

    • Prepare a 3X solution of an Alexa Fluor™ 647-labeled kinase tracer (an ATP-competitive ligand) in kinase buffer.

  • Assay Procedure:

    • In a 384-well plate, add 5 µL of the 3X test inhibitor solution to each well.

    • Add 5 µL of the 3X kinase/antibody mixture to each well.

    • Add 5 µL of the 3X tracer solution to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition:

    • Read the plate on a TR-FRET-compatible plate reader. Excite at 340 nm and measure emission at 615 nm (Europium donor) and 665 nm (Alexa Fluor™ 647 acceptor).

    • Calculate the emission ratio (665 nm / 615 nm).

  • Data Analysis:

    • The emission ratio is proportional to the amount of tracer bound to the kinase.

    • Plot the emission ratio against the logarithm of the inhibitor concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which represents the concentration of inhibitor required to displace 50% of the tracer.

Cell Viability Assay (MTT Assay)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding:

    • Seed AML cells (e.g., MV4-11, MOLM-13) in a 96-well plate at a density of 5 x 10^4 cells/well in 100 µL of culture medium.

    • Incubate the plate at 37°C in a 5% CO2 incubator for 24 hours.

  • Compound Treatment:

    • Prepare serial dilutions of this compound or crenolanib in culture medium.

    • Add the desired concentrations of the inhibitors to the wells. Include a vehicle control (e.g., DMSO).

    • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

  • Solubilization and Absorbance Reading:

    • Add 100 µL of solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

    • Incubate the plate overnight at 37°C.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the GI50 (concentration for 50% growth inhibition).

In Vivo AML Xenograft Model

This protocol describes the establishment of a human AML xenograft model in immunodeficient mice to evaluate the in vivo efficacy of FLT3 inhibitors.

  • Animal Model:

    • Use immunodeficient mice, such as NOD/SCID/IL2rγ^null^ (NSG) mice, which are suitable for engrafting human hematopoietic cells.

  • Cell Line Preparation and Injection:

    • Culture a human AML cell line harboring an FLT3 mutation (e.g., MV4-11) under standard conditions.

    • Harvest and resuspend the cells in a sterile, serum-free medium or PBS.

    • Inject 1 x 10^6 to 5 x 10^6 cells intravenously (i.v.) via the tail vein into each mouse.

  • Tumor Engraftment and Monitoring:

    • Monitor the mice for signs of disease progression, such as weight loss, ruffled fur, and hind-limb paralysis.

    • Engraftment can be monitored by periodic peripheral blood sampling and flow cytometry analysis for the presence of human CD45+ cells. If using a cell line engineered to express a reporter like luciferase, tumor burden can be monitored non-invasively by bioluminescence imaging.

  • Drug Treatment:

    • Once engraftment is confirmed (e.g., ~1-5% human CD45+ cells in peripheral blood), randomize the mice into treatment and control groups.

    • Administer crenolanib (e.g., 30 mg/kg, orally, twice daily) or vehicle control for a specified duration (e.g., 21 days).

  • Efficacy Evaluation:

    • Monitor tumor burden throughout the treatment period.

    • At the end of the study, or when mice show signs of terminal illness, euthanize the animals and collect tissues (bone marrow, spleen, liver) for analysis of leukemic infiltration by flow cytometry or immunohistochemistry.

    • Primary efficacy endpoints typically include overall survival and reduction in tumor burden.

Conclusion

While this compound is presented as a highly potent FLT3 inhibitor based on its IC50 value, the lack of comprehensive, publicly available data on its broader selectivity, cellular activity against various FLT3 mutations, and in vivo efficacy prevents a direct and meaningful comparison with the extensively characterized FLT3 inhibitor, crenolanib.

Crenolanib has demonstrated significant promise as a Type I inhibitor with potent activity against both FLT3-ITD and resistance-conferring TKD mutations, a critical advantage over many Type II inhibitors. Its preclinical and clinical data provide a strong rationale for its continued development in the treatment of FLT3-mutated AML.

For this compound to be considered a viable alternative or a tool for comparative studies, further in-depth characterization is necessary. Researchers are encouraged to conduct and publish studies on its kinase selectivity, cellular effects on a panel of AML cell lines with diverse FLT3 mutation statuses, and its efficacy and toxicity in in vivo models. Such data would be invaluable for the research community to accurately position this compound in the landscape of FLT3 inhibitors.

References

Comparative Analysis of the Novel FLT3 Inhibitor FF-10101 Against Known Resistance Mutations

Author: BenchChem Technical Support Team. Date: November 2025

A Guide for Researchers and Drug Development Professionals

Introduction

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase frequently mutated in acute myeloid leukemia (AML), making it a key therapeutic target. The development of FLT3 inhibitors has significantly advanced AML treatment; however, the emergence of resistance mutations poses a substantial clinical challenge. This guide provides a comparative analysis of the novel, irreversible FLT3 inhibitor, FF-10101, against established first and second-generation inhibitors, focusing on their efficacy against clinically relevant resistance mutations.

It is important to note that a search for "Flt3-IN-19" did not yield any publicly available information on a compound with this designation. Therefore, this guide focuses on FF-10101 as a representative next-generation FLT3 inhibitor with extensive preclinical data.

I. Overview of FLT3 Inhibitors and Resistance

FLT3 inhibitors are broadly classified into two types based on their binding mode to the kinase domain. Type I inhibitors bind to the active "DFG-in" conformation of the kinase, while Type II inhibitors bind to the inactive "DFG-out" conformation. Resistance to FLT3 inhibitors can arise from on-target secondary mutations within the FLT3 kinase domain, most notably at the activation loop (e.g., D835Y) and the gatekeeper residue (F691L).

II. Comparative Efficacy Against FLT3 Resistance Mutations

The following table summarizes the in vitro potency (IC50/GI50 values) of FF-10101, gilteritinib (a Type I inhibitor), quizartinib (a Type II inhibitor), and sorafenib (a multi-kinase inhibitor with Type II FLT3 activity) against wild-type FLT3 and common resistance mutations. Lower values indicate higher potency.

FLT3 Variant FF-10101 (GI50, nM) Gilteritinib (IC50, nM) Quizartinib (IC50, nM) Sorafenib (IC50, nM)
FLT3-ITD 0.43 - 2.4[1][2]0.7 - 1.8[3]~1.7[4]~2.8[5]
FLT3-ITD + D835Y 0.43 - 6.1[1]Potent activity retained[3]Resistant (>1000)[6][7]Resistant[4]
FLT3-ITD + F691L ~8-fold less potent than ITD[5]~14-fold less potent than ITD[5]Resistant[6]Data not readily available
FLT3-D835Y (TKD) 0.16[8]Potent activity retained[3]Resistant[4]Less potent than against ITD[5]

Key Findings:

  • FF-10101 demonstrates potent activity against both FLT3-ITD and the D835Y tyrosine kinase domain (TKD) mutation, a common resistance mechanism to Type II inhibitors like quizartinib and sorafenib.[1][9] It also retains significant activity against the F691L gatekeeper mutation.[10]

  • Gilteritinib , a Type I inhibitor, is effective against both ITD and D835 mutations but shows reduced potency against the F691L mutation.[3][5]

  • Quizartinib , a potent Type II inhibitor, is highly active against FLT3-ITD but loses efficacy against D835 mutations.[4][7]

  • Sorafenib , an early multi-kinase inhibitor, is active against FLT3-ITD but is also rendered ineffective by D835 mutations.[4][5]

III. Experimental Protocols

A. Cell Viability Assay (MTS/MTT Assay)

This assay is used to determine the concentration of an inhibitor that reduces cell viability by 50% (GI50 or IC50).

Protocol:

  • Cell Seeding: Plate FLT3-mutant cell lines (e.g., MV4-11, MOLM-13, or Ba/F3 cells engineered to express specific FLT3 mutations) in 96-well plates at a density of 5,000-10,000 cells per well in appropriate culture medium.[11]

  • Inhibitor Treatment: Add serial dilutions of the FLT3 inhibitors (e.g., FF-10101, gilteritinib, quizartinib, sorafenib) to the wells. Include a vehicle control (e.g., DMSO).[12]

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.[11][12]

  • Reagent Addition: Add MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) or MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent to each well according to the manufacturer's instructions.[11][12]

  • Incubation and Measurement: Incubate for 1-4 hours to allow for the conversion of the tetrazolium salt to formazan by metabolically active cells. Measure the absorbance at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[11]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curves to determine the GI50/IC50 values.

B. Western Blotting for FLT3 Phosphorylation

This method is used to assess the direct inhibitory effect of the compounds on FLT3 autophosphorylation.

Protocol:

  • Cell Treatment: Seed FLT3-mutant cells and treat with various concentrations of the FLT3 inhibitors for a short period (e.g., 1-4 hours).[13][14]

  • Cell Lysis: Harvest the cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation.[13]

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein from each sample by SDS-polyacrylamide gel electrophoresis and transfer the proteins to a PVDF membrane.[13]

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

    • Incubate the membrane with a primary antibody specific for phosphorylated FLT3 (p-FLT3), for example, at Tyr591.[15][16]

    • Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.[14]

  • Stripping and Re-probing: Strip the membrane and re-probe with an antibody for total FLT3 to ensure equal protein loading.[13]

  • Densitometry Analysis: Quantify the band intensities to determine the extent of phosphorylation inhibition.

IV. Visualizations

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus cluster_inhibitors FLT3 Inhibitors cluster_mutations Resistance Mutations FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Expression (Proliferation, Survival) ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation TypeI Type I (Gilteritinib) TypeI->FLT3 Active 'DFG-in' TypeII Type II (Quizartinib) TypeII->FLT3 Inactive 'DFG-out' Irreversible Irreversible (FF-10101) Irreversible->FLT3 Covalent Bond D835 D835 D835->TypeII Confers Resistance F691L F691L F691L->TypeI Reduces Potency

Caption: FLT3 signaling pathways and inhibitor binding sites.

Experimental_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis and Comparison Cell_Lines Select FLT3-mutant cell lines (e.g., MV4-11) or engineered Ba/F3 cells Viability_Assay Cell Viability Assay (MTS/MTT) Cell_Lines->Viability_Assay Phospho_Assay FLT3 Phosphorylation Assay (Western Blot) Cell_Lines->Phospho_Assay Inhibitors Prepare serial dilutions of FLT3 inhibitors (FF-10101, Gilteritinib, etc.) Inhibitors->Viability_Assay Inhibitors->Phospho_Assay IC50_Determination Determine IC50/GI50 values from dose-response curves Viability_Assay->IC50_Determination Phospho_Inhibition Quantify inhibition of FLT3 phosphorylation Phospho_Assay->Phospho_Inhibition Comparison Comparative Efficacy Analysis IC50_Determination->Comparison Phospho_Inhibition->Comparison

Caption: Workflow for evaluating FLT3 inhibitor efficacy.

V. Conclusion

The emergence of resistance mutations remains a significant hurdle in the long-term efficacy of FLT3 inhibitors. Novel agents like FF-10101, with its irreversible binding mechanism and potent activity against a broad range of resistance mutations, represent a promising strategy to overcome this challenge.[9][17] This guide provides a framework for comparing the preclinical activity of different FLT3 inhibitors, which is essential for the rational design of future clinical trials and the development of more effective therapeutic strategies for FLT3-mutated AML.

References

In Vivo Validation of Flt3-IN-19 (UNC2025) Anti-Leukemic Activity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the in vivo anti-leukemic activity of Flt3-IN-19, identified as UNC2025, a dual FMS-like tyrosine kinase 3 (FLT3) and Mer tyrosine kinase (MERTK) inhibitor. Its performance is evaluated against established FLT3 inhibitors used in the treatment of acute myeloid leukemia (AML), including midostaurin, gilteritinib, sorafenib, and quizartinib. This document synthesizes experimental data from preclinical in vivo studies to offer an objective comparison of these compounds.

Executive Summary

FMS-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that, when mutated, becomes a critical driver in the pathogenesis of acute myeloid leukemia (AML), correlating with a poor prognosis.[1][2] This has led to the development of targeted FLT3 inhibitors. This compound (UNC2025) is a potent, orally bioavailable dual inhibitor of FLT3 and MERTK.[3][4] Preclinical in vivo studies demonstrate its significant anti-leukemic effects, including reduction in tumor burden and prolonged survival in xenograft models of leukemia.[5][6] This guide compares the in vivo efficacy of UNC2025 with first and second-generation FLT3 inhibitors, providing a framework for evaluating its potential as a therapeutic agent.

Comparative In Vivo Efficacy of FLT3 Inhibitors

The following table summarizes the in vivo anti-leukemic activity of UNC2025 (this compound) and other selected FLT3 inhibitors from various preclinical studies.

CompoundAnimal ModelCell LineDosing RegimenKey OutcomesCitation(s)
UNC2025 (this compound) NSG MicePatient-derived AML75 mg/kg, daily oral gavageInduced disease regression and prolonged median survival from 19.5 to 39 days.[7][8]
UNC2025 (this compound) Orthotopic B-ALL xenograft69775 mg/kg, daily oral gavageIncreased median survival from 27 to 70 days in a minimal residual disease model.[6]
Midostaurin SKNO-1-luc+ xenograftSKNO-180 mg/kgSignificantly lowered leukemia burden and increased median survival.[9]
Midostaurin OCI-AML3-luc+ xenograftOCI-AML3100 mg/kgSignificantly lowered leukemia burden and increased median survival.[9]
Gilteritinib MV4-11 xenograftMV4-1130 mg/kg, once daily oralInhibited tumor growth by 97%.[10]
Gilteritinib JIH5 xenograftJIH510 mg/kg, dailySignificantly reduced leukemia progression and prolonged survival.[11]
Sorafenib AML xenograftNot specified60 mg/kg, twice dailyProlonged median survival to 46 days compared to 19 days in control.[12][13]
Quizartinib MV4-11 xenograftMV4-113 mg/kg, once daily oralInhibited tumor growth by 96%.[10]
Quizartinib MV4-11 xenograftMV4-11Not specifiedPotent antitumor activity observed.[14]

Experimental Protocols

Detailed methodologies for the key in vivo experiments cited in this guide are provided below to facilitate reproducibility and critical evaluation.

UNC2025 (this compound) In Vivo Xenograft Study[7][8][15]
  • Animal Model: NOD/SCID/gamma (NSG) mice.

  • Cell Lines: Patient-derived AML cells (MERTK-expressing AML-123009) or 697 B-ALL cells expressing firefly luciferase.

  • Cell Inoculation: For the patient-derived model, mononuclear cells were inoculated into NSGS mice. For the 697 cell line model, cells were inoculated via tail vein injection.

  • Drug Administration: UNC2025 was administered once daily via oral gavage at a dose of 75 mg/kg.

  • Monitoring and Endpoints: Disease progression was monitored by detecting human CD45+ leukemic blasts in peripheral blood, bone marrow, and spleen via flow cytometry. For luciferase-expressing cells, tumor burden was assessed by bioluminescence imaging. The primary endpoint was overall survival.

Midostaurin In Vivo Xenograft Study[9]
  • Animal Model: Not specified.

  • Cell Lines: SKNO-1-luc+ and OCI-AML3-luc+ AML cells.

  • Drug Administration: Midostaurin was administered at 80 mg/kg for the SKNO-1 model and 100 mg/kg for the OCI-AML3 model.

  • Monitoring and Endpoints: Leukemia burden was quantified as a function of bioluminescence. The primary endpoint was median survival.

Gilteritinib In Vivo Xenograft Study[10][16]
  • Animal Model: Nude mice.

  • Cell Lines: MV4-11 or MOLM-13 cells (FLT3-ITD positive). For studies on FLT3 ligand effects, MOLM-13 cells were engineered to overexpress the ligand.

  • Cell Inoculation: Cells were subcutaneously inoculated into the flank of the mice.

  • Drug Administration: Gilteritinib was administered orally once daily at doses ranging from 10 mg/kg to 30 mg/kg.

  • Monitoring and Endpoints: Tumor volume was measured to assess antitumor activity. Inhibition of phospho-FLT3 and phospho-STAT5 was also analyzed to confirm in vivo target engagement.

Sorafenib In Vivo Xenograft Study[12][13]
  • Animal Model: NOD-SCID-IL2Rγnull mice.

  • Cell Lines: Human AML cell lines.

  • Drug Administration: Sorafenib was administered at 60 mg/kg twice daily. In combination studies, cytarabine was also administered.

  • Monitoring and Endpoints: The primary endpoint was median survival.

Quizartinib In Vivo Xenograft Study[10][14]
  • Animal Model: Mice bearing MV4-11 tumors.

  • Cell Lines: MV4-11 (FLT3-ITD positive).

  • Drug Administration: Quizartinib was administered orally once daily at a dose of 3 mg/kg.

  • Monitoring and Endpoints: Tumor volume and changes in body weight were monitored.

Visualizing Molecular Pathways and Experimental Design

FLT3 Signaling Pathway

Mutated FLT3 leads to the constitutive activation of several downstream signaling pathways that drive cell proliferation and survival in AML.[5][15][16] The diagram below illustrates the key pathways involved.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS PI3K PI3K FLT3->PI3K JAK JAK FLT3->JAK RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Experimental_Workflow A AML Cell Culture (e.g., MV4-11, MOLM-13) B Cell Inoculation into Immunocompromised Mice A->B C Tumor Establishment & Randomization B->C D Treatment Initiation (FLT3 Inhibitor vs. Vehicle) C->D E Monitoring (Tumor Volume, Bioluminescence, Survival) D->E F Endpoint Analysis (Efficacy & Toxicity Assessment) E->F

References

Assessing the Therapeutic Window of Flt3 Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The development of targeted therapies against FMS-like tyrosine kinase 3 (FLT3) has marked a significant advancement in the treatment of Acute Myeloid Leukemia (AML), particularly for patients harboring FLT3 mutations. A critical aspect of drug development is the assessment of the therapeutic window, which represents the dosage range that maximizes therapeutic efficacy while minimizing toxicity. This guide provides a comparative analysis of the therapeutic window for prominent FLT3 inhibitors, with a focus on gilteritinib, and its comparison with quizartinib and midostaurin.

Comparative Efficacy and Potency of FLT3 Inhibitors

The efficacy of a FLT3 inhibitor is initially determined by its ability to inhibit the kinase activity of both wild-type and mutated FLT3, and its potency in killing leukemia cells expressing these mutations. This is often quantified by the half-maximal inhibitory concentration (IC50).

InhibitorTargetIC50 (nM)Cell LineReference
Gilteritinib FLT30.29Kinase Assay[1]
FLT3-ITD0.7 - 1.8Molm14, MV4-11[2]
FLT3-D835Y1.1Ba/F3[2]
FLT3 (wild-type)5Kinase Assay[2]
FLT3-ITD expressing Ba/F39.2Ba/F3[3]
FLT3-wt expressing Ba/F319.7Ba/F3[3]
Quizartinib FLT3-ITD0.4 - 0.89MV4-11, MOLM-13, MOLM-14[4]
FLT3-ITD expressing Ba/F30.4Ba/F3[3]
FLT3-wt expressing Ba/F36.3Ba/F3[3]
Midostaurin FLT3-ITD expressing Ba/F34.2Ba/F3[3]
FLT3-wt expressing Ba/F328.5Ba/F3[3]
MOLM-13~200MOLM-13[5][6]

Off-Target Activity and Safety Profile

A wider therapeutic window is associated with higher selectivity for the target kinase over other kinases, which can minimize off-target toxicities.

InhibitorOff-Target KinasesCommon Adverse Events (Grade ≥3)Reference
Gilteritinib AXL, c-KIT (weak)Anemia, febrile neutropenia, thrombocytopenia, sepsis, pneumonia, elevated liver enzymes (AST/ALT).[7][8][9][1][10]
Quizartinib c-KITQT prolongation, febrile neutropenia, hypokalemia, pneumonia, neutropenia.[11][12][13][14][11]
Midostaurin PKC, PDGFR, c-KIT, VEGFR-2, SYKFebrile neutropenia, nausea, stomatitis, prolonged QT interval, elevated liver enzymes, sepsis.[15][16][17][18][18][19][20][21]

Experimental Protocols

Kinase Inhibition Assay: Biochemical assays, such as the ADP-Glo kinase assay, are used to determine the direct inhibitory effect of a compound on the kinase activity of purified wild-type and mutant FLT3 enzymes. The assay measures the amount of ADP produced during the kinase reaction, which is inversely proportional to the inhibitory activity of the compound. The IC50 value is calculated from a dose-response curve.

Cell Proliferation and Viability Assays: Human leukemia cell lines endogenously expressing FLT3 mutations (e.g., MV4-11, MOLM-13) or engineered cell lines (e.g., Ba/F3) are used. Cells are treated with a range of inhibitor concentrations for a defined period (e.g., 72 hours). Cell viability is assessed using methods like the Alamar Blue assay or MTT assay. The IC50 value, representing the concentration at which 50% of cell growth is inhibited, is then determined.

Western Blot Analysis for Phospho-FLT3 Inhibition: To confirm the mechanism of action, cells are treated with the inhibitor for a short period (e.g., 1-2 hours). Cell lysates are then subjected to western blotting using antibodies specific for phosphorylated FLT3 (p-FLT3) and total FLT3. A reduction in the p-FLT3 signal relative to the total FLT3 signal indicates target engagement and inhibition of the signaling pathway.

In Vivo Xenograft Models: To assess in vivo efficacy and toxicity, immunodeficient mice are implanted with human AML cell lines. Once tumors are established, mice are treated with the inhibitor at various doses. Tumor volume is monitored over time to determine anti-tumor activity. Concurrently, animal weight, behavior, and blood counts are monitored to assess toxicity.

Visualizing Pathways and Workflows

FLT3_Signaling_Pathway FLT3 Signaling Pathway and Inhibitor Action cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor RAS RAS FLT3->RAS Activates PI3K PI3K FLT3->PI3K Activates JAK JAK FLT3->JAK Activates RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Gilteritinib Gilteritinib (Type I) Gilteritinib->FLT3 Inhibits (Active/Inactive) Quizartinib Quizartinib (Type II) Quizartinib->FLT3 Inhibits (Inactive)

Caption: FLT3 signaling pathway and points of inhibition.

Therapeutic_Window_Workflow Experimental Workflow for Therapeutic Window Assessment cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_clinical Clinical Assessment Kinase_Assay Biochemical Kinase Assay (IC50 vs FLT3 & off-targets) Cell_Assay Cell-Based Assays (AML vs. normal cells) Kinase_Assay->Cell_Assay Potency & Selectivity Efficacy_Studies Xenograft Efficacy Studies (Tumor Growth Inhibition) Cell_Assay->Efficacy_Studies Candidate Selection Phase_I Phase I Trials (Safety & Pharmacokinetics) Efficacy_Studies->Phase_I Toxicity_Studies Toxicology Studies (Maximum Tolerated Dose) Toxicity_Studies->Phase_I Phase_II_III Phase II/III Trials (Efficacy & Adverse Events) Phase_I->Phase_II_III Therapeutic_Window Therapeutic Window Determination Phase_II_III->Therapeutic_Window

Caption: Workflow for therapeutic window assessment.

References

Flt3-IN-19 vs. Midostaurin: A Comparative Analysis for Combination Therapy in FLT3-Mutated Malignancies

Author: BenchChem Technical Support Team. Date: November 2025

A comparative guide on Flt3-IN-19 and the clinically approved FLT3 inhibitor, midostaurin, is currently not feasible due to the absence of publicly available preclinical or clinical data on a compound specifically identified as "this compound." Extensive searches have not yielded information on its mechanism of action, efficacy, or safety profile in combination therapy settings, suggesting it may be a preclinical compound not yet in the public domain.

In lieu of a direct comparison, this guide provides a comprehensive overview of midostaurin in combination therapy, a subject of extensive research and clinical application. This information is intended to serve as a valuable resource for researchers, scientists, and drug development professionals by detailing the established efficacy, safety, and experimental protocols associated with a first-generation FLT3 inhibitor.

Midostaurin: A Multi-Targeted Kinase Inhibitor in Combination Therapy

Midostaurin is an orally administered multi-targeted kinase inhibitor approved for the treatment of adult patients with newly diagnosed acute myeloid leukemia (AML) that is FMS-like tyrosine kinase 3 (FLT3) mutation-positive, in combination with standard cytarabine and daunorubicin induction and cytarabine consolidation.[1] Its mechanism of action involves the inhibition of multiple receptor tyrosine kinases, including FLT3, KIT, PDGFR, and VEGFR2.[2][3] By blocking FLT3 signaling, midostaurin induces cell cycle arrest and apoptosis in leukemic cells expressing FLT3 mutations.[4]

FLT3 Signaling Pathway

Mutations in the FLT3 gene, which occur in approximately 30% of AML patients, lead to constitutive activation of the FLT3 receptor, promoting uncontrolled cell proliferation and survival.[5][6] The two main types of activating mutations are internal tandem duplications (FLT3-ITD) and point mutations in the tyrosine kinase domain (FLT3-TKD).[7] The activated FLT3 receptor triggers several downstream signaling pathways crucial for leukemogenesis.

FLT3_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus FLT3 FLT3 Receptor P_FLT3 Constitutively Active FLT3 (ITD/TKD Mutations) FL FLT3 Ligand FL->FLT3 Binding & Dimerization PI3K PI3K P_FLT3->PI3K RAS RAS P_FLT3->RAS JAK JAK P_FLT3->JAK AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK ERK->Proliferation STAT5 STAT5 JAK->STAT5 STAT5->Proliferation Midostaurin Midostaurin Midostaurin->P_FLT3 Inhibition

Caption: Constitutively active FLT3 receptor signaling pathway in AML and the inhibitory action of midostaurin.

Performance in Combination Therapy: The RATIFY Trial

The pivotal phase III clinical trial, RATIFY (CALGB 10603), established the efficacy of midostaurin in combination with standard chemotherapy for newly diagnosed FLT3-mutated AML.[8][9]

Quantitative Data Summary
Outcome MetricMidostaurin + ChemotherapyPlacebo + ChemotherapyHazard Ratio (95% CI) / p-value
Median Overall Survival 74.7 months25.6 months0.77 (0.63-0.95) / p=0.009
Median Event-Free Survival 8.2 months3.0 months0.78 (0.66-0.93) / p=0.002
Complete Remission (CR) Rate 59%54%p=0.15
4-Year Overall Survival 51.4%44.3%-

Table 1: Efficacy Outcomes from the RATIFY Trial [8]

Adverse Event (Grade ≥3)Midostaurin + Chemotherapy (%)Placebo + Chemotherapy (%)
Febrile Neutropenia 8180
Rash 147
Anemia 9288

Table 2: Selected Grade ≥3 Adverse Events from the RATIFY Trial [1]

Experimental Protocols

RATIFY Trial (CALGB 10603) Methodology

The RATIFY trial was a randomized, double-blind, placebo-controlled study involving 717 patients aged 18 to 59 with newly diagnosed FLT3-mutated AML.[8]

1. Induction Therapy:

  • Patients received standard induction chemotherapy consisting of daunorubicin (60 mg/m² daily on days 1-3) and cytarabine (200 mg/m² daily on days 1-7).

  • Patients were randomized to receive either midostaurin (50 mg orally twice daily on days 8-21) or a placebo.[4]

  • A second induction cycle was administered to patients who did not achieve complete remission.

2. Consolidation Therapy:

  • Patients who achieved complete remission received up to four cycles of high-dose cytarabine (3 g/m² every 12 hours on days 1, 3, and 5).

  • Midostaurin (50 mg orally twice daily on days 8-21) or placebo was co-administered with each consolidation cycle.[4]

3. Maintenance Therapy:

  • Patients who completed consolidation therapy and remained in remission could receive maintenance therapy with midostaurin (50 mg orally twice daily) or placebo for up to 12 months.

4. Allogeneic Stem Cell Transplantation:

  • Patients were eligible to undergo allogeneic stem cell transplantation at any point during the study at the discretion of their physician.

RATIFY_Trial_Workflow Screening Patient Screening (Newly Diagnosed AML, Age 18-59, FLT3 Mutation) Randomization Randomization (1:1) Screening->Randomization Induction Induction Chemotherapy (Daunorubicin + Cytarabine) Randomization->Induction Midostaurin_Arm Midostaurin (50mg BID, Days 8-21) Induction->Midostaurin_Arm Arm A Placebo_Arm Placebo (Days 8-21) Induction->Placebo_Arm Arm B CR_Assessment Complete Remission Assessment Midostaurin_Arm->CR_Assessment Placebo_Arm->CR_Assessment Consolidation Consolidation Therapy (High-Dose Cytarabine) CR_Assessment->Consolidation Achieved CR Follow_Up Follow-Up for Survival and Relapse CR_Assessment->Follow_Up No CR Maintenance Maintenance Therapy (Up to 12 months) Consolidation->Maintenance Maintenance->Follow_Up

Caption: Simplified experimental workflow of the RATIFY (CALGB 10603) clinical trial.

Conclusion

Midostaurin, in combination with standard chemotherapy, has demonstrated a significant survival benefit for patients with newly diagnosed FLT3-mutated AML, establishing it as a standard of care.[8] The data from the RATIFY trial provide a robust benchmark for the evaluation of novel FLT3 inhibitors. As new agents, potentially including compounds like this compound, emerge from preclinical development, their performance will be critically assessed against the established efficacy and safety profile of midostaurin in combination therapy settings. Future studies directly comparing next-generation FLT3 inhibitors to midostaurin will be essential to further refine treatment strategies for this high-risk leukemia.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.